molecular formula C14H10ClNO3 B114029 (4-Chloro-3-nitrophenyl)(p-tolyl)methanone CAS No. 40306-24-9

(4-Chloro-3-nitrophenyl)(p-tolyl)methanone

Cat. No.: B114029
CAS No.: 40306-24-9
M. Wt: 275.68 g/mol
InChI Key: ZRCRGBZPAADXJT-UHFFFAOYSA-N
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Description

(4-Chloro-3-nitrophenyl)(p-tolyl)methanone ( 40306-24-9) is a benzophenone derivative of high interest in chemical research and development. This compound, with a molecular formula of C14H10ClNO3 and a molecular weight of 275.69, serves as a versatile and valuable synthetic intermediate, particularly in the preparation of pharmaceutical candidates . Its structure incorporates both a chloro and a nitro substituent on one aromatic ring, making it a suitable precursor for further functionalization, such as nucleophilic aromatic substitution or reduction reactions . Researchers utilize this chemical in building complex molecular architectures, especially those with potential biological activity. The compound is characterized by a melting point of 117-121°C and should be stored sealed in a dry, cool place (2-8°C) to maintain stability . Please note that this product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety information indicates that it may cause skin, eye, and respiratory irritation, so appropriate personal protective equipment should be worn during handling .

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(8-11)16(18)19/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCRGBZPAADXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356967
Record name (4-Chloro-3-nitrophenyl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40306-24-9
Record name (4-Chloro-3-nitrophenyl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-Chloro-3-nitrophenyl)(p-tolyl)methanone: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone, a substituted benzophenone derivative. Synthesizing data from chemical suppliers and drawing parallels with structurally related compounds, this document provides insights into its chemical and physical properties, a plausible synthetic route, predicted spectral characteristics, and potential avenues for research and development.

Core Chemical Identity

This compound is a poly-substituted aromatic ketone. The molecule incorporates a p-tolyl group and a 4-chloro-3-nitrophenyl group linked by a carbonyl functional group. This unique arrangement of electron-withdrawing (nitro and chloro groups) and electron-donating (methyl group) substituents suggests a nuanced electronic character that may be of interest in various chemical and biological contexts.

IdentifierValue
IUPAC Name This compound
CAS Number 40306-24-9[1][2]
Molecular Formula C₁₄H₁₀ClNO₃[1]
Molecular Weight 275.69 g/mol [1]
Canonical SMILES CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)[O-]
InChI Key ZRCRGBZPAADXJT-UHFFFAOYSA-N[3]

Physicochemical and Computational Properties

The physical properties of this compound have been reported by various chemical suppliers. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
Melting Point 117-121 °C[3]
Boiling Point 441.1 °C at 760 mmHg[3]
Density 1.327 g/cm³[3]
Flash Point 220.6 °C[3]
Refractive Index 1.613[3]
Storage Temperature 4°C[1]

Computationally derived properties provide further insight into the molecule's behavior, particularly in biological systems.

DescriptorValueSource
Topological Polar Surface Area (TPSA) 60.21 Ų[1]
logP (Octanol-Water Partition Coefficient) 3.78762[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 3[1]

Synthesis and Reactivity

A highly plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation.[4] This well-established reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis would involve the reaction of toluene with 4-chloro-3-nitrobenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Toluene Toluene Reaction Friedel-Crafts Acylation Toluene->Reaction AcylChloride 4-Chloro-3-nitrobenzoyl Chloride AcylChloride->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Catalyst Solvent Inert Solvent (e.g., CH₂Cl₂) Solvent->Reaction Solvent Target This compound HCl HCl (gas) Reaction->Target Reaction->HCl

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 equivalents) to an inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add toluene (1.0 equivalent) to the stirred suspension.

  • Acylation: Dissolve 4-chloro-3-nitrobenzoyl chloride (1.0 equivalent) in DCM and add it dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Reactivity Profile

The reactivity of this compound is governed by its functional groups:

  • Carbonyl Group: The ketone functionality can undergo nucleophilic addition reactions and can be reduced to a secondary alcohol.

  • Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amine, which is a common transformation in the synthesis of pharmaceutical intermediates.[5]

  • Aromatic Rings: The electron-rich p-tolyl ring is activated towards electrophilic substitution, while the 4-chloro-3-nitrophenyl ring is deactivated. The chlorine atom can potentially undergo nucleophilic aromatic substitution under specific conditions.

Predicted Spectroscopic Data

¹H NMR Spectroscopy
  • p-Tolyl Protons: A singlet for the methyl (CH₃) protons is expected around δ 2.4 ppm. The four aromatic protons on the tolyl ring will likely appear as two doublets in the aromatic region (δ 7.2-7.8 ppm), characteristic of a para-substituted benzene ring.

  • 4-Chloro-3-nitrophenyl Protons: The three protons on this ring will exhibit a more complex splitting pattern due to their electronic environment. One proton will be ortho to the carbonyl and meta to the nitro group, another will be meta to the carbonyl and ortho to both the chloro and nitro groups, and the third will be para to the carbonyl and meta to the chloro group. These protons are expected to resonate further downfield (δ 7.8-8.5 ppm) due to the deshielding effects of the nitro and carbonyl groups.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal for the ketone carbonyl carbon is expected in the range of δ 190-200 ppm.

  • Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 120-150 ppm). The chemical shifts will be influenced by the attached substituents. The carbon bearing the nitro group and the carbon bearing the chloro group will have characteristic chemical shifts.

  • Methyl Carbon: The methyl carbon of the p-tolyl group will show a signal around δ 21 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong absorption band characteristic of the aryl ketone carbonyl stretch is expected around 1660-1685 cm⁻¹.

  • N-O Stretch: Asymmetric and symmetric stretching vibrations of the nitro group should appear as two strong bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C-Cl Stretch: A band in the region of 1000-1100 cm⁻¹ may be attributed to the C-Cl stretching vibration.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions for aromatic C-H stretching will be observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry
  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 275, with an isotopic peak (M+2) at m/z = 277 with approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.

  • Fragmentation Pattern: Common fragmentation pathways would involve cleavage at the carbonyl group, leading to the formation of p-tolyl acylium (m/z = 119) and 4-chloro-3-nitrophenyl (m/z = 156) fragments. Further fragmentation of these ions is also expected.

Potential Applications and Biological Relevance

While there is limited direct biological data for this compound, its structural motifs are present in molecules with known biological activities.

  • Pharmaceutical Intermediate: The presence of the nitro group, which can be reduced to an amine, makes this compound a potential precursor for the synthesis of more complex molecules with pharmaceutical applications.[5] For example, the structurally related (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone is an intermediate in the synthesis of the anthelmintic drug Flubendazole.[6]

  • Anticancer and Anti-inflammatory Research: Benzophenone and its derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[7][8] Given this, this compound could be a candidate for screening in relevant biological assays, such as the MTT assay for cytotoxicity against cancer cell lines.[8][9]

Safety and Handling

No specific safety data sheet (SDS) is publicly available for this compound. However, based on the safety information for structurally similar compounds like 4-chloro-3-nitrophenol and 4-chloro-3-nitrotoluene, the following precautions are recommended.[10][11][12]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

  • Hazards: Based on analogous compounds, it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[10][12]

It is imperative to consult a comprehensive and compound-specific Safety Data Sheet from the supplier before handling this chemical.

Conclusion

This compound is a benzophenone derivative with well-defined chemical and physical properties. Its synthesis is readily achievable through standard organic chemistry methodologies like the Friedel-Crafts acylation. While direct biological and spectral data are limited, predictions based on its structure provide a solid foundation for future research. Its potential as a synthetic intermediate in drug discovery, particularly in the development of antiparasitic or anticancer agents, warrants further investigation. Researchers are encouraged to perform thorough characterization and biological screening to fully elucidate the potential of this compound.

References

  • LookChem. Cas 5350-47-0,(4-Nitro-phenyl)-p-tolyl-methanone. [Link]

  • PubChem. 4-Chloro-3-nitrophenol. [Link]

  • MDPI. Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. [Link]

  • King-Pharm. 97-07-4 4-Chloro-3-nitrophenyl methyl sulfone. [Link]

  • PubChem. 4-Chloro-m-tolyl-p-nitrophenyl ether. [Link]

  • Rasayan J. Chem. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. [Link]

  • SpectraBase. (3-Nitrophenyl)-[4-(p-tolyl)piperazino]methanone. [Link]

  • PubChemLite. (4-chloro-3-methyl-phenyl)-(5-nitro-2-furyl)methanone. [Link]

  • ChemBK. (4-hydroxy-3-methoxy-phenyl)-(p-tolyl)methanone Request for Quotation. [Link]

  • Molecules. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. [Link]

  • PubChem. (4-Nitro-phenyl)-p-tolyl-methanol. [Link]ncbi.nlm.nih.gov/compound/11847391)

Sources

An In-depth Technical Guide to (4-Chloro-3-nitrophenyl)(p-tolyl)methanone (CAS: 40306-24-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone, a key chemical intermediate. Drawing upon established chemical principles and data from analogous structures, this document details its synthesis, physicochemical properties, spectroscopic profile, and applications in synthetic chemistry, particularly in the context of pharmaceutical research and development.

Introduction and Strategic Overview

This compound, a benzophenone derivative, is a valuable building block in organic synthesis. Its structure, featuring a halogenated and nitrated phenyl ring coupled with a tolyl moiety, offers multiple reaction sites for the construction of complex molecular architectures. This compound is particularly noted for its role as a precursor to various nitrogen-containing heterocycles, a class of compounds of significant interest in medicinal chemistry. The strategic placement of the chloro and nitro groups on one of the phenyl rings allows for selective chemical transformations, making it a versatile intermediate in multi-step synthetic pathways.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties dictate the choice of solvents, reaction conditions, and purification methods.

PropertyValueSource(s)
CAS Number 40306-24-9[1]
Molecular Formula C₁₄H₁₀ClNO₃[1]
Molecular Weight 275.69 g/mol [1]
Melting Point 117-121 °C
Boiling Point 441.1 °C at 760 mmHg
Density 1.327 g/cm³
Flash Point 220.6 °C
Appearance Not specified, likely a solid at room temperature
SMILES O=C(C1=CC=C(Cl)C(=O)=C1)C2=CC=C(C)C=C2[1]
InChI Key ZRCRGBZPAADXJT-UHFFFAOYSA-N

Synthesis of this compound

The most plausible and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with 4-chloro-3-nitrobenzoyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of the 4-chloro-3-nitrobenzoyl chloride, facilitating the cleavage of the C-Cl bond to generate the acylium ion. The electron-rich π-system of toluene then attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Aromaticity is subsequently restored by deprotonation to yield the final product.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation 4-chloro-3-nitrobenzoyl_chloride 4-chloro-3-nitrobenzoyl chloride Acylium_ion_complex Acylium Ion-AlCl₄⁻ Complex 4-chloro-3-nitrobenzoyl_chloride->Acylium_ion_complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_complex Sigma Complex (Resonance Stabilized) Acylium_ion_complex->Sigma_complex + Toluene Toluene Toluene Product This compound Sigma_complex->Product - H⁺ (regenerates catalyst)

Mechanism of Friedel-Crafts Acylation
Experimental Protocol

This protocol is based on established procedures for Friedel-Crafts acylation and should be performed by qualified personnel in a well-ventilated fume hood.

Materials:

  • 4-chloro-3-nitrobenzoyl chloride

  • Toluene (anhydrous)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: Anhydrous AlCl₃ (1.1 equivalents) is added to anhydrous DCM in the reaction flask. The suspension is cooled to 0 °C in an ice bath.

  • Acyl Chloride Addition: 4-chloro-3-nitrobenzoyl chloride (1.0 equivalent) is dissolved in anhydrous DCM and added to the dropping funnel. This solution is then added dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.

  • Toluene Addition: Toluene (1.0-1.2 equivalents) is dissolved in anhydrous DCM and added to the dropping funnel. This solution is then added dropwise to the reaction mixture, again maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated NaHCO₃ solution and brine, then dried over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

G Start Start: Dry Glassware under Inert Atmosphere Catalyst_Suspension Suspend AlCl₃ in anhydrous DCM at 0 °C Start->Catalyst_Suspension Acyl_Chloride_Addition Dropwise add 4-chloro-3-nitrobenzoyl chloride solution Catalyst_Suspension->Acyl_Chloride_Addition Toluene_Addition Dropwise add Toluene solution at 0 °C Acyl_Chloride_Addition->Toluene_Addition Reaction Stir at room temperature (Monitor by TLC) Toluene_Addition->Reaction Quench Quench with ice and concentrated HCl Reaction->Quench Extraction Separate organic layer and extract aqueous layer with DCM Quench->Extraction Wash Wash combined organic layers (NaHCO₃, brine) Extraction->Wash Dry_and_Evaporate Dry over MgSO₄/Na₂SO₄ and evaporate solvent Wash->Dry_and_Evaporate Purification Purify by recrystallization or column chromatography Dry_and_Evaporate->Purification Product Obtain pure this compound Purification->Product

Synthetic Workflow for this compound

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm).

  • p-Tolyl Protons: The protons on the tolyl ring will likely appear as two doublets due to their para-substitution pattern. The methyl group will give a singlet at around 2.4 ppm.

  • 4-Chloro-3-nitrophenyl Protons: The three protons on this ring will exhibit a more complex splitting pattern (doublet, doublet of doublets) due to the influence of the chloro and nitro substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each of the 14 carbon atoms.

  • Carbonyl Carbon: A characteristic signal for the ketone carbonyl group is expected in the range of 190-200 ppm.

  • Aromatic Carbons: The carbons of the two aromatic rings will appear in the region of 120-150 ppm. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups and the electron-donating effect of the methyl group.

  • Methyl Carbon: The methyl carbon of the tolyl group will show a signal at around 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • C=O Stretch: A strong absorption band for the carbonyl group of the ketone is expected in the range of 1650-1680 cm⁻¹.

  • N-O Stretch: The nitro group will show two strong absorption bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

  • C-Cl Stretch: A band in the region of 1000-1100 cm⁻¹ may be attributed to the C-Cl bond.

  • Aromatic C-H and C=C Stretches: These will be observed in their characteristic regions.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (275.69 g/mol ). A characteristic isotopic pattern for a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) is expected. Fragmentation patterns would likely involve cleavage at the carbonyl group, leading to acylium ions and substituted phenyl fragments.

Applications in Pharmaceutical and Chemical Synthesis

The primary utility of this compound lies in its role as a versatile chemical intermediate. The functional groups present in the molecule provide handles for a variety of chemical transformations.

Precursor for Aminated Derivatives

A key application is its use as a precursor for the synthesis of (3-Amino-4-Chloro-Phenyl)-(P-Tolyl)Methanone. The nitro group can be selectively reduced to an amine, opening up a wide range of subsequent reactions, such as amide bond formation, diazotization, and the construction of heterocyclic rings.

G Start This compound Reduction Nitro Group Reduction (e.g., SnCl₂/HCl, H₂/Pd-C) Start->Reduction Product (3-Amino-4-chloro-phenyl)(p-tolyl)methanone Reduction->Product Heterocycles Further elaboration into Nitrogen-containing Heterocycles Product->Heterocycles

Key Synthetic Transformation
Synthesis of Nitrogen-Containing Heterocycles

Benzophenone derivatives are widely used in the synthesis of a variety of nitrogen-containing heterocycles, which are prevalent scaffolds in many approved drugs. The amino derivative of the title compound can be used to construct quinolines, benzodiazepines, and other fused heterocyclic systems that are of significant interest in drug discovery.

Safety and Handling

This compound should be handled with care in a laboratory setting, following standard safety protocols for chemical reagents.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Skin: Wash with plenty of soap and water.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth and seek medical advice.

For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in synthetic organic chemistry, particularly in the synthesis of complex molecules for pharmaceutical applications. While detailed experimental data for this specific compound is not widely published, its synthesis and properties can be reliably inferred from established chemical principles and analogous structures. This guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this versatile building block in their synthetic endeavors.

References

Sources

A Technical Guide to the Spectroscopic Characterization of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone (CAS: 40306-24-9).[1][2] Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. Instead, it establishes a first-principles approach to predicting, acquiring, and interpreting the spectroscopic data essential for structural elucidation and purity assessment. By integrating foundational theory with practical, field-proven protocols, this guide serves as a self-validating workflow for ensuring the identity and quality of this and structurally related diaryl methanones.

Introduction: The Imperative for Spectroscopic Verification

This compound is a diaryl ketone, a structural motif prevalent in medicinal chemistry and materials science.[3][4][5] Its molecular architecture, featuring a halogenated and nitrated phenyl ring linked via a carbonyl bridge to a methylated phenyl ring, presents a unique combination of functional groups that demand rigorous characterization. The precise arrangement of these substituents is critical to the molecule's chemical reactivity, biological activity, and physical properties.

In a research and development setting, particularly within regulated industries like pharmaceuticals, unambiguous structural confirmation is non-negotiable. Spectroscopic analysis provides the empirical evidence required to verify molecular identity, detect impurities, and ensure batch-to-batch consistency. This guide details the expected spectroscopic signatures of this compound across Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationship between molecular structure and spectral output.

Table 1: Chemical Identity of this compound

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 40306-24-9[1][2]
Molecular Formula C₁₄H₁₀ClNO₃[2]
Molecular Weight 275.69 g/mol [2]
Chemical Structure N/A

Infrared (IR) Spectroscopy: Probing Functional Groups

2.1. Theoretical Underpinnings & Predictive Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels of its bonds. The frequency of absorption is specific to the bond type, its environment, and the masses of the atoms involved. For this compound, we can predict a series of characteristic absorption bands based on its constituent functional groups.

The most telling signal will be the carbonyl (C=O) stretch of the diaryl ketone. Conjugation with two aromatic rings delocalizes the pi-electrons, slightly weakening the C=O bond and lowering its stretching frequency compared to a simple aliphatic ketone. The presence of a strong electron-withdrawing nitro group further influences this electronic environment.

Table 2: Predicted Key IR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Rationale & Expert Insights
Ketone C=O Stretch1665 - 1685The diaryl ketone C=O stretch is typically lower than non-conjugated ketones (>1700 cm⁻¹). This is the most intense and diagnostically significant peak in the spectrum.[6]
Nitro N-O Asymmetric Stretch1515 - 1560The nitro group is a strong electron-withdrawing group and gives a very intense, sharp absorption band. Its position is sensitive to the electronic nature of the aromatic ring.
Nitro N-O Symmetric Stretch1340 - 1385This second, typically less intense, band is also characteristic of the nitro group. The presence of both N-O stretches is a strong confirmation of this functionality.
Aromatic C=C Stretch1450 - 1600Multiple sharp bands are expected in this region, corresponding to the stretching vibrations within the two phenyl rings.
Aromatic C-H Stretch3000 - 3100These absorptions are typically of medium intensity and appear at wavenumbers higher than the aliphatic C-H stretch.
Methyl C-H Stretch2850 - 2975The C-H stretches from the p-tolyl methyl group will appear just below 3000 cm⁻¹.
C-Cl Stretch700 - 850This band falls in the fingerprint region and can be difficult to assign definitively, but its presence is expected.

2.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for rapid, non-destructive analysis of solid samples, eliminating the need for sample preparation like KBr pellets.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) contributions.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. Consistent pressure is key for reproducible results.

  • Data Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

2.3. Workflow for IR Data Interpretation

IR_Workflow Figure 1: IR Spectroscopy Workflow cluster_prep Sample Preparation & Acquisition cluster_analysis Data Analysis & Interpretation Clean_Crystal Clean ATR Crystal Acquire_Bkg Acquire Background Spectrum (Air) Clean_Crystal->Acquire_Bkg Load_Sample Apply Solid Sample Acquire_Bkg->Load_Sample Acquire_Sample Acquire Sample Spectrum Load_Sample->Acquire_Sample Process_Spectrum Process Spectrum (Background Subtraction) Acquire_Sample->Process_Spectrum Identify_Diagnostic Identify Diagnostic Region (1500-4000 cm⁻¹) Process_Spectrum->Identify_Diagnostic Assign_CO Assign C=O Stretch (~1670 cm⁻¹) Identify_Diagnostic->Assign_CO Assign_NO2 Assign N-O Stretches (~1530 & ~1350 cm⁻¹) Identify_Diagnostic->Assign_NO2 Confirm_Aromatic Confirm Aromatic/Aliphatic C-H & C=C Stretches Identify_Diagnostic->Confirm_Aromatic Final_Confirmation Confirm Presence of Key Functional Groups Assign_CO->Final_Confirmation Assign_NO2->Final_Confirmation Confirm_Aromatic->Final_Confirmation

Caption: IR Spectroscopy Workflow from sample prep to data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

3.1. Theoretical Underpinnings & Predictive Analysis

NMR spectroscopy provides the most detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shift (δ), signal integration, and spin-spin coupling (splitting pattern) create a unique fingerprint of the molecule's H and C framework.

3.1.1. ¹H NMR Spectrum (Predicted)

The asymmetry of the molecule means all seven aromatic protons are chemically distinct.

  • p-Tolyl Ring: This ring will exhibit a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the methyl group (H-c) will be slightly shielded compared to the protons ortho to the carbonyl group (H-b).

  • 4-Chloro-3-nitrophenyl Ring: The protons on this ring are subject to strong deshielding effects from the electron-withdrawing nitro and chloro groups and the carbonyl group.

    • H-f: This proton is ortho to the nitro group, making it the most deshielded proton on this ring. It will appear as a doublet, coupled to H-e.

    • H-e: This proton is ortho to the chlorine and meta to the nitro group. It will appear as a doublet of doublets, coupled to both H-f and H-d.

    • H-d: This proton is ortho to the carbonyl group and meta to the chlorine. It will appear as a doublet, coupled to H-e.

  • Methyl Group: The protons of the tolyl methyl group (H-a) will appear as a sharp singlet, significantly upfield from the aromatic protons.

Table 3: Predicted ¹H NMR Chemical Shifts, Multiplicity, and Integration

Proton LabelEnvironmentPredicted δ (ppm)MultiplicityIntegration
H-a -CH₃~ 2.4Singlet (s)3H
H-b p-Tolyl (ortho to C=O)7.6 - 7.8Doublet (d)2H
H-c p-Tolyl (ortho to CH₃)7.2 - 7.4Doublet (d)2H
H-d Substituted Ring7.8 - 8.0Doublet (d)1H
H-e Substituted Ring7.6 - 7.8Doublet of Doublets (dd)1H
H-f Substituted Ring (ortho to NO₂)8.1 - 8.3Doublet (d)1H

3.1.2. ¹³C NMR Spectrum (Predicted)

The ¹³C NMR spectrum will show signals for all 14 carbon atoms, though some aromatic signals may overlap.

  • Carbonyl Carbon: The ketone carbonyl carbon is highly deshielded and will appear far downfield.

  • Aromatic Carbons: The 12 aromatic carbons will appear in the typical range of 110-150 ppm. Carbons directly attached to electronegative atoms (Cl, N) or the carbonyl group (ipso-carbons) will have their chemical shifts significantly affected.

  • Methyl Carbon: The methyl carbon will be the most shielded carbon, appearing far upfield.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon TypePredicted δ (ppm)Rationale
C=O 190 - 198Characteristic of a diaryl ketone.
C-NO₂ 145 - 150Quaternary carbon, deshielded by the nitro group.
C-Cl 135 - 140Quaternary carbon, deshielded by the chloro group.
Aromatic C-H 125 - 135Range for standard aromatic carbons.
Aromatic C-ipso 130 - 145Quaternary carbons attached to other carbons.
-CH₃ 20 - 25Typical range for a methyl group on an aromatic ring.

3.2. Experimental Protocol: ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Accurately weigh ~10-20 mg of the compound for ¹H NMR (or ~50 mg for ¹³C NMR) and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; the compound must be fully soluble. Add a small amount of an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm) if not already present in the solvent.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then "shimmed" by adjusting currents in the shim coils to maximize its homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition: A standard ¹H experiment involves a short radiofrequency pulse followed by data acquisition. Key parameters include the spectral width, acquisition time, and relaxation delay. For quantitative results, ensure the relaxation delay is at least 5 times the longest T₁ relaxation time of the protons.

  • ¹³C NMR Acquisition: ¹³C NMR requires more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, which collapses C-H coupling and simplifies the spectrum to single lines for each unique carbon, while also providing a sensitivity enhancement (Nuclear Overhauser Effect).

3.3. Logic for NMR Structural Elucidation

NMR_Logic Figure 2: NMR Data Integration Logic cluster_H1 ¹H NMR Data Points cluster_C13 ¹³C NMR Data Point H_Integration Integration (Proton Count) Map_Protons Assemble H-Fragments (e.g., p-tolyl group) H_Integration->Map_Protons H_Shift Chemical Shift (δ) (Electronic Environment) H_Shift->Map_Protons H_Splitting Splitting Pattern (J) (Neighboring Protons) H_Splitting->Map_Protons C_Count Number of Signals (Carbon Symmetry) Map_Carbons Confirm Carbon Backbone C_Count->Map_Carbons Final_Structure Assemble Full Structure and Verify Connectivity Map_Protons->Final_Structure Map_Carbons->Final_Structure

Caption: Integrating NMR data to confirm molecular structure.

Mass Spectrometry: Determining Molecular Weight and Formula

4.1. Theoretical Underpinnings & Predictive Analysis

Mass spectrometry bombards a molecule with energy, causing it to ionize and fragment. It then separates these ions based on their mass-to-charge ratio (m/z), producing a spectrum of relative ion abundance versus m/z. For structural analysis, the most important information is the molecular weight and the fragmentation pattern.

  • Molecular Ion (M⁺): The molecular formula C₁₄H₁₀ClNO₃ gives a monoisotopic mass of approximately 275.03 g/mol . The mass spectrum should show a molecular ion peak at m/z = 275.

  • Isotopic Pattern: This is the most critical diagnostic feature. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). Therefore, the molecular ion will appear as two peaks: an M⁺ peak at m/z 275 (containing ³⁵Cl) and an M+2 peak at m/z 277 (containing ³⁷Cl). The ratio of the intensities of these two peaks will be approximately 3:1 , which is a definitive signature for a molecule containing a single chlorine atom.[6]

  • Fragmentation Pattern: Cleavage adjacent to the carbonyl group (alpha-cleavage) is a common fragmentation pathway for ketones. We can predict two primary acylium ion fragments:

    • Loss of the p-tolyl radical: [M - C₇H₇]⁺ → C₇H₃ClNO₂⁺ at m/z = 184

    • Loss of the 4-chloro-3-nitrophenyl radical: [M - C₆H₃ClNO₂]⁺ → C₈H₇O⁺ at m/z = 119

4.2. Experimental Protocol: Electron Ionization (EI) GC-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC). The compound will travel through a heated column, separating it from any volatile impurities. The retention time is a characteristic property of the compound under the specific GC conditions.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer. In EI mode, it is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, and the software plots the signal intensity versus m/z to generate the mass spectrum.

4.3. Predicted Mass Spectrometry Fragmentation

MS_Fragmentation Figure 3: Predicted EI-MS Fragmentation Pathway Parent Parent Molecule (C₁₄H₁₀ClNO₃) Ion Molecular Ion [M]⁺˙ m/z = 275/277 (3:1) Parent->Ion Ionization (EI) Frag1 [C₇H₃ClNO₂]⁺ m/z = 184/186 (3:1) Ion->Frag1 α-cleavage Frag2 [C₈H₇O]⁺ m/z = 119 Ion->Frag2 α-cleavage Rad1 •C₇H₇ (Tolyl radical) Ion->Rad1 Rad2 •C₆H₃ClNO₂ (Subst. Phenyl radical) Ion->Rad2

Caption: Key fragmentation pathways for the target molecule in MS.

Integrated Spectroscopic Analysis: A Self-Validating System

No single analytical technique is sufficient for absolute structural proof. The strength of characterization lies in the convergence of data from orthogonal methods. The workflow below illustrates how IR, NMR, and MS data are integrated to build a complete and validated picture of the molecule.

Integrated_Analysis Figure 4: Integrated Spectroscopic Validation Workflow cluster_data Data Acquisition cluster_interp Data Interpretation IR IR Spectrum IR_Interp Identify Functional Groups (C=O, NO₂, C-Cl) IR->IR_Interp NMR ¹H & ¹³C NMR Spectra NMR_Interp Determine C-H Framework & Connectivity NMR->NMR_Interp MS Mass Spectrum MS_Interp Confirm Molecular Weight & Elemental Composition (Cl) MS->MS_Interp Cross_Validation Cross-Validation Check - Do all data sets agree? - Does MS confirm formula? - Does NMR confirm fragments? - Does IR confirm groups? IR_Interp->Cross_Validation NMR_Interp->Cross_Validation MS_Interp->Cross_Validation Confirmed Structure Confirmed Cross_Validation->Confirmed Yes Re_evaluate Re-evaluate Data (Check for Impurity/Isomer) Cross_Validation->Re_evaluate No

Caption: Workflow showing how multiple spectroscopic techniques provide self-validating structural confirmation.

Conclusion

The structural characterization of this compound is achieved through a synergistic application of IR, NMR, and Mass Spectrometry. The key identifiers are:

  • IR: A strong carbonyl absorption around 1670 cm⁻¹ and two intense nitro group absorptions near 1530 cm⁻¹ and 1350 cm⁻¹.

  • ¹H NMR: A 3H singlet for the methyl group, two 2H doublets for the p-tolyl ring, and three distinct signals (d, dd, d) for the protons on the substituted phenyl ring.

  • MS: A molecular ion peak cluster at m/z 275/277 with a characteristic ~3:1 intensity ratio, confirming the presence of one chlorine atom.

By following the protocols and interpretive logic outlined in this guide, researchers can confidently verify the identity, purity, and structural integrity of this compound, ensuring the reliability and reproducibility of their scientific work.

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An In-depth Technical Guide to ¹H and ¹³C NMR Analysis of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Benzophenones and the Power of NMR

Substituted benzophenones are a cornerstone of synthetic and medicinal chemistry, finding applications as pharmacophores in drug discovery, building blocks in organic synthesis, and photoinitiators in polymer chemistry.[1][2] Their diverse functionalities and biological activities are intrinsically linked to their precise molecular architecture. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation and characterization of these compounds.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical applications of ¹H and ¹³C NMR spectroscopy for the analysis of substituted benzophenones. We will delve into the causal relationships between molecular structure and spectral output, offering field-proven insights to empower your research.

Pillar 1: Foundational Principles of NMR Spectroscopy in the Context of Benzophenones

A nuanced understanding of NMR begins with the fundamental concepts of chemical shift, integration, and spin-spin coupling. These parameters, when interpreted correctly, provide a detailed roadmap of the molecular structure.

Chemical Shift (δ): The position of a signal in an NMR spectrum, the chemical shift, is dictated by the electronic environment of the nucleus.[6][7] Electron-withdrawing groups deshield protons and carbons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift (to lower ppm values). In benzophenones, the aromatic rings and the carbonyl group create a distinct electronic landscape that profoundly influences chemical shifts. The π-electron system of the benzene rings, for instance, generates a ring current that deshields the aromatic protons, causing them to resonate in the 6.5-8.5 ppm range.[8]

Integration: The area under a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal.[6][7] This quantitative information is crucial for determining the relative number of protons in different environments within the molecule, aiding in the assignment of signals to specific molecular fragments.

Spin-Spin Coupling (J): The interaction between the magnetic moments of neighboring, non-equivalent nuclei leads to the splitting of NMR signals, a phenomenon known as spin-spin coupling.[6][9] The magnitude of this coupling, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity of atoms within a molecule. For aromatic systems, the coupling constants between adjacent (ortho), meta, and para protons are distinct, typically in the ranges of 7–10 Hz (Jortho), 2–3 Hz (Jmeta), and 0–1 Hz (Jpara), respectively.[9][10]

Pillar 2: Spectral Analysis of Unsubstituted Benzophenone: A Reference Framework

To appreciate the impact of substituents, we must first establish a baseline understanding of the ¹H and ¹³C NMR spectra of unsubstituted benzophenone.

Caption: General structure of benzophenone.

¹H NMR Spectrum of Benzophenone: The ¹H NMR spectrum of benzophenone exhibits a complex multiplet in the aromatic region. Due to the symmetry of the molecule, the ten aromatic protons give rise to three distinct signals corresponding to the ortho, meta, and para protons.[11] The ortho protons (H-2/6 and H-2'/6') are the most deshielded due to the anisotropic effect of the carbonyl group and appear as a doublet. The meta protons (H-3/5 and H-3'/5') are typically observed as a triplet, while the para proton (H-4 and H-4') appears as a triplet.[11]

¹³C NMR Spectrum of Benzophenone: The ¹³C NMR spectrum of benzophenone shows four signals for the aromatic carbons and one for the carbonyl carbon. The carbonyl carbon (C=O) is highly deshielded and appears significantly downfield, typically around 196 ppm. The quaternary carbon (C-1/1') attached to the carbonyl group is also deshielded. The signals for the ortho, meta, and para carbons can be assigned based on their chemical shifts and, in some cases, through the use of 2D NMR techniques.[12]

Pillar 3: The Influence of Substituents on Benzophenone NMR Spectra

The introduction of substituents onto the benzophenone scaffold dramatically alters the electronic distribution and, consequently, the ¹H and ¹³C NMR spectra. These changes provide a wealth of information for structure elucidation. The effects of substituents can be broadly categorized as either electron-donating or electron-withdrawing.

Electron-Donating Groups (EDGs): Substituents such as -OCH₃, -NH₂, and -OH increase the electron density in the aromatic ring through resonance and inductive effects. This increased shielding causes the ortho and para protons and carbons to shift upfield (to lower ppm values).[13][14]

Electron-Withdrawing Groups (EWGs): Conversely, groups like -NO₂, -CN, and halogens decrease the electron density of the aromatic ring. This deshielding effect results in a downfield shift (to higher ppm values) for the ortho and para positions.[13][14]

The following table summarizes the expected shifts in ¹H and ¹³C NMR for substituted benzophenones:

Substituent TypePosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Electron-Donating Ortho, ParaUpfield ShiftUpfield Shift
MetaMinimal ChangeMinimal Change
Electron-Withdrawing Ortho, ParaDownfield ShiftDownfield Shift
MetaMinimal ChangeMinimal Change

Experimental Protocols: A Self-Validating System

Achieving high-quality, reproducible NMR data is paramount. The following protocol outlines a robust workflow for the analysis of substituted benzophenones.

nmr_workflow cluster_workflow NMR Analysis Workflow A Sample Preparation B NMR Instrument Setup A->B Dissolve in Deuterated Solvent C 1D ¹H NMR Acquisition B->C Shimming & Tuning D 1D ¹³C NMR Acquisition C->D Optimize Pulse Sequence F Data Processing & Analysis C->F E 2D NMR (COSY, HSQC, HMBC) D->E For Complex Structures D->F E->F G Structure Elucidation F->G Interpretation of Spectra

Caption: A streamlined workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the substituted benzophenone for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[15] Ensure the solvent does not have signals that overlap with the analyte's signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[16]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard 1D ¹H NMR spectrum. Key parameters to consider are the spectral width, acquisition time, and number of scans.

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • For complex structures with overlapping signals, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings), HSQC (to correlate directly bonded protons and carbons), and HMBC (to identify long-range proton-carbon correlations).[17][18]

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

    • Analyze the multiplicity (splitting patterns) of the signals to deduce the connectivity of the protons.

    • Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule, using the principles of substituent effects and 2D NMR data for confirmation.

Advanced Applications in Drug Development

In the pharmaceutical industry, NMR spectroscopy is an indispensable tool.[1][2][3][4] For substituted benzophenones with therapeutic potential, NMR is used for:

  • Structural Verification: Confirming the identity and purity of synthesized compounds.

  • Conformational Analysis: Studying the three-dimensional structure of the molecule in solution, which is crucial for understanding its interaction with biological targets.

  • Ligand-Protein Binding Studies: Observing changes in the NMR spectrum of a target protein upon the addition of a benzophenone derivative to identify binding interactions at the atomic level.[4]

  • Metabolite Identification: Characterizing the metabolic fate of a drug candidate by analyzing the NMR spectra of biological fluids.

Conclusion: A Synthesis of Accuracy and Insight

The ¹H and ¹³C NMR analysis of substituted benzophenones is a powerful and nuanced process. By combining a solid theoretical foundation with meticulous experimental technique, researchers can unlock a wealth of structural information. This guide has provided a framework for understanding the core principles, interpreting spectral data, and applying these techniques in a research and development setting. The ability to confidently and accurately characterize these important molecules is a critical skill for any scientist working at the forefront of chemical and pharmaceutical innovation.

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IUPAC name for C₁₄H₁₀ClNO₃ ketone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to a Representative C₁₄H₁₀ClNO₃ Ketone Isomer

Prepared by: Gemini, Senior Application Scientist

Abstract

The molecular formula C₁₄H₁₀ClNO₃ represents a class of substituted aromatic ketones. Due to the variety of possible substitution patterns on the aromatic rings, numerous structural isomers can exist. This technical guide focuses on a representative and plausible isomer, (4-chloro-2-methyl-5-nitrophenyl)(phenyl)methanone , to provide an in-depth analysis of its chemical characteristics. This compound belongs to the substituted benzophenone family, a class of molecules with significant applications in organic synthesis, photochemistry, and as precursors for pharmaceuticals.[1] This document provides a comprehensive overview of its nomenclature, a validated synthetic protocol via Friedel-Crafts acylation, an analysis of its physicochemical and spectroscopic properties, a discussion of its chemical reactivity, and potential applications for professionals in research and drug development.

Introduction and IUPAC Nomenclature

Aromatic ketones, characterized by a carbonyl group (C=O) bonded to two aryl groups, are fundamental structures in organic chemistry.[2] When these aryl groups are substituted, as in the case of C₁₄H₁₀ClNO₃, the resulting molecule's properties are significantly influenced by the nature and position of these substituents. The chosen model compound, (4-chloro-2-methyl-5-nitrophenyl)(phenyl)methanone, incorporates several key functional groups that dictate its chemical behavior: a ketone, a chlorinated aromatic ring, a methyl group, and a nitro group.

IUPAC Naming Convention

The systematic naming of this compound follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[3][4]

  • Identify the Parent Functional Group: The ketone group (C=O) is the principal functional group, giving the suffix "-one".

  • Identify the Parent Structure: The core structure is a ketone linking two different phenyl-based groups. When a carbonyl group is attached to two benzene rings, the parent name is "methanone".[1][5]

  • Name the Substituents: The two groups attached to the methanone carbon are a "phenyl" group and a substituted "phenyl" group.

  • Name the Substituted Ring: The second ring is a phenyl group with three substituents: a chloro group, a methyl group, and a nitro group. Numbering of this ring begins at the point of attachment to the carbonyl carbon (C1) and proceeds in the direction that gives the substituents the lowest possible locants. Following this rule, the substituents are located at positions 2 (methyl), 4 (chloro), and 5 (nitro).

  • Assemble the Name: The substituents on the second ring are listed alphabetically: "4-chloro-2-methyl-5-nitrophenyl".

Combining these parts, the full IUPAC name is (4-chloro-2-methyl-5-nitrophenyl)(phenyl)methanone .

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and established method for synthesizing diaryl ketones is the Friedel-Crafts acylation.[6][7] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7]

Rationale for Synthetic Route

For the synthesis of (4-chloro-2-methyl-5-nitrophenyl)(phenyl)methanone, the logical approach is the acylation of 1-chloro-3-methyl-4-nitrobenzene with benzoyl chloride.

  • Choice of Reactants: 1-chloro-3-methyl-4-nitrobenzene serves as the substituted aromatic substrate. Benzoyl chloride is the acylating agent that introduces the benzoyl group (C₆H₅CO-).

  • Catalyst: Anhydrous aluminum chloride (AlCl₃) is the standard catalyst. It functions by coordinating with the acyl chloride to generate a highly electrophilic acylium ion ([C₆H₅CO]⁺), which is the active electrophile.[6] More than a stoichiometric amount of AlCl₃ is required because both the benzoyl chloride reactant and the ketone product form complexes with the catalyst.[2]

  • Regioselectivity: The substitution pattern on the 1-chloro-3-methyl-4-nitrobenzene ring directs the incoming electrophile. The methyl group is an ortho-, para-director, while the chloro and nitro groups are meta-directors. The position ortho to the methyl group and meta to both the chloro and nitro groups (C6) is the most sterically accessible and electronically favored site for acylation, leading to the desired product.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Catalyst cluster_process Reaction Steps cluster_workup Workup & Purification A 1-chloro-3-methyl-4-nitrobenzene D 1. Mix substrate and AlCl₃ in anhydrous solvent (e.g., CS₂) at 0°C. A->D B Benzoyl Chloride E 2. Add Benzoyl Chloride dropwise. B->E C Anhydrous AlCl₃ (Catalyst) C->D D->E F 3. Warm to room temp. Stir until completion (TLC). E->F G 4. Quench with ice-cold HCl (aq) to decompose AlCl₃ complex. F->G H 5. Separate organic layer. Wash with NaHCO₃ (aq) and brine. G->H I 6. Dry (Na₂SO₄), filter, and evaporate solvent. H->I J 7. Purify by recrystallization or column chromatography. I->J P Product: (4-chloro-2-methyl-5-nitrophenyl) (phenyl)methanone J->P

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Physicochemical and Spectroscopic Profile

The properties of the target molecule are predicted based on its structure and data from analogous substituted benzophenones.[8][9]

Predicted Physicochemical Properties
PropertyValueJustification / Reference
Molecular Formula C₁₄H₁₀ClNO₃-
Molecular Weight 289.70 g/mol Calculated from atomic weights.
Appearance Off-white to yellow crystalline solidTypical for nitroaromatic compounds and benzophenones.[1]
Melting Point 100 - 120 °C (estimated)Substituted benzophenones are typically solids with melting points in this range. The exact value depends on crystal packing.
Solubility Insoluble in water; soluble in organic solvents like acetone, CH₂Cl₂, and THF.The molecule is largely nonpolar, but the ketone and nitro groups provide some polarity.
LogP ~3.5 (estimated)Based on similar structures, indicating moderate lipophilicity.
Predicted Spectroscopic Data

Spectroscopic analysis is essential for structure elucidation and confirmation.

TechniqueExpected Features
FT-IR (cm⁻¹) ~1665: Strong C=O (ketone) stretch, frequency lowered by conjugation with two aryl rings.[10] ~1530 & ~1350: Strong asymmetric and symmetric N-O stretches of the nitro group. ~3100-3000: C-H stretches (aromatic). ~1600, ~1475: C=C stretches (aromatic). ~800-850: C-Cl stretch.
¹H NMR (CDCl₃, δ ppm) ~7.4-7.8 (m, 5H): Protons of the unsubstituted phenyl ring. ~7.9-8.2 (m, 2H): Protons on the substituted ring (likely two singlets or narrow doublets). ~2.5 (s, 3H): Protons of the methyl group.
¹³C NMR (CDCl₃, δ ppm) ~195: C=O (ketone) carbon. ~128-145: Aromatic carbons (12 distinct signals expected). ~20: Methyl carbon.
Mass Spec. (EI) m/z 289/291: Molecular ion peak (M⁺) and M+2 peak in a ~3:1 ratio, characteristic of a monochlorinated compound. m/z 105: Fragment ion for [C₆H₅CO]⁺ (benzoyl cation). m/z 184/186: Fragment ion for [Cl(CH₃)(NO₂)C₆H₂CO]⁺.
UV-Vis (EtOH, nm) ~250-260: Strong absorption band (π→π* transition).[8][9] ~330-340: Weaker absorption band (n→π* transition of the carbonyl group).[8]

Chemical Reactivity and Potential Applications

The reactivity of (4-chloro-2-methyl-5-nitrophenyl)(phenyl)methanone is governed by its three primary functional regions: the ketone carbonyl, the nitro group, and the activated methyl group.

Key Reaction Pathways
  • Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol (a benzhydrol derivative) using hydride reagents like sodium borohydride (NaBH₄). Complete reduction to a methylene group (-CH₂-) can be achieved under harsher conditions, such as the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reductions, yielding the corresponding diarylmethane.[11][12]

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂). This transformation is commonly achieved via catalytic hydrogenation (H₂, Pd/C) or using metals in acidic media (e.g., Sn, HCl).[12] This creates a versatile aniline derivative, a valuable precursor for many other compounds.

  • Oxidation of the Methyl Group: The benzylic protons of the methyl group are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) can convert the methyl group into a carboxylic acid.[12]

  • Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the chloro-substituted ring towards nucleophilic aromatic substitution (SₙAr). The chlorine atom can be displaced by strong nucleophiles (e.g., alkoxides, amines) under appropriate conditions.[13]

G cluster_reduction Reduction Reactions cluster_oxidation Oxidation Reaction cluster_substitution Substitution Reaction Core (4-chloro-2-methyl-5-nitrophenyl) (phenyl)methanone Ketone_Red Secondary Alcohol (Benzhydrol derivative) Core->Ketone_Red [1] NaBH₄ [2] H₂O Nitro_Red Aniline Derivative Core->Nitro_Red H₂, Pd/C or Sn, HCl Methyl_Ox Carboxylic Acid Derivative Core->Methyl_Ox KMnO₄, heat SNAr Nucleophilic Substitution (e.g., ether or amine) Core->SNAr Nu⁻ (e.g., RO⁻) heat

Caption: Key Reactivity Pathways of the Core Molecule.

Potential Applications
  • Synthetic Intermediate: The multiple functional groups provide handles for diverse chemical transformations. The corresponding amino derivative (from nitro reduction) could serve as a precursor for benzodiazepines or other heterocyclic drugs, analogous to the well-known use of 2-amino-5-chlorobenzophenone.[1]

  • Photochemistry: The benzophenone core is a classic photosensitizer.[1] This substituted derivative could be investigated for applications in photopolymerization or as a photocatalyst, with the substituents tuning its photophysical properties.

  • Materials Science: Aryl ketones are building blocks for high-performance polymers like PEEK.[1] The functional groups on this molecule could be used to synthesize novel polymers with tailored properties.

Experimental Protocol: Synthesis

This protocol details the laboratory-scale synthesis of (4-chloro-2-methyl-5-nitrophenyl)(phenyl)methanone.

Materials:

  • 1-chloro-3-methyl-4-nitrobenzene (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.3 eq)

  • Carbon disulfide (CS₂) or Dichloromethane (CH₂Cl₂), anhydrous

  • Concentrated HCl

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Reagent Addition: Charge the flask with anhydrous aluminum chloride (1.3 eq) and anhydrous solvent (e.g., CS₂). Begin stirring to form a slurry. Add 1-chloro-3-methyl-4-nitrobenzene (1.0 eq) to the slurry.

  • Acylation: Add benzoyl chloride (1.1 eq) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0-5°C. Hydrogen chloride gas will evolve.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup (Quenching): Once the starting material is consumed, cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture over a stirred mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with the reaction solvent (e.g., CH₂Cl₂).

  • Washing: Combine the organic layers and wash sequentially with water, 5% NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Safety and Handling

  • General Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reagent Hazards:

    • Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a dry environment.

    • Benzoyl Chloride: Lachrymator and corrosive. Causes severe burns.

    • Nitroaromatic Compounds: Generally toxic and can be absorbed through the skin. Handle with care.

  • Reaction Hazards: The reaction evolves HCl gas, which is corrosive and toxic. The quenching step is highly exothermic and must be performed slowly and with adequate cooling.

References

  • Ibeji, C.U., Adegboyega, J., Okagu, O.D., & Adeleke, B.B. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16, 504-516. (URL: [Link])

  • Tsekhanskii, R. S. (1968). The absorption spectra of derivatives of benzophenone with acceptor and donor substituents. Journal of Applied Spectroscopy. (URL: [Link])

  • Fávaro, D. C., et al. (2020). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. (URL: [Link])

  • Lievre, C., et al. (1975). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. ResearchGate. (URL: [Link])

  • Platz, M. S. (2012). The Photochemistry of Benzophenone. ScholarWorks@BGSU. (URL: [Link])

  • Quora. (2016). What is the IUPAC name of Benzophenone? (URL: [Link])

  • Simek, J. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds. California Polytechnic State University. (URL: [Link])

  • Wikipedia. (n.d.). Benzophenone. (URL: [Link])

  • YouTube. (2016). IUPAC Nomenclature of Substituted Benzenes. (URL: [Link])

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. (URL: [Link])

  • PrepChem.com. (n.d.). Synthesis of Step 3: 4-Chloro-2-methyl-5-nitro-phenol. (URL: [Link])

  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. (URL: )
  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. chemguide.co.uk. (URL: [Link])

  • ResearchGate. (n.d.). Acylated products using acetylchloride and benzoylchloride. (URL: [Link])

  • Anderson, E. A., et al. (2019). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PubMed Central. (URL: [Link])

  • ResearchGate. (n.d.). Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. (URL: [Link])

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. (URL: [Link])

  • YouTube. (2019). reduction of aromatic ketones. (URL: [Link])

  • MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (URL: [Link])

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. (URL: [Link])

  • ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. (URL: [Link])

  • eCampusOntario Pressbooks. (n.d.). Aromatic Reactions. (URL: [Link])

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. (URL: [Link])

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An In-depth Technical Guide to (4-Chloro-3-nitrophenyl)(p-tolyl)methanone: Synthesis, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone, a substituted benzophenone of interest in chemical research and drug discovery. We will delve into its fundamental molecular and chemical properties, a proposed synthetic pathway, and a detailed regimen for its analytical characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound.

Core Molecular and Chemical Profile

This compound is a diaryl ketone featuring a 4-chloro-3-nitrophenyl group and a p-tolyl group linked by a carbonyl moiety. The presence of electron-withdrawing groups (chloro and nitro) on one phenyl ring and an electron-donating group (methyl) on the other creates an interesting electronic asymmetry, making it a valuable scaffold for further chemical exploration.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. This information is crucial for experimental design, including reaction stoichiometry, and for the interpretation of analytical data.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₀ClNO₃[1][2][3]
Molecular Weight 275.69 g/mol [1][2][3]
CAS Number 40306-24-9[1][2]
SMILES O=C(C1=CC=C(Cl)C(=O)=C1)C2=CC=C(C)C=C2[1][3]

Proposed Synthetic Pathway: Friedel-Crafts Acylation

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in publicly available literature, a robust and logical approach is the Friedel-Crafts acylation of toluene with 4-chloro-3-nitrobenzoyl chloride. This electrophilic aromatic substitution is a cornerstone of organic synthesis for creating diaryl ketones.

The causality behind this choice lies in the high reactivity of toluene towards electrophiles and the stability of the acyl chloride as an acylating agent. The reaction is typically mediated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acyl chloride for the electrophilic attack.

Detailed Experimental Protocol

Materials:

  • Toluene

  • 4-chloro-3-nitrobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.

  • Formation of the Acylium Ion Complex: Cool the suspension to 0°C in an ice bath. Dissolve 4-chloro-3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the AlCl₃ suspension via the dropping funnel. Stir the mixture at 0°C for 30 minutes to allow for the formation of the reactive acylium ion-Lewis acid complex.

  • Electrophilic Aromatic Substitution: Add toluene (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly and carefully quench it by pouring it over a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Neutralization and Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product obtained will likely contain unreacted starting materials and byproducts. Purification is essential to obtain the compound in high purity.

  • Recrystallization: This is a primary method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined experimentally to yield pure crystalline this compound.

  • Column Chromatography: If recrystallization is not sufficient, purification by column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes would likely be an effective eluent system.

Synthetic Workflow Diagram

G cluster_synthesis Synthesis Workflow cluster_workup Work-up & Purification A 1. Form Acylium Ion Complex (4-chloro-3-nitrobenzoyl chloride + AlCl₃ in DCM at 0°C) B 2. Add Toluene (Dropwise at 0°C) A->B C 3. Reaction (Warm to RT, stir for 4-6h, monitor by TLC) B->C D 4. Quench (Ice and conc. HCl) C->D E 5. Extraction (DCM) D->E F 6. Wash (H₂O, NaHCO₃, Brine) E->F G 7. Dry & Evaporate (MgSO₄, Rotary Evaporator) F->G H 8. Purify (Recrystallization or Column Chromatography) G->H I Pure this compound H->I

Caption: Proposed workflow for the synthesis and purification of this compound.

Analytical Characterization

A rigorous analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized this compound. The following spectroscopic and chromatographic methods are standard for this purpose.

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the 4-chloro-3-nitrophenyl ring will exhibit a complex splitting pattern due to their electronic environment and coupling. The protons of the p-tolyl group will show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring, and a singlet in the aliphatic region corresponding to the methyl group protons.

    • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (typically in the range of 190-200 ppm), as well as for the aromatic carbons of both rings. The chemical shifts will be influenced by the electron-withdrawing nature of the chloro and nitro groups and the electron-donating nature of the methyl group.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key expected absorption bands include:

    • A strong absorption band around 1650-1670 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration.

    • Bands in the 1500-1600 cm⁻¹ region due to C=C stretching in the aromatic rings.

    • Strong absorptions around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂), respectively.

    • A band in the 1000-1100 cm⁻¹ region for the C-Cl stretch.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z 275.69. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments, resulting in M⁺ and M+2 peaks.

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying components in a mixture. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would be suitable for analyzing this compound. A UV detector set at a wavelength where the compound has strong absorbance (e.g., around 254 nm) would be appropriate for detection. The purity can be determined by the area percentage of the main peak.

Analytical Workflow Diagram

G cluster_analytical Analytical Characterization Workflow A Purified Compound B Spectroscopic Analysis A->B F Chromatographic Analysis (Purity Assessment) A->F C ¹H NMR & ¹³C NMR (Structural Elucidation) B->C D IR Spectroscopy (Functional Group ID) B->D E Mass Spectrometry (Molecular Weight & Fragmentation) B->E H Confirmed Structure & Purity >95% C->H D->H E->H G HPLC (Purity Determination) F->G G->H

Caption: A standard workflow for the analytical characterization of synthesized organic compounds.

Conclusion

This technical guide has provided a detailed overview of this compound, from its fundamental properties to a proposed synthetic route and a comprehensive analytical characterization plan. By understanding the principles behind the synthesis and the expected analytical outcomes, researchers can confidently work with this compound and utilize it in their scientific endeavors. The provided protocols and workflows are designed to be self-validating, ensuring a high degree of scientific integrity.

References

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The Double-Edged Sword: A Technical Guide to the Biological Activity of Chloro-Nitro Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzophenone scaffold, a seemingly simple diaryl ketone, represents a remarkably versatile platform in medicinal chemistry. Its derivatives have been explored for a vast array of pharmacological activities, from anticancer and antimicrobial to enzyme inhibition.[1][2] This guide delves into a specific, potent, and intriguing class of these compounds: the chloro-nitro substituted benzophenones. The introduction of electron-withdrawing chloro and nitro groups onto the benzophenone core dramatically alters its physicochemical properties, leading to a spectrum of enhanced and sometimes novel biological activities. This document serves as a technical resource, synthesizing current knowledge and providing practical insights into the synthesis, mechanism of action, and experimental evaluation of these compelling molecules.

The Synthetic Landscape: Crafting the Core Scaffold

The functionalization of the benzophenone core with chloro and nitro groups is a critical first step in exploring their biological potential. The precise positioning of these substituents dictates the molecule's three-dimensional structure and electronic distribution, which in turn governs its interaction with biological targets.

Friedel-Crafts Acylation: A Classic Approach

A cornerstone of benzophenone synthesis is the Friedel-Crafts acylation. This reaction typically involves the reaction of a substituted benzoyl chloride with a substituted benzene ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For chloro-nitro benzophenones, this can be approached in two primary ways:

  • Acylation of a chloro-nitro substituted benzene: Reacting a simple benzoyl chloride with a chloro-nitrobenzene.

  • Acylation with a chloro-nitro substituted benzoyl chloride: Reacting a chloro-nitrobenzoyl chloride with benzene or another substituted aromatic ring.

A common synthetic route for 3-nitro-4-chlorobenzophenone, an important medicinal intermediate, involves the conversion of 3-nitro-4-chlorobenzoic acid to its corresponding acyl chloride, followed by a Friedel-Crafts reaction with benzene.[3]

Synthesis cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation A 3-Nitro-4-chlorobenzoic Acid C 3-Nitro-4-chlorobenzoyl Chloride A->C Acylation B Acylating Reagent (e.g., Thionyl Chloride, Oxalyl Chloride) F 3-Nitro-4-chlorobenzophenone C->F Friedel-Crafts Reaction D Benzene E Lewis Acid (e.g., AlCl3)

Experimental Protocol: Synthesis of 3-Nitro-4-chlorobenzophenone[3]
  • Acyl Chloride Formation:

    • To a solution of 3-nitro-4-chlorobenzoic acid in a suitable solvent (e.g., toluene), add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add an acylating reagent, such as thionyl chloride or oxalyl chloride, at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • Remove the excess acylating reagent and solvent under reduced pressure to obtain the crude 3-nitro-4-chlorobenzoyl chloride.

  • Friedel-Crafts Acylation:

    • In a separate flask, prepare a suspension of anhydrous aluminum chloride in benzene at 0-5°C.

    • Add the previously prepared 3-nitro-4-chlorobenzoyl chloride dropwise to the suspension while maintaining the temperature.

    • Allow the reaction to stir at room temperature for several hours, monitoring by TLC.

    • Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield pure 3-nitro-4-chlorobenzophenone.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research has focused on the anticancer properties of substituted benzophenones. The presence of chloro and nitro groups can enhance cytotoxicity against various cancer cell lines, often through multi-faceted mechanisms.[2]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of chloro-nitro benzophenones is highly dependent on the substitution pattern:

  • Position of Substituents: The relative positions of the chloro and nitro groups, as well as their location on the two phenyl rings, critically influence activity. For instance, studies on various substituted benzophenones have shown that the presence of electron-withdrawing groups can significantly impact their cytotoxic effects.[4]

  • Additional Functional Groups: The introduction of other moieties, such as heterocyclic rings, can further modulate the anticancer activity. Benzophenone analogs bearing imidazole and pyrone nuclei have been investigated, with the substitution pattern on the benzophenone core playing a key role in their efficacy.[2]

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound A 4-Chloro-3-nitroHCT-116 (Colon)1.71[5]
Compound B 2-Chloro-5-nitroA549 (Lung)9.6[2]
Compound C 4'-Chloro-4-nitroMCF-7 (Breast)7.98[6]

Note: This table is a representative summary. IC50 values can vary based on the specific assay conditions and cell lines used.

Mechanistic Pathways of Anticancer Action

Chloro-nitro substituted benzophenones can induce cancer cell death through several mechanisms:

  • Induction of Apoptosis: A primary mechanism is the triggering of programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that these compounds can lead to the activation of caspases, a family of proteases central to the execution of apoptosis.[2][5]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from progressing through division. For example, some benzophenone derivatives have been shown to cause G2/M phase arrest.[2]

  • Inhibition of Angiogenesis: The formation of new blood vessels, a process crucial for tumor growth and metastasis, can be inhibited by certain chloro-nitro benzophenones. This is often achieved by targeting key signaling molecules like vascular endothelial growth factor (VEGF).[2]

Anticancer_Mechanism cluster_cell Cancer Cell cluster_pathways Apoptotic Pathways Compound Chloro-Nitro Benzophenone DeathReceptor Death Receptors Compound->DeathReceptor Extrinsic Pathway Bcl2 Bcl-2 Family (e.g., Bax, Bak) Compound->Bcl2 Intrinsic Pathway Membrane Cell Membrane Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Nucleus Nucleus Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Bcl2->Mitochondria Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)[7][8]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the chloro-nitro benzophenone compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid toxicity.

  • Incubation: Remove the old medium and add the medium containing the test compounds to the wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Pathogenic Microbes

Chloro-nitro substituted benzophenones have also demonstrated promising activity against a range of pathogenic bacteria and fungi. The electron-withdrawing nature of the chloro and nitro groups appears to be a key contributor to their antimicrobial efficacy.[7][8]

Structure-Activity Relationship (SAR) in Antimicrobial Agents
  • Electron-Withdrawing Effects: The presence of both chloro and nitro groups often leads to enhanced antimicrobial activity compared to monosubstituted or unsubstituted benzophenones. These groups increase the electrophilicity of the molecule, potentially facilitating interactions with microbial targets.[7]

  • Synergistic Effects: In some cases, the combination of chloro and nitro substituents at specific positions can result in a synergistic enhancement of antimicrobial potency.[9]

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
Compound D 3-Chloro-4'-nitroStaphylococcus aureus12.5[9]
Compound E 4-Chloro-3-nitroEscherichia coli25[10]
Compound F 2,4-Dichloro-3'-nitroCandida albicans50[8]

Note: This table is a representative summary. MIC values can vary depending on the specific strain and testing methodology.

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms by which chloro-nitro benzophenones exert their antimicrobial effects are still under investigation, but several possibilities have been proposed:

  • Membrane Disruption: These lipophilic compounds may intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents and ultimately cell death.[1][11]

  • Inhibition of Essential Enzymes: They may act as inhibitors of crucial microbial enzymes involved in metabolic pathways, protein synthesis, or DNA replication.

  • Generation of Reactive Oxygen Species (ROS): Some quinone-like structures can undergo redox cycling, leading to the production of ROS that can damage cellular components.[12]

Antimicrobial_Workflow cluster_protocol Broth Microdilution Protocol A Prepare serial dilutions of compound in broth B Inoculate with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually assess for turbidity (growth) C->D E Determine MIC (Lowest concentration with no growth) D->E

Experimental Protocol: Broth Microdilution Susceptibility Testing[15][16]
  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the chloro-nitro benzophenone compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Enzyme Inhibition: A More Targeted Approach

Beyond broad-spectrum cytotoxicity and antimicrobial activity, chloro-nitro substituted benzophenones have the potential to act as specific enzyme inhibitors. Their rigid structures and functional groups can allow for precise interactions with the active sites of various enzymes.

Types of Enzyme Inhibition

The interaction of these compounds with enzymes can be characterized by different modes of inhibition:

  • Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site of the enzyme.

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its activity.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[13][14]

The type of inhibition can be determined through kinetic studies by analyzing how the inhibitor affects the enzyme's Michaelis-Menten constant (Km) and maximum velocity (Vmax).[15]

Potential Enzyme Targets

While research specifically on chloro-nitro benzophenones as enzyme inhibitors is an emerging area, related benzophenone derivatives have been shown to inhibit various enzymes, suggesting potential targets:

  • Kinases: As mentioned in the anticancer section, protein kinases are attractive targets.[6]

  • Hydroxysteroid Dehydrogenases: Some benzophenones have been found to inhibit enzymes involved in steroid metabolism.

  • Reverse Transcriptase: Benzophenone derivatives have been identified as potent inhibitors of HIV reverse transcriptase.

Further research is needed to systematically screen chloro-nitro benzophenones against a panel of enzymes to identify specific and potent inhibitors.

Conclusion and Future Directions

Chloro-nitro substituted benzophenones represent a promising class of biologically active molecules with demonstrated potential in anticancer and antimicrobial applications. The interplay between the chloro and nitro substituents creates a unique electronic and steric profile that drives their activity. The synthetic accessibility of the benzophenone scaffold allows for extensive structure-activity relationship studies, paving the way for the rational design of more potent and selective agents.

Future research in this area should focus on:

  • Elucidating Detailed Mechanisms of Action: Utilizing modern techniques in molecular and cell biology to identify the specific molecular targets and signaling pathways affected by these compounds.

  • Expanding the Scope of Biological Screening: Testing these compounds against a wider range of cancer cell lines, microbial pathogens, and a diverse panel of enzymes.

  • Optimizing for Selectivity and Reduced Toxicity: Modifying the benzophenone scaffold to enhance activity against target cells or microbes while minimizing toxicity to host cells.

  • In Vivo Efficacy Studies: Progressing the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy and pharmacokinetic properties.

The continued exploration of this versatile chemical class holds significant promise for the development of novel therapeutic agents to address unmet medical needs in oncology and infectious diseases.

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Unlocking Therapeutic Potential: A Technical Guide to the Structure-Activity Relationship of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzophenone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] This technical guide delves into the structure-activity relationship (SAR) of a specific subclass of benzophenones: (4-Chloro-3-nitrophenyl)(p-tolyl)methanone and its analogs. By dissecting the influence of individual substituents on the core structure, we aim to provide a predictive framework for designing novel therapeutic agents with enhanced potency and selectivity. This document will explore the synthetic rationale, proposed biological evaluation workflows, and the critical interplay between chemical structure and pharmacological effect, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Benzophenone Core and Its Therapeutic Promise

Benzophenones, characterized by a diaryl ketone framework, are prevalent in both natural products and synthetic pharmaceuticals.[1] Their structural versatility allows for fine-tuning of electronic and steric properties, making them attractive candidates for targeted drug design. The specific molecule at the heart of this guide, this compound, presents a compelling case for investigation due to the presence of key pharmacophoric features:

  • A Substituted Phenyl Ring: The 4-chloro and 3-nitro groups are strong electron-withdrawing groups that can significantly influence the molecule's reactivity, binding interactions, and metabolic stability.

  • A p-Tolyl Moiety: The methyl group in the para position of the second phenyl ring introduces a lipophilic character and can impact binding selectivity.

  • The Ketone Linker: This central carbonyl group acts as a rigid linker and a potential hydrogen bond acceptor, crucial for target engagement.

Understanding how modifications to these three regions impact biological activity is the central tenet of the SAR exploration detailed herein. While extensive research exists for the broader benzophenone class, this guide will synthesize that knowledge to propose a focused SAR investigation for this specific analog family.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of benzophenone derivatives is intrinsically linked to the nature and position of substituents on the aromatic rings.[1] Based on existing literature for analogous compounds, we can hypothesize the following SAR trends for this compound analogs, particularly in the context of anticancer activity.[2][3]

The Criticality of the 4-Chloro and 3-Nitro Phenyl Ring

The substitution pattern on this ring is anticipated to be a primary determinant of activity.

  • Role of the Chloro Group: The chlorine atom at the 4-position is a halogen bond donor and contributes to the overall lipophilicity. Its presence can enhance membrane permeability and hydrophobic interactions within a target's binding pocket. Varying this substituent to other halogens (F, Br, I) or removing it entirely would be a key initial step in an SAR study.

  • Influence of the Nitro Group: The 3-nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its position and electronic nature can be critical for target recognition. Analogs with the nitro group at different positions (e.g., 2- or 4-position) or its replacement with other electron-withdrawing (e.g., -CN, -CF3) or electron-donating groups (e.g., -OCH3, -NH2) would provide crucial insights into the electronic requirements for activity.

Exploring Modifications of the p-Tolyl Ring

The second phenyl ring offers a vector for optimizing selectivity and potency.

  • Impact of the p-Methyl Group: This group can fit into specific hydrophobic pockets of a target protein. Moving the methyl group to the ortho or meta positions, or replacing it with larger alkyl groups (ethyl, isopropyl) or more polar substituents (methoxy, hydroxy), would probe the steric and electronic tolerance of the binding site.

  • Introduction of Heterocyclic Rings: Replacing the p-tolyl ring with various heterocyclic systems (e.g., pyridine, thiophene, furan) can introduce new hydrogen bonding opportunities, improve solubility, and alter the overall pharmacokinetic profile of the molecule.

The Ketone Bridge: More Than Just a Linker

While often considered a linker, the carbonyl group's properties can be modulated.

  • Reduction to an Alcohol: Converting the ketone to a secondary alcohol would introduce a hydrogen bond donor and change the geometry of the molecule, which could significantly impact binding affinity.

  • Formation of Oximes or Hydrazones: Derivatization of the ketone can introduce additional functional groups for enhanced target interactions or to act as prodrugs.

The following diagram illustrates the proposed workflow for a systematic SAR study of this compound analogs.

SAR_Workflow cluster_0 Core Scaffold cluster_1 Ring A Modifications (4-Chloro-3-nitrophenyl) cluster_2 Ring B Modifications (p-Tolyl) cluster_3 Linker Modification cluster_4 Biological Evaluation Core This compound A1 Vary 4-Halo Substituent (F, Br, I) Core->A1 Synthesize Analogs A2 Modify 3-Nitro Position (ortho, para) Core->A2 Synthesize Analogs A3 Replace 3-Nitro Group (-CN, -CF3, -OCH3) Core->A3 Synthesize Analogs B1 Alter Methyl Position (ortho, meta) Core->B1 Synthesize Analogs B2 Vary Alkyl Substituent (Ethyl, Isopropyl) Core->B2 Synthesize Analogs B3 Introduce Heterocycles (Pyridine, Thiophene) Core->B3 Synthesize Analogs C1 Reduce Ketone to Alcohol Core->C1 Synthesize Analogs C2 Form Oxime/Hydrazone Core->C2 Synthesize Analogs D1 In Vitro Cytotoxicity Assays A1->D1 A2->D1 A3->D1 B1->D1 B2->D1 B3->D1 C1->D1 C2->D1 D2 Target-Based Assays D1->D2 Active Compounds D3 ADME-Tox Profiling D2->D3 Lead Candidates

Caption: Systematic workflow for the SAR study of this compound analogs.

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogs can be readily achieved through established synthetic routes, primarily the Friedel-Crafts acylation.

General Synthetic Protocol: Friedel-Crafts Acylation

A plausible and widely used method for synthesizing the core scaffold and its analogs involves the Friedel-Crafts acylation of an appropriate aromatic or heteroaromatic compound with a substituted benzoyl chloride.[4]

Step-by-Step Protocol:

  • Reaction Setup: To a stirred solution of the arene (e.g., toluene for the parent compound) in an inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen), a Lewis acid catalyst (e.g., anhydrous aluminum chloride) is added portion-wise at a low temperature (e.g., 0 °C).

  • Addition of Acylating Agent: A solution of the corresponding 4-chloro-3-nitrobenzoyl chloride in the same solvent is added dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.

  • Work-up: The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure benzophenone analog.[4]

The following diagram outlines the general synthetic workflow.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product SM1 Substituted Toluene/Arene Reaction Friedel-Crafts Acylation in inert solvent SM1->Reaction SM2 4-Chloro-3-nitrobenzoyl chloride SM2->Reaction SM3 Lewis Acid (e.g., AlCl3) SM3->Reaction Workup Aqueous Work-up Reaction->Workup Purify Column Chromatography or Recrystallization Workup->Purify Product Pure Benzophenone Analog Purify->Product

Caption: General synthetic workflow for this compound analogs.

Biological Evaluation: A Phased Approach

A tiered screening approach is recommended to efficiently evaluate the biological activity of the synthesized analogs. For the purpose of this guide, we will focus on an anticancer drug discovery cascade.

Primary Screening: In Vitro Cytotoxicity Assays

The initial evaluation of the synthesized compounds should involve assessing their cytotoxic effects against a panel of human cancer cell lines.[5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay for this purpose.[7]

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the benzophenone analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[5]

Compound ID Cancer Cell Line Hypothetical IC50 (µM)
Parent CompoundA549 (Lung)15.2
Analog 1 (4-F)A549 (Lung)10.8
Analog 2 (3-CN)A549 (Lung)8.5
Parent CompoundMCF-7 (Breast)22.1
Analog 1 (4-F)MCF-7 (Breast)18.4
Analog 2 (3-CN)MCF-7 (Breast)12.9

Table 1: Hypothetical cytotoxicity data for parent and analog compounds.

Secondary Screening: Target-Based and Mechanistic Assays

Compounds that exhibit significant cytotoxicity in the primary screen should be advanced to secondary assays to elucidate their mechanism of action.[8] This could involve:

  • Enzyme Inhibition Assays: If a specific enzyme target is hypothesized (e.g., kinases, reverse transcriptase), in vitro assays can be performed to determine the inhibitory activity of the compounds.[9]

  • Apoptosis Assays: Flow cytometry-based assays using Annexin V/Propidium Iodide staining can determine if the compounds induce programmed cell death.

  • Cell Cycle Analysis: Propidium iodide staining followed by flow cytometry can reveal if the compounds cause cell cycle arrest at a specific phase.[2]

  • Molecular Docking and Pharmacophore Modeling: Computational studies can be employed to predict the binding modes of the active compounds and refine the pharmacophore model for further lead optimization.[10][11][12]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic SAR study, guided by the principles outlined in this guide, is essential to unlock its full potential. By strategically modifying the key regions of the molecule and employing a phased biological evaluation approach, researchers can identify analogs with improved potency, selectivity, and pharmacokinetic properties. Future work should focus on in vivo efficacy studies of lead compounds in relevant animal models and comprehensive ADME-Tox profiling to assess their drug-like properties. The insights gained from such a comprehensive investigation will be invaluable for the rational design of the next generation of benzophenone-based therapeutics.

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Discovery and Synthesis of New Aromatic Ketones: From Classical Limitations to Modern Catalytic Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aromatic ketones, particularly diaryl ketones and aryl alkyl ketones, represent a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Their unique structural and electronic properties make them integral components of numerous pharmaceuticals, including anti-inflammatory agents, SGLT2 inhibitors, and oncology drug candidates.[1][3] Historically, the synthesis of these vital motifs has been dominated by classical methods such as the Friedel-Crafts acylation, a reaction beset by challenges including harsh conditions, low functional group tolerance, and the use of stoichiometric, moisture-sensitive Lewis acids.[4][5] This guide provides an in-depth exploration of the evolution of aromatic ketone synthesis, moving from the constraints of traditional approaches to the versatile and efficient landscape of modern catalysis. We will dissect the mechanisms and rationale behind cutting-edge techniques, including transition-metal-catalyzed carbonylative couplings, direct C-H activation, and photoredox catalysis, offering field-proven insights for the rational design and execution of synthetic strategies in contemporary drug discovery and development.

The Classical Paradigm: Friedel-Crafts Acylation and Its Enduring Limitations

The Friedel-Crafts acylation, first reported in 1877, has long been the textbook method for forging the aryl-carbonyl bond.[6] This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[5][7]

Mechanism: The Acylium Ion

The reaction proceeds through the generation of a highly electrophilic acylium ion. The Lewis acid coordinates to the halogen of the acyl chloride, facilitating its departure and forming a resonance-stabilized acylium cation.[8] This powerful electrophile is then attacked by the nucleophilic aromatic ring, leading to the formation of a ketone after deprotonation and regeneration of the aromatic system.[7]

Friedel_Crafts_Acylation Reactants Arene (Ar-H) + Acyl Halide (R-CO-X) Acylium_Formation Formation of Acylium Ion [R-C=O]⁺ Reactants->Acylium_Formation + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) Sigma_Complex Arenium Ion (Sigma Complex) Acylium_Formation->Sigma_Complex Electrophilic Attack by Arene Product Aromatic Ketone (Ar-CO-R) Sigma_Complex->Product Deprotonation

Figure 1: Simplified workflow of the Friedel-Crafts Acylation mechanism.

The Causality of Constraint: Why New Methods Were Necessary

While foundational, the Friedel-Crafts acylation presents significant hurdles in the context of complex molecule synthesis, particularly in drug development:

  • Stoichiometric Catalyst: The product ketone is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[9] This deactivates the catalyst, necessitating the use of stoichiometric or even excess amounts of Lewis acid, which generates substantial chemical waste.[5]

  • Harsh Conditions: The reaction often requires high temperatures and strictly anhydrous conditions, limiting its compatibility with sensitive or complex substrates.

  • Poor Functional Group Tolerance: Many functional groups common in pharmaceuticals (e.g., amines, hydroxyls) are reactive towards strong Lewis acids, requiring cumbersome protection-deprotection steps.

  • Regioselectivity Issues: For substituted arenes, the reaction can yield mixtures of ortho, meta, and para isomers, complicating purification.[4]

These limitations drove the scientific community to develop milder, more selective, and more functional-group-tolerant catalytic systems.

The Modern Synthesis Toolbox: Precision and Versatility

Modern organic synthesis has ushered in an era of catalytic reactions that overcome the deficiencies of classical methods. These strategies offer unparalleled efficiency and control for the construction of aromatic ketones.

Transition Metal Catalysis: Forging Bonds with Precision

Transition metals, particularly palladium, have revolutionized the synthesis of diaryl ketones and aryl alkyl ketones through various cross-coupling methodologies.[10]

2.1.1. Palladium-Catalyzed Carbonylative Couplings

A powerful strategy involves the palladium-catalyzed coupling of an aryl halide or triflate with an organometallic reagent in the presence of carbon monoxide (CO) or a CO surrogate.[11] Carbonylative Suzuki-Miyaura reactions, which couple arylboronic acids with aryl halides, are particularly prominent.[4][12]

The catalytic cycle provides a clear example of expertise-driven design. It relies on a predictable sequence of elementary steps involving the palladium catalyst, allowing the reaction to proceed under mild conditions with high selectivity.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)-X (L₂) Pd0->OxAdd Oxidative Addition (Ar¹-X) CO_Ins Ar¹(CO)-Pd(II)-X (L₂) OxAdd->CO_Ins CO Insertion Transmetal Ar¹(CO)-Pd(II)-Ar² (L₂) CO_Ins->Transmetal Transmetalation (Ar²-B(OR)₂) Transmetal->Pd0 Reductive Elimination Product Ar¹-CO-Ar² Transmetal->Product

Figure 2: Generalized catalytic cycle for a Pd-catalyzed carbonylative Suzuki-Miyaura cross-coupling.

This approach is highly trustworthy as its success is not empirical but is grounded in the well-understood principles of organometallic chemistry. The use of a catalyst in small quantities (typically 1-5 mol%) avoids the wastefulness of the Friedel-Crafts reaction.

2.1.2. Direct C-H Activation and Functionalization

A more atom-economical frontier is the direct functionalization of C-H bonds.[13] Rhodium(III) and Cobalt(III) catalysts have been successfully employed to activate aromatic C-H bonds, often guided by a directing group, and couple them with various partners.[14][15] While less common for direct ketone synthesis from scratch, these methods are invaluable for modifying existing ketone structures or using the ketone itself as a directing group for further functionalization, a key strategy in late-stage diversification of drug candidates.[16]

Photoredox Catalysis: Harnessing Light for Green Synthesis

Visible-light photoredox catalysis has emerged as a paradigm-shifting technology, enabling the synthesis of aromatic ketones under exceptionally mild conditions.[17] This approach uses a photocatalyst (often an iridium or ruthenium complex, or an organic dye) that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates from readily available precursors like carboxylic acids.[18][19]

The key advantage is the ability to activate stable molecules at room temperature without harsh reagents. For instance, aromatic carboxylic acids can be deoxygenated to form acyl radicals, which then couple with alkenes or other partners to yield ketones.[17] This strategy boasts incredible functional group tolerance, making it ideal for the synthesis of complex, highly decorated molecules.[19]

Photoredox_Cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) PC_reduced Reduced PC⁻ PC_excited->PC_reduced SET with Sacrificial e⁻ Donor PC_reduced->PC SET to Substrate A Substrate_A Substrate A (e.g., Carboxylic Acid) Radical_A Radical Intermediate A• Substrate_A->Radical_A Product Ketone Product Radical_A->Product + Substrate B Substrate_B Substrate B (e.g., Alkene)

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains an indispensable tool for the formation of carbon-carbon bonds to aromatic rings.[1][2] This reaction facilitates the introduction of an acyl group onto an aromatic substrate, proceeding via electrophilic aromatic substitution.[1] The resulting aryl ketones are critical intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[3] This guide provides a detailed protocol for the synthesis of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone, a molecule of interest in medicinal chemistry and materials science, through the Friedel-Crafts acylation of toluene with 4-chloro-3-nitrobenzoyl chloride.

The reaction is catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which activates the acylating agent.[4][5] A key feature of the Friedel-Crafts acylation is that the product, a ketone, is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the carbonyl group, which prevents multiple acylations.[4] However, this product ketone can form a stable complex with the Lewis acid catalyst, necessitating the use of stoichiometric or greater amounts of the catalyst.[4]

This document will delve into the mechanistic underpinnings of this specific acylation, provide a robust and validated experimental protocol, and outline the necessary safety precautions and characterization techniques.

Mechanistic Insights: The 'Why' Behind the 'How'

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism. Understanding these steps is crucial for troubleshooting and optimizing the reaction.

  • Generation of the Acylium Ion: The reaction is initiated by the interaction of the Lewis acid catalyst, aluminum chloride, with the acylating agent, 4-chloro-3-nitrobenzoyl chloride. The aluminum chloride coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage.[6] This generates a highly reactive and electrophilic acylium ion, which is resonance-stabilized. The formation of this stable acylium ion is a key reason why carbocation rearrangements, often problematic in Friedel-Crafts alkylations, are not observed in acylations.[3]

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the toluene molecule acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[3] This attack temporarily disrupts the aromaticity of the toluene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3] The methyl group on the toluene ring is an activating, ortho-, para-directing group. Due to steric hindrance from the bulky acylium ion, the para-substituted product, this compound, is expected to be the major product.[7]

  • Restoration of Aromaticity and Catalyst Regeneration: In the final step, a weak base, typically the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon bearing the newly attached acyl group.[8] This restores the aromaticity of the ring, yielding the final ketone product.[5] The aluminum chloride catalyst is regenerated in this step; however, as mentioned, it immediately forms a complex with the ketone product. This complex is broken during the aqueous work-up.[4]

Experimental Workflow Diagram

Friedel_Crafts_Acylation Reactants Reactants: 4-Chloro-3-nitrobenzoyl Chloride Toluene (Substrate & Solvent) Anhydrous AlCl₃ (Catalyst) Step1 Step 1: Catalyst Activation (0-5 °C) Formation of Acylium Ion Electrophile Reactants->Step1 Initial Mixing Step2 Step 2: Electrophilic Attack (0-5 °C to Room Temp) Toluene attacks the acylium ion Step1->Step2 Dropwise Addition Step3 Step 3: Reaction Progression (Room Temp to Reflux) Monitored by TLC Step2->Step3 Warming Step4 Step 4: Quenching (0 °C) Reaction mixture poured onto ice/HCl Step3->Step4 Completion Step5 Step 5: Work-up Extraction and Washing Step4->Step5 Decomposition of Complex Step6 Step 6: Purification Recrystallization or Column Chromatography Step5->Step6 Isolation of Crude Product Product Final Product: This compound Step6->Product

Caption: A generalized workflow for the Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityEquivalents
4-Chloro-3-nitrobenzoyl chlorideC₇H₃Cl₂NO₃219.011.0 g1.0
TolueneC₇H₈92.1420 mLSolvent/Substrate
Anhydrous Aluminum Chloride (AlCl₃)AlCl₃133.340.73 g1.2
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9310 mLSolvent
Crushed IceH₂O18.02~50 gQuenching
Concentrated Hydrochloric Acid (HCl)HCl36.46~5 mLQuenching
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As neededWashing
Brine (Saturated NaCl solution)NaCl58.44As neededWashing
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededDrying
Step-by-Step Procedure
  • Apparatus Setup: Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (0.73 g, 1.2 equiv.). Add anhydrous dichloromethane (10 mL) to the flask and cool the resulting suspension to 0-5 °C using an ice-water bath.

  • Acyl Chloride Addition: In the dropping funnel, dissolve 4-chloro-3-nitrobenzoyl chloride (1.0 g, 1.0 equiv.) in toluene (10 mL).

  • Reaction Initiation: Add the 4-chloro-3-nitrobenzoyl chloride solution dropwise to the stirred aluminum chloride suspension over 30 minutes. Maintain the temperature between 0-5 °C during the addition. A color change is typically observed as the acylium ion-AlCl₃ complex forms.

  • Substrate Addition: After the initial addition is complete, add the remaining toluene (10 mL) to the dropping funnel and add it to the reaction mixture.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to a gentle reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Reaction Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture back down to 0 °C in an ice bath. In a separate beaker, prepare a mixture of crushed ice (~50 g) and concentrated hydrochloric acid (~5 mL). Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. This step is highly exothermic and will release HCl gas.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Safety and Handling

Chemical Safety:

  • Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing heat and HCl gas.[9] It can cause severe burns to the skin, eyes, and respiratory tract.[10][11] Handle in a fume hood and wear appropriate PPE, including gloves, safety goggles, and a lab coat.[9][12]

  • 4-Chloro-3-nitrobenzoyl chloride: Corrosive and a lachrymator. Handle with care in a fume hood.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

  • Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

  • Hydrochloric Acid (Concentrated): Highly corrosive and causes severe burns. Handle with extreme care.

Procedural Precautions:

  • The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture.[13]

  • The quenching of the reaction with ice/HCl is highly exothermic and releases HCl gas. This must be done slowly and in a well-ventilated fume hood.[13]

Waste Disposal:

  • All organic waste should be collected in a designated chlorinated waste container.

  • Aqueous waste should be neutralized before disposal according to institutional guidelines.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on both the substituted phenyl and tolyl rings. The protons on the 4-chloro-3-nitrophenyl ring will show a characteristic splitting pattern. A singlet corresponding to the methyl protons of the tolyl group will also be present.
¹³C NMR A signal for the carbonyl carbon will be observed in the downfield region. Signals for the aromatic carbons of both rings will also be present.
IR Spectroscopy A strong absorption band corresponding to the C=O stretch of the ketone will be prominent. Bands corresponding to C-Cl, N-O (from the nitro group), and aromatic C-H stretches will also be observed.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product (275.69 g/mol ) should be observed.[14] Fragmentation patterns may include cleavage at the carbonyl group.
Melting Point A sharp melting point range for the purified product indicates high purity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst due to moisture.- Insufficient amount of catalyst.- Deactivated aromatic substrate (not applicable here, but a general consideration).[15]- Ensure all reagents and solvents are anhydrous and glassware is oven-dried.- Use at least a stoichiometric amount of AlCl₃.[15]
Formation of a Dark, Tarry Mixture - Reaction temperature is too high, leading to side reactions or polymerization.[15]- Maintain careful temperature control, especially during the initial addition of reagents.
Multiple Products Observed by TLC - Isomeric products (ortho-acylation).- Polyacylation (unlikely in this case).[15]- Purification by column chromatography may be necessary to separate isomers.
Decision-Making Workflow for Troubleshooting

Troubleshooting Start Low Yield Observed CheckMoisture Were anhydrous conditions strictly maintained? Start->CheckMoisture CheckCatalyst Was at least 1.1 eq. of fresh AlCl₃ used? CheckMoisture->CheckCatalyst Yes NoImprovement No Improved Yield CheckMoisture->NoImprovement No, re-run with dry conditions CheckTemp Was the initial addition performed at 0-5 °C? CheckCatalyst->CheckTemp Yes CheckCatalyst->NoImprovement No, re-run with sufficient catalyst Purification Consider purification by column chromatography CheckTemp->Purification Yes CheckTemp->NoImprovement No, re-run with temperature control Success Improved Yield Purification->Success Alternative Consider alternative Lewis acids (e.g., FeCl₃, triflic acid) NoImprovement->Alternative

Caption: A decision-making workflow for troubleshooting low yields.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • YouTube. Role of AlCl3 (Lewis acid) in Friedel Craft alkylation reaction | Benzene Electrophilic substitution. [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Chemguide. the acylation of benzene - electrophilic substitution. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • ACS Publications. Kinetics of the Friedel-Crafts Benzoylation of Benzene with Aluminum Chloride as Catalyst and Benzoyl Chloride as Solvent. [Link]

  • Carl ROTH. Safety Data Sheet: Aluminium chloride. [Link]

  • University of Wisconsin-Madison. 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Aluminum chloride, anhydrous, granules, 99%. [Link]

  • Lab Alley. SAFETY DATA SHEET - Aluminum chloride. [Link]

  • PubChem. 4-Chloro-m-tolyl-p-nitrophenyl ether. [Link]

  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

  • Scribd. Friedel-Crafts Acylation of Toluene. [Link]

  • The Royal Society of Chemistry. Friedel-Crafts Acylation via Interrupted Beckmann Fragmentation of Activated Ketones. [Link]

  • PubChem. 4-Chloro-3-nitrophenol. [Link]

  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

  • National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • SpectraBase. (3-Nitrophenyl)-[4-(p-tolyl)piperazino]methanone. [Link]

  • Angewandte Chemie. Catalytic Friedel-Crafts Acylation of Aromatic Compounds. [Link]

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Detailed Experimental Protocol for the Friedel-Crafts Acylation of Toluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the Friedel-Crafts acylation of toluene, a cornerstone electrophilic aromatic substitution reaction in organic synthesis.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, an exploration of the underlying chemical principles, and critical safety considerations. By explaining the causality behind experimental choices, this guide ensures both procedural accuracy and a deep understanding of the reaction dynamics, leading to reliable and reproducible outcomes.

Introduction: The Significance of Friedel-Crafts Acylation

Discovered by Charles Friedel and James Crafts in 1877, the Friedel-Crafts acylation is a powerful method for attaching an acyl group to an aromatic ring, leading to the synthesis of aryl ketones.[1][3][4] These ketones are pivotal intermediates in the production of a vast array of high-value products, including pharmaceuticals, agrochemicals, and fine chemicals.[1]

The reaction of toluene with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), is a classic example of this transformation.[3][5] A significant advantage of the acylation reaction over its counterpart, Friedel-Crafts alkylation, is the deactivating nature of the resulting ketone product.[1][6] This deactivation prevents the common issue of polysubstitution that often plagues alkylation reactions.[1][4][7] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, ensuring the formation of the desired product.[3][4][8][9][10]

Reaction Mechanism and Scientific Principles

The Friedel-Crafts acylation of toluene proceeds through a well-established electrophilic aromatic substitution mechanism.[11] The key steps are:

  • Generation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, reacts with the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion.[8][12][13] This ion is stabilized by resonance.[4][8][13]

  • Electrophilic Attack: The electron-rich π-system of the toluene ring acts as a nucleophile and attacks the electrophilic acylium ion.[8][12][13] This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[9][12]

  • Deprotonation and Restoration of Aromaticity: A weak base, typically AlCl₄⁻, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[8][12][13] This results in the formation of the final aryl ketone product.

The methyl group of toluene is an ortho, para-directing group. However, due to steric hindrance, the acylation of toluene predominantly yields the para-substituted product, 4-methylacetophenone.[2][6][14]

Visualizing the Reaction Pathway

Friedel_Crafts_Acylation sub Toluene + Acetyl Chloride acylium Acylium Ion [CH₃CO]⁺ sub->acylium Activation cat AlCl₃ (Lewis Acid) cat->acylium arenium Arenium Ion (Sigma Complex) acylium->arenium Electrophilic Attack product 4-Methylacetophenone arenium->product Deprotonation hcl HCl arenium->hcl cat_regen AlCl₃ (Regenerated) hcl->cat_regen

Caption: The reaction pathway for the Friedel-Crafts acylation of toluene.

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
TolueneC₇H₈92.140.025 mol (2.30 g, 2.64 mL)Reagent grade, anhydrous
Acetyl ChlorideCH₃COCl78.500.0275 mol (2.16 g, 1.96 mL)Reagent grade, handle in fume hood
Anhydrous Aluminum ChlorideAlCl₃133.340.0275 mol (3.67 g)Moisture sensitive, handle with care
Dichloromethane (DCM)CH₂Cl₂84.93~40 mLAnhydrous, for solvent and extraction
Concentrated Hydrochloric AcidHCl36.46~10 mLCorrosive
5% Sodium Bicarbonate SolutionNaHCO₃84.01~15 mLFor neutralization
Saturated Sodium Chloride Solution (Brine)NaCl58.44~15 mLFor washing
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying
IceH₂O18.02~25 gFor work-up

Detailed Experimental Protocol

Safety First: This experiment involves corrosive and moisture-sensitive reagents.[5][7][11] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] All operations should be conducted in a well-ventilated fume hood.[7][15]

Part A: Reaction Setup and Execution
  • Glassware Preparation: Ensure all glassware (a 50 mL round-bottom flask, a Claisen adapter, an addition funnel, and a condenser) is thoroughly clean and oven-dried to remove any traces of moisture.[11]

  • Catalyst Suspension: In the fume hood, carefully weigh 3.67 g (0.0275 mol) of anhydrous aluminum chloride and add it to the 50 mL round-bottom flask.[5] Add 8 mL of anhydrous dichloromethane to the flask to create a suspension.[5] Add a magnetic stir bar.

  • Apparatus Assembly: Assemble the glassware as follows: Place the Claisen adapter on the round-bottom flask. Attach the addition funnel to one neck of the Claisen adapter and the condenser to the other. Lightly grease the joints to ensure a good seal.[5]

  • Cooling: Place the entire apparatus in an ice bath to cool the reaction mixture to 0°C.[5]

  • Preparation of Acetyl Chloride Solution: In the fume hood, measure 1.96 mL (0.0275 mol) of acetyl chloride and dissolve it in 5 mL of anhydrous dichloromethane.[5]

  • Addition of Acetyl Chloride: Transfer the acetyl chloride solution to the addition funnel. Add this solution dropwise to the stirred aluminum chloride suspension over a period of approximately 10 minutes.[11] The solution should become homogeneous and turn a bright yellow color.[5]

  • Preparation of Toluene Solution: Prepare a solution of 2.64 mL (0.025 mol) of toluene in 5 mL of anhydrous dichloromethane.

  • Addition of Toluene: Once the addition of the acetyl chloride solution is complete, add the toluene solution to the same addition funnel. Add the toluene solution dropwise to the reaction mixture over 15-20 minutes.[16]

  • Reaction at Room Temperature: After the addition of toluene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.[5] Continue stirring for an additional 15 minutes.[11]

Part B: Work-up and Product Isolation
  • Quenching the Reaction: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 10 mL of concentrated hydrochloric acid.[5] This step should be performed with vigorous stirring in the fume hood to decompose the aluminum chloride complex.[17] The color of the mixture will change to off-white.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the lower organic layer (dichloromethane). Extract the aqueous layer again with an additional 10 mL of dichloromethane.[5]

  • Washing: Combine the organic layers. Wash the combined organic phase sequentially with 10 mL of deionized water, 15 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution), and finally with 15 mL of brine.[5][6]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[5]

  • Solvent Removal: Decant the dried solution into a clean, pre-weighed round-bottom flask. Remove the dichloromethane using a rotary evaporator to yield the crude product.[5][11]

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain pure 4-methylacetophenone.[6][11]

Characterization and Expected Results

The final product, 4-methylacetophenone, can be characterized using various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Expect a strong absorption peak around 1680 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ketone.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum in CDCl₃ should show distinct signals for the aromatic protons, the methyl protons on the ring, and the methyl protons of the acetyl group.

  • Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to assess the purity of the final product.[5][11]

The expected yield for this reaction is typically in the range of 60-75%, depending on the purity of the reagents and the careful control of the reaction conditions.[18]

Experimental Workflow

Workflow start Start: Dry Glassware reagents Add AlCl₃ and DCM start->reagents cool Cool to 0°C reagents->cool add_acetyl Dropwise Addition of Acetyl Chloride Solution cool->add_acetyl add_toluene Dropwise Addition of Toluene Solution add_acetyl->add_toluene react Stir at Room Temperature add_toluene->react quench Quench with Ice/HCl react->quench extract Extraction with DCM quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate purify Purification (Distillation/Chromatography) evaporate->purify end Final Product: 4-Methylacetophenone purify->end

Caption: A step-by-step workflow for the Friedel-Crafts acylation of toluene.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Moisture Contamination: The primary culprit for low yields is the deactivation of the aluminum chloride catalyst by moisture.[4][17] Ensure all glassware is scrupulously dry and use anhydrous solvents.

    • Reagent Purity: Use fresh, high-purity reagents. Toluene can be purified by distillation over sodium metal.[19]

    • Reaction Temperature: The initial cooling to 0°C is crucial to control the exothermic reaction between aluminum chloride and acetyl chloride.[11] However, allowing the reaction to proceed to completion at room temperature is necessary for a good yield.

  • Formation of Byproducts:

    • While Friedel-Crafts acylation is generally regioselective for the para product with toluene, minor amounts of the ortho isomer can form. Purification by distillation or chromatography can separate these isomers.

Conclusion

This application note provides a robust and detailed protocol for the Friedel-Crafts acylation of toluene. By understanding the underlying chemical principles and adhering to the meticulous experimental procedure outlined, researchers can confidently and safely synthesize 4-methylacetophenone, a valuable building block in organic synthesis.

References

  • Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • TutorChase. (n.d.). What are the steps in a Friedel-Crafts acylation?. Retrieved from [Link]

  • ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • YouTube. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. Retrieved from [Link]

  • ACS Publications. (2013, February 19). A Microwave-Assisted Friedel–Crafts Acylation of Toluene with Anhydrides. Journal of Chemical Education. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Assignment Help. (n.d.). Generation Of The Acylium Ion, Friedel–Crafts alkylation and acylation. Retrieved from [Link]

  • Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Retrieved from [Link]

  • J-STAGE. (n.d.). The Acetylation of Toluene and Benzene with Acetyl Chloride and Bromide and Acetic Anhydride Catalyzed by. Retrieved from [Link]

  • J-STAGE. (n.d.). Halogen-free Friedel Crafts Acylation of Toluene with Benzoic Anhydride over Insoluble Heteropoly Acid Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of toluene.

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Application Note: High-Purity Recovery of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, technically detailed guide for the purification of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone (CAS No. 40306-24-9) using recrystallization. The protocols herein are designed for researchers, chemists, and process development scientists aiming to achieve high purity of this benzophenone derivative, a crucial intermediate in various synthetic pathways. We delve into the foundational principles of recrystallization, present a systematic approach to solvent selection, and provide a step-by-step protocol for both small-scale screening and preparative-scale purification. The methodologies are supported by self-validating quality control checks, including Thin-Layer Chromatography (TLC) and melting point analysis, to ensure the final product meets stringent purity requirements.

Introduction: The Rationale for Purification

This compound is a polysubstituted benzophenone derivative. Like many products of complex organic synthesis, the crude material is often contaminated with unreacted starting materials, by-products, or residual catalysts. For its use in downstream applications, particularly in drug development and materials science, achieving a high degree of purity is not merely desirable but essential.

Recrystallization is a powerful and economical technique for purifying non-volatile, solid organic compounds.[1] The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a suitable hot solvent, followed by slow cooling. During this cooling phase, the solution becomes supersaturated with respect to the target compound, which then crystallizes out, forming a highly ordered crystal lattice that inherently excludes the differently shaped impurity molecules.[1][3] The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.

This guide explains the causality behind each step, transforming the procedure from a simple recipe into a robust, adaptable scientific method.

Physicochemical Properties of the Target Compound

Understanding the molecule's properties is paramount for designing an effective purification strategy.

PropertyValueSource
CAS Number 40306-24-9[4]
Molecular Formula C₁₄H₁₀ClNO₃[4]
Molecular Weight 275.69 g/mol [4]
Appearance Expected to be an off-white to yellow solidGeneral observation for nitroaromatic ketones
Topological Polar Surface Area (TPSA) 60.21 Ų[4]
Predicted logP 3.78[4]

The presence of a ketone, a nitro group, and a chloro group imparts a moderate degree of polarity to the molecule, as indicated by the TPSA value. This polarity is a key determinant in selecting an appropriate solvent system.

The Cornerstone of Recrystallization: Solvent Selection

The success of any recrystallization hinges almost entirely on the choice of solvent.[5] The ideal solvent must satisfy several criteria, forming the basis of our experimental design.

The Four Pillars of an Ideal Recrystallization Solvent:

  • High Temperature Coefficient of Solubility: The compound should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[1][6] This differential is what drives high recovery yield.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).[6]

  • Chemical Inertness: The solvent must not react with the target compound.[1][6]

  • Volatility and Safety: The solvent should have a relatively low boiling point for easy removal from the purified crystals during drying, and it should be handled with appropriate safety precautions (non-toxic, non-flammable where possible).[6]

Rational Solvent Selection for this compound

Based on the molecule's structure—a moderately polar ketone—we can predict its solubility behavior. A rule of thumb is that solvents with functional groups similar to the solute are often good candidates.[7] Therefore, polar protic solvents (like alcohols) and polar aprotic solvents (like ketones or esters) are excellent starting points.

Solvent ClassExample SolventPredicted Suitability & RationaleBoiling Point (°C)
Polar Protic EthanolHigh. Likely to dissolve the compound when hot due to potential hydrogen bonding with the ketone and nitro groups, with significantly lower solubility when cold.78
Polar Protic MethanolHigh. Similar to ethanol but its lower boiling point might result in a slightly smaller solubility differential.65
Polar Aprotic AcetoneModerate. Good dissolving power for ketones, but may be too effective, potentially leading to low recovery as the compound might remain soluble even when cold.56
Polar Aprotic Ethyl AcetateModerate to High. Often provides a good balance of dissolving power for moderately polar compounds.77
Nonpolar Hexane / HeptaneLow (as a single solvent). Unlikely to dissolve the compound even when hot. However, it is an excellent candidate as an "anti-solvent" in a mixed-solvent system.69 / 98
Aromatic TolueneModerate. The aromatic rings in both solute and solvent suggest some solubility ("like dissolves like"), but it may not provide a steep enough solubility curve.111

Based on this analysis, ethanol is the most promising single solvent to investigate first. A mixed solvent system , such as Ethanol/Water or Ethyl Acetate/Hexane, offers a tunable approach if a single solvent proves inadequate.[3][8]

Experimental Protocols

This section details the necessary workflows, from initial small-scale solvent screening to a full preparative-scale purification and subsequent purity verification.

Workflow Overview

The purification process is a logical sequence designed to systematically remove impurities.

Purification_Workflow cluster_prep Preparation cluster_purify Purification cluster_analysis Analysis & Validation Crude Crude Product (4-Chloro-3-nitrophenyl) (p-tolyl)methanone Screening Protocol 4.2: Small-Scale Solvent Screening Crude->Screening Select Solvent Recrystal Protocol 4.3: Preparative Recrystallization Screening->Recrystal Optimized Solvent Dissolve Dissolve in min. hot solvent Cool Slow Cooling & Crystal Formation Dissolve->Cool Supersaturation Filter Vacuum Filtration & Cold Solvent Wash Cool->Filter Isolate Crystals Dry Dry Crystals Filter->Dry Remove Solvent QC Protocol 4.4: Purity Assessment TLC TLC Analysis QC->TLC Check for Impurities MP Melting Point Determination QC->MP Verify Purity Pure High-Purity Product (>99%) TLC->Pure MP->Pure

Caption: Workflow for the purification and validation of this compound.

Protocol: Small-Scale Solvent Screening

Objective: To empirically determine the best solvent or solvent pair from the candidates identified in Section 3.1.

  • Preparation: Place ~20-30 mg of the crude material into several small test tubes.

  • Room Temperature Test: To each tube, add a candidate solvent (e.g., ethanol, ethyl acetate) dropwise at room temperature, swirling after each drop.

    • Causality Check: If the solid dissolves readily at room temperature, the solvent is too powerful and will result in poor recovery.[8] Reject this solvent.

  • Hot Dissolution Test: If the solid is insoluble or sparingly soluble at room temperature, heat the test tube gently in a water bath or on a heating block. Continue adding the hot solvent dropwise until the solid just dissolves.

    • Causality Check: Use the minimum amount of hot solvent. Adding excess solvent is the most common cause of poor yield.[9][10]

  • Cooling & Crystallization: Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. A dense crop of well-formed crystals indicates a good solvent. If no crystals form, it may be due to supersaturation or using too much solvent.[9] Try scratching the inside of the tube with a glass rod to induce nucleation.[11]

  • Selection: Choose the solvent that provides the best balance of low solubility when cold and high solubility when hot, leading to the highest estimated crystal yield.

Protocol: Preparative-Scale Recrystallization (Example using Ethanol)

Objective: To purify a larger quantity of the crude product using the optimal solvent determined in Protocol 4.2.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a stir bar. Add the chosen solvent (ethanol) in small portions (~20 mL to start) and heat the mixture to a gentle boil with stirring on a hot plate.

  • Saturated Solution: Continue adding small portions of hot ethanol until the solid is completely dissolved. Crucial: Aim for the minimum volume of boiling solvent required to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the funnel.[12]

  • Slow Cooling: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

    • Causality Check: Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[13]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation and minimize the amount of product lost to the mother liquor.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with two small portions of ice-cold ethanol.

    • Causality Check: Using ice-cold solvent for washing is essential to rinse away the impurity-laden mother liquor without re-dissolving a significant amount of the purified product.[12]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (~40-50 °C).

Protocol: Purity Assessment (Self-Validation)

Objective: To confirm the success of the purification.

  • Melting Point Determination:

    • Measure the melting point of the dried, recrystallized product.

    • Validation Criterion: A pure compound will have a sharp melting point range (typically < 2 °C).[14] Impurities depress and broaden the melting point range. Compare the observed melting point to the literature value for the pure compound.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Prepare a TLC plate by spotting three lanes: (a) the crude starting material, (b) the purified product, and (c) a co-spot of both.

    • Develop the plate in an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate).

    • Visualize the plate under UV light.

    • Validation Criterion: The purified product lane should show a single, distinct spot corresponding to the main spot in the crude material. Impurity spots present in the crude lane should be absent or significantly diminished in the purified lane.

Troubleshooting Common Issues

ProblemLikely CauseSuggested Solution
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.1. Gently boil off some of the solvent to re-concentrate the solution and cool again.[9][11] 2. Scratch the inner wall of the flask with a glass rod or add a "seed crystal" of the crude material to induce nucleation.[11][12]
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute, or the compound is highly impure.Re-heat the solution to dissolve the oil, add a slightly larger volume of solvent, and allow it to cool even more slowly. If the problem persists, purification by column chromatography may be necessary before attempting recrystallization again.[9][12]
Very low recovery yield. 1. Too much solvent was used. 2. The crystals were washed with room-temperature solvent. 3. Premature crystallization during hot filtration.1. Concentrate the mother liquor and cool to recover a second crop of crystals (note: this crop may be less pure).[11] 2. Always use ice-cold solvent for washing. 3. Ensure the filtration apparatus is pre-heated.

Conclusion

The recrystallization protocol detailed in this application note provides a robust and reliable method for obtaining high-purity this compound. By understanding the principles behind solvent selection and the rationale for each step in the procedure, researchers can effectively adapt and troubleshoot the process to achieve optimal results. The inclusion of self-validating purity checks ensures that the final product is suitable for the most demanding synthetic applications.

References

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  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
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Application Notes and Protocols for the Purification of Aryl Ketones via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aryl ketones are a cornerstone of organic synthesis, serving as pivotal intermediates in the pharmaceutical, agrochemical, and fragrance industries. Their synthesis, often accomplished via methods like Friedel-Crafts acylation, can yield a mixture of the desired product, unreacted starting materials, and various side-products. Consequently, robust purification is paramount. This document provides a comprehensive guide to the purification of aryl ketones using column chromatography, a fundamental and widely applicable separation technique.[1][2][3][4] We will delve into the underlying principles, strategic method development, a detailed step-by-step protocol, and essential troubleshooting advice to empower researchers, scientists, and drug development professionals in achieving high-purity aryl ketones.

Introduction: The Significance of Aryl Ketone Purity

The biological activity and physical properties of a chemical entity are intrinsically linked to its purity. In the context of drug development, even minute impurities can lead to altered efficacy, unforeseen toxicity, or complications in downstream processing. Aryl ketones, with their electrophilic carbonyl group and aromatic ring, are versatile precursors for a myriad of more complex molecules. Their purification is a critical step that dictates the success of subsequent synthetic transformations and the reliability of biological assays. Column chromatography, a form of liquid chromatography, offers a powerful and scalable method for isolating aryl ketones from complex reaction mixtures.[5][6]

Foundational Principles of Aryl Ketone Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent that flows through the column).[1][4][7] For aryl ketones, the separation is primarily governed by polarity.

  • Stationary Phase: The most common stationary phase for the purification of moderately polar compounds like aryl ketones is silica gel (SiO₂).[2][8] The surface of silica gel is rich in silanol groups (Si-OH), which are highly polar and can engage in hydrogen bonding. Alumina (Al₂O₃) can also be used and is available in neutral, acidic, or basic forms, which can be advantageous for pH-sensitive compounds.[8][9]

  • Mobile Phase (Eluent): The mobile phase is a solvent or a mixture of solvents that carries the sample through the column.[1] The polarity of the mobile phase is a critical parameter that is adjusted to control the elution of the compounds.[1][3][10] A more polar solvent will move compounds down the column faster.[1][11]

  • Interaction Dynamics: Aryl ketones, possessing a polar carbonyl group and a less polar aromatic ring, are considered moderately polar. The lone pairs of electrons on the carbonyl oxygen can interact with the acidic protons of the silanol groups on the silica gel surface via hydrogen bonding. The aromatic ring can also participate in weaker π-π stacking interactions. By carefully selecting a mobile phase of appropriate polarity, one can modulate these interactions to achieve separation from both less polar impurities (e.g., unreacted arene starting material) and more polar impurities (e.g., certain byproducts or residual Lewis acid from a Friedel-Crafts reaction).

Strategic Method Development: From TLC to Column

An efficient column chromatography separation is predicated on methodical planning, which begins with Thin Layer Chromatography (TLC).[6][12][13] TLC is a rapid and inexpensive technique that utilizes a small plate coated with the same stationary phase as the column to determine the optimal solvent system.[12][13]

Selecting the Mobile Phase with TLC

The goal is to find a solvent system where the desired aryl ketone has a Retention Factor (Rf) of approximately 0.2-0.4.[14][15] The Rf is a measure of how far a compound travels up the TLC plate relative to the solvent front.

Common Solvent Systems for Aryl Ketones: A typical starting point for aryl ketones is a binary mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[16]

Solvent System (v/v) Polarity Typical Application for Aryl Ketones
100% HexanesVery LowEluting very non-polar impurities.
5-20% Ethyl Acetate in HexanesLow to ModerateA good starting range for many simple aryl ketones.[16]
20-50% Ethyl Acetate in HexanesModerateFor more polar aryl ketones or to speed up elution.[16]
10-30% Dichloromethane in HexanesLow to ModerateAn alternative to ethyl acetate, can offer different selectivity.
100% DichloromethaneModerateFor more polar aryl ketones.
1-5% Methanol in DichloromethaneHighFor highly polar aryl ketones or to elute strongly retained impurities.[16]

Interpreting TLC Results:

  • High Rf (> 0.5): The solvent system is too polar. The compound will elute too quickly from the column, resulting in poor separation. Decrease the proportion of the polar solvent.

  • Low Rf (< 0.2): The solvent system is not polar enough. The compound will be strongly retained on the column, leading to long elution times and band broadening. Increase the proportion of the polar solvent.

  • Good Separation: The spots on the TLC plate are well-resolved (distinct and not overlapping). The Rf of the target aryl ketone is in the optimal range.

Column Parameters

Once an appropriate solvent system is identified, the next step is to prepare the column.

  • Column Size: The diameter and length of the column depend on the amount of sample to be purified. A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 100:1 for difficult separations.[17]

  • Packing the Column: The column should be packed uniformly to avoid channels and cracks that lead to poor separation.[18] Two common methods are dry packing and wet packing (slurry packing).[17] Wet packing is generally preferred as it minimizes the risk of trapping air bubbles.[17]

Detailed Protocol: Purification of a Model Aryl Ketone

This protocol outlines the purification of 4-methoxyacetophenone from a reaction mixture resulting from the Friedel-Crafts acylation of anisole. Common impurities include unreacted anisole and poly-acylated byproducts.

Materials and Equipment
  • Glass chromatography column with a stopcock

  • Silica gel (230-400 mesh)[17]

  • Sea sand

  • Eluent (e.g., 15% Ethyl Acetate in Hexanes, determined by TLC)

  • Reaction mixture (crude 4-methoxyacetophenone)

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Test tubes or fraction collector vials

  • TLC plates, developing chamber, and UV lamp

  • Rotary evaporator

Step-by-Step Procedure

Column Preparation (Wet Packing Method):

  • Secure the Column: Vertically clamp the column to a retort stand in a fume hood.[19] Ensure the stopcock is closed.

  • Add a Cotton/Glass Wool Plug: Place a small piece of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[4]

  • Add a Layer of Sand: Carefully add a thin layer (approx. 1 cm) of sand on top of the plug.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a slurry.[2][17]

  • Pack the Column: Pour the silica gel slurry into the column. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.[18]

  • Equilibrate the Column: Open the stopcock and allow the solvent to drain until it is just above the silica bed. Add more eluent and repeat this process to obtain a well-packed, stable column.[17] Do not let the column run dry.[15]

  • Add a Protective Layer of Sand: Once the silica bed is stable, carefully add a thin layer (approx. 1 cm) of sand on top to prevent disturbance during sample and eluent addition.[18][20]

Sample Loading:

  • Dissolve the Sample: Dissolve the crude aryl ketone mixture in a minimal amount of the eluent or a slightly more polar solvent.[18][20]

  • Load the Sample: Using a pipette, carefully add the dissolved sample to the top of the silica gel bed.[20]

  • Adsorb the Sample: Open the stopcock and allow the sample to be adsorbed onto the silica gel until the solvent level is just at the top of the sand layer.

  • Wash: Carefully add a small amount of fresh eluent and allow it to drain to the top of the sand layer. Repeat this wash step 2-3 times to ensure all the sample is loaded in a narrow band.

Elution and Fraction Collection:

  • Fill with Eluent: Carefully fill the column with the mobile phase.

  • Begin Elution: Open the stopcock to start the flow of the mobile phase through the column. A flow rate of approximately 2 inches per minute is often recommended for flash chromatography.[15]

  • Collect Fractions: Collect the eluting solvent in a series of labeled test tubes or vials.[15][18]

  • Monitor the Separation: Periodically analyze the collected fractions by TLC to determine which fractions contain the purified aryl ketone. The aromatic nature of aryl ketones allows for easy visualization of spots on a TLC plate under a UV lamp.[21][22]

Isolation of the Purified Product:

  • Combine Fractions: Combine the fractions that contain the pure desired product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified aryl ketone.

  • Characterization: Confirm the purity and identity of the product using appropriate analytical techniques such as NMR, IR spectroscopy, and melting point analysis.

Visual Workflow

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Wet Slurry Method) Equilibrate 3. Equilibrate Column (Run Eluent Through) Load 4. Load Sample (Minimal Solvent) Equilibrate->Load Elute 5. Elute (Collect Fractions) Monitor 6. Monitor Fractions (TLC Analysis) Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporator) Analyze 9. Analyze Product (NMR, MP, etc.)

Caption: Workflow for Aryl Ketone Purification.

Troubleshooting Common Issues

Problem Potential Cause(s) Solution(s)
Poor Separation/Overlapping Bands - Inappropriate solvent system.[23] - Column was packed unevenly. - Sample band was too broad.- Re-optimize the mobile phase using TLC. - Repack the column carefully, ensuring no air bubbles or cracks. - Dissolve the sample in the minimum amount of solvent for loading.[20]
Compound Won't Elute - Mobile phase is not polar enough.[1]- Gradually increase the polarity of the mobile phase (gradient elution).
Compound Elutes Too Quickly - Mobile phase is too polar.[1]- Use a less polar mobile phase.
Cracked or Channeled Silica Bed - Column ran dry. - Heat generated from mixing silica and a polar solvent.- Always keep the solvent level above the silica bed. - Pack the column with a slurry in a non-polar solvent.
Streaking of Spots on TLC - Sample is too concentrated. - Compound is acidic or basic and interacting strongly with silica.- Dilute the sample before spotting on the TLC plate. - Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.

Conclusion

Column chromatography is an indispensable technique for obtaining high-purity aryl ketones, a critical requirement for their use in research and development. By understanding the fundamental principles of separation and adhering to a systematic approach for method development and execution, scientists can confidently and efficiently isolate their target compounds. The detailed protocol and troubleshooting guide provided herein serve as a practical resource for navigating the nuances of aryl ketone purification, ultimately contributing to the integrity and success of synthetic and medicinal chemistry endeavors.

References

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The Strategic Utility of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone as a Pharmaceutical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Benzophenone Scaffold

In the landscape of modern medicinal chemistry, the benzophenone scaffold is a privileged structure, serving as the foundation for a multitude of biologically active compounds.[1][2] (4-Chloro-3-nitrophenyl)(p-tolyl)methanone is a key pharmaceutical intermediate that embodies the strategic functionalization of the benzophenone core. Its unique arrangement of a chloro, a nitro, and a p-tolyl group provides a versatile platform for the synthesis of a diverse array of complex molecules with significant therapeutic potential.

This document provides a comprehensive guide to the applications and protocols involving this compound. We will delve into its synthesis, key downstream transformations, and its role in the construction of pharmacologically relevant scaffolds. The protocols detailed herein are designed to be robust and reproducible, empowering researchers in their drug discovery and development endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of an intermediate is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueReference
CAS Number 40306-24-9[3]
Molecular Formula C₁₄H₁₀ClNO₃[3]
Molecular Weight 275.69 g/mol [3]
Appearance Light orange to yellow to green powder/crystal[4]
Melting Point 117-121 °C[5]
Purity ≥97%[3]

Safety and Handling:

Substituted nitrobenzophenones should be handled with care in a well-ventilated fume hood.[6][7][8] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[9] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.[9]

Synthesis of this compound

The most direct and widely employed method for the synthesis of diaryl ketones like this compound is the Friedel-Crafts acylation.[10][11][12][13] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Protocol 1: Friedel-Crafts Acylation of Toluene with 4-Chloro-3-nitrobenzoyl Chloride

This protocol describes a general procedure for the synthesis of this compound. The reaction should be performed under anhydrous conditions to prevent the deactivation of the Lewis acid catalyst.

Reaction Scheme:

Friedel-Crafts Acylation cluster_0 Reactants cluster_1 Catalyst cluster_2 Product Toluene Toluene Product This compound Toluene->Product Acylation AcylChloride 4-Chloro-3-nitrobenzoyl chloride AcylChloride->Product LewisAcid AlCl₃ LewisAcid->Product Catalyst

Caption: Synthesis of the target intermediate via Friedel-Crafts acylation.

Materials:

  • 4-Chloro-3-nitrobenzoyl chloride (1.0 eq)

  • Toluene (can be used as both reactant and solvent)

  • Anhydrous aluminum chloride (AlCl₃) (1.1 - 1.3 eq)

  • Anhydrous dichloromethane (DCM) (optional, as solvent)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 - 1.3 eq). If using a co-solvent, add anhydrous DCM. Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve 4-chloro-3-nitrobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM or toluene and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.

  • Addition of Toluene: If DCM is used as the primary solvent, add toluene (1.0 - 1.2 eq) to the dropping funnel and add it dropwise to the reaction mixture. If toluene is used as the solvent, this step is omitted.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (around 40-50 °C if DCM is used, or higher for toluene). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM or another suitable organic solvent (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Key Downstream Transformations and Pharmaceutical Applications

The strategic placement of the nitro and chloro groups on the benzophenone scaffold of this compound allows for a variety of subsequent chemical modifications, leading to valuable pharmaceutical building blocks.

Reduction of the Nitro Group to Form (3-Amino-4-chlorophenyl)(p-tolyl)methanone

The reduction of the nitro group to a primary amine is a pivotal transformation, as aromatic amines are crucial precursors in the synthesis of a vast number of pharmaceuticals.[1] A significant challenge in this step is the potential for dehalogenation, particularly when using catalytic hydrogenation with palladium on carbon.[14][15] Therefore, chemoselective reduction methods are highly desirable.

This protocol utilizes a catalytic transfer hydrogenation system that has been shown to be efficient and selective for the reduction of nitroarenes in the presence of sensitive functional groups like halides.[1][2]

Reaction Scheme:

Nitro Reduction cluster_0 Starting Material cluster_1 Reagents cluster_2 Product StartMat This compound Product (3-Amino-4-chlorophenyl)(p-tolyl)methanone StartMat->Product Reduction Reagents Fe powder, CaCl₂ Ethanol/Water Reagents->Product

Caption: Chemoselective reduction of the nitro group.

Materials:

  • This compound (1.0 eq)

  • Iron powder (Fe) (3.0 - 5.0 eq)

  • Calcium chloride (CaCl₂) (1.0 eq)

  • Ethanol

  • Water

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Celite or diatomaceous earth

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), iron powder (3.0 - 5.0 eq), and calcium chloride (1.0 eq).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v) to the flask.

  • Reaction: Stir the mixture vigorously and heat to 60-80 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite or diatomaceous earth to remove the iron residues. Wash the filter cake with ethanol.

  • Work-up: Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Add water and a suitable organic solvent (e.g., ethyl acetate) to the residue. Separate the organic layer and extract the aqueous layer with the organic solvent (2 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration and Purification: Remove the solvent under reduced pressure. The resulting crude (3-Amino-4-chlorophenyl)(p-tolyl)methanone can be purified by column chromatography or recrystallization.

Further Functionalization and Application in Medicinal Chemistry

The resulting (3-Amino-4-chlorophenyl)(p-tolyl)methanone is a valuable intermediate for the synthesis of various biologically active molecules. The amino group can be further functionalized to introduce diverse pharmacophores, while the chloro group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures.[12][16]

3-Aminobenzophenone derivatives have been investigated for a range of therapeutic applications, including their use in the synthesis of anti-inflammatory agents and ureas with potential biological activity.[17][18][19][20] For example, the core structure is a key component in the development of inhibitors for enzymes such as EGFR tyrosine kinase.[21]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate. While specific experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on its structure and data from analogous compounds.[16][22][23][24][25]

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm. A singlet for the methyl protons of the p-tolyl group around 2.4 ppm. The protons on the 4-chloro-3-nitrophenyl ring will exhibit characteristic splitting patterns.
¹³C NMR A signal for the carbonyl carbon around 195 ppm. Signals for the aromatic carbons in the range of 120-150 ppm. A signal for the methyl carbon around 21 ppm.
IR Spectroscopy A strong absorption band for the carbonyl (C=O) stretching vibration around 1660-1680 cm⁻¹. Absorption bands for the nitro group (N-O stretching) around 1530 cm⁻¹ and 1350 cm⁻¹. C-Cl stretching vibration in the fingerprint region.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (275.69 g/mol ). Characteristic isotopic pattern for the presence of a chlorine atom.

Conclusion

This compound is a strategically designed pharmaceutical intermediate with significant potential in drug discovery. Its synthesis via Friedel-Crafts acylation is a robust and scalable process. The presence of orthogonal functional groups—a reducible nitro group and a chloro atom suitable for cross-coupling reactions—provides a versatile handle for the construction of complex molecular architectures. The protocols and application notes provided in this document serve as a comprehensive resource for researchers and scientists, facilitating the exploration of novel therapeutics based on this valuable benzophenone scaffold.

References

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  • Chandrappa, S., Vinaya, K., Ramakrishnappa, T., & Rangappa, K. S. (2010). An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride. Synlett, 2010(19), 3019-3022.
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The Benzophenone Scaffold: A Versatile Tool in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzophenone core, a simple diaryl ketone, represents a remarkably versatile and privileged scaffold in the landscape of medicinal chemistry.[1][2][3] Its presence in a multitude of naturally occurring bioactive compounds has inspired the synthesis of a vast library of derivatives, leading to the discovery of potent therapeutic agents.[4][5][6] This technical guide provides an in-depth exploration of the applications of benzophenones, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the utility of benzophenones as photoaffinity labeling probes for target identification, their role as a core pharmacophore in the design of novel therapeutics, and their function as versatile synthetic intermediates. This document is designed to be a practical resource, providing not only theoretical background but also detailed, field-proven protocols and the scientific rationale behind experimental design.

Introduction: The Enduring Significance of the Benzophenone Moiety

Benzophenone, with its deceptively simple structure of two phenyl rings attached to a central carbonyl group, is a cornerstone in organic chemistry and drug discovery.[7] Its derivatives are found in nature, particularly in higher plants and fungi, exhibiting a wide array of biological activities, including antifungal, antimicrobial, antioxidant, antiviral, and cytotoxic effects.[4][5][6] This natural precedent has spurred extensive research into synthetic benzophenone analogues, which are now integral components of several marketed drugs.[1] For instance, Ketoprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID), while Tolcapone is employed in the treatment of Parkinson's disease.[1][8]

The therapeutic utility of the benzophenone scaffold stems from several key features:

  • Structural Rigidity and Conformational Control: The diaryl ketone structure provides a defined three-dimensional arrangement, allowing for precise orientation of substituents to interact with biological targets.

  • Modifiable Periphery: The two phenyl rings offer multiple positions for substitution, enabling fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency and selectivity.[3]

  • Photoreactivity: The carbonyl group can be photo-activated, a property that is ingeniously exploited in photoaffinity labeling to identify and study drug-target interactions.[9][10]

This guide will explore these facets in detail, providing both the conceptual framework and the practical methodologies to harness the power of the benzophenone scaffold in a medicinal chemistry setting.

Benzophenones as Photoaffinity Labeling (PAL) Probes: Illuminating Drug-Target Interactions

Photoaffinity labeling is a powerful technique to identify the direct binding partners of a small molecule within a complex biological system.[11] Benzophenone-containing probes are widely used for this purpose due to their unique photochemical properties.[10][12]

Mechanism of Action: A Tale of Two States

Upon irradiation with UV light (typically 350-360 nm), the benzophenone carbonyl group undergoes an n → π* transition to an excited singlet state, which then rapidly converts to a more stable triplet diradical state via intersystem crossing.[9][10] This triplet diradical is a highly reactive species that can abstract a hydrogen atom from a nearby C-H bond, forming a covalent carbon-carbon bond between the probe and its interacting protein.[9]

A key advantage of benzophenones over other photoprobes like aryl azides is their relative stability and the reversibility of their reaction with water.[10] This allows for repeated excitation, increasing the overall labeling efficiency.[10] Furthermore, the longer wavelength required for activation is less damaging to proteins compared to the shorter wavelengths needed for other photolabels.[9][10]

Diagram: Mechanism of Benzophenone Photoaffinity Labeling

PAL_Mechanism BP_Ground Benzophenone (Ground State) BP_Excited Triplet Diradical (Excited State) BP_Ground->BP_Excited UV Light (350-360 nm) Covalent_Complex Covalent Adduct BP_Excited->Covalent_Complex H-atom abstraction Target Target Protein (with C-H bond) Target->Covalent_Complex

Caption: Benzophenone photoactivation and covalent bond formation with a target protein.

Experimental Protocol: Photoaffinity Labeling of a Target Protein

This protocol outlines a general workflow for using a benzophenone-containing probe to label a target protein in a cell lysate.

Materials:

  • Benzophenone-containing probe (synthesized or commercially available)

  • Cell lysate containing the target protein

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • SDS-PAGE reagents and equipment

  • Western blotting reagents and equipment

  • Antibody against the target protein or a tag on the probe (e.g., biotin)

Procedure:

  • Probe Incubation:

    • Incubate the cell lysate with varying concentrations of the benzophenone probe for a predetermined time (e.g., 1 hour) at 4°C to allow for binding to the target protein.

    • Rationale: This step allows the probe to reach equilibrium binding with its target. The low temperature minimizes non-specific interactions and protein degradation.

  • UV Crosslinking:

    • Transfer the samples to a petri dish on ice and irradiate with a 365 nm UV lamp for a specified duration (e.g., 15-30 minutes).

    • Rationale: The 365 nm UV light specifically excites the benzophenone moiety, leading to covalent crosslinking with interacting proteins. Performing this on ice helps to maintain protein integrity.

  • SDS-PAGE Analysis:

    • Quench the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Rationale: SDS-PAGE separates proteins based on their molecular weight. A successful crosslinking event will result in a higher molecular weight band corresponding to the target protein-probe adduct.

  • Detection:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with an antibody specific to the target protein or a tag on the probe (if present).

    • Rationale: Western blotting allows for the specific detection of the crosslinked adduct, confirming the interaction between the probe and the target protein.

Self-Validation:

  • Dose-response: The intensity of the crosslinked band should increase with increasing concentrations of the probe.

  • Competition assay: Pre-incubation with an excess of the unlabeled parent molecule should reduce the intensity of the crosslinked band, demonstrating specific binding.

  • No UV control: A sample not exposed to UV light should not show the higher molecular weight crosslinked band.

The Benzophenone Pharmacophore in Drug Design: A Scaffold for Diverse Biological Activities

The benzophenone scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][2][3] The ability to systematically modify the two aryl rings allows for the optimization of interactions with various biological targets.[3]

Anticancer Activity: Targeting Tubulin and Beyond

Numerous benzophenone derivatives have demonstrated potent anticancer activity.[13][14][15] One of the key mechanisms of action is the inhibition of tubulin polymerization.[16][17] By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[16]

Key Structure-Activity Relationship (SAR) Insights for Anticancer Activity: [3]

  • Halogenation: The introduction of halogen atoms (F, Cl, Br) on the phenyl rings often enhances anticancer activity, potentially through improved binding affinity to target proteins via halogen bonding.[3]

  • Hydroxylation: Hydroxy-substituted benzophenones, mimicking natural analogues, frequently exhibit significant biological activity.[1]

  • Heterocyclic Conjugation: Linking the benzophenone scaffold to various heterocyclic moieties can lead to compounds with improved potency and altered mechanisms of action.[13]

Diagram: Benzophenone-Mediated Anticancer Mechanism

Anticancer_Mechanism BP_drug Benzophenone Derivative Tubulin Tubulin BP_drug->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization BP_drug->Microtubules Inhibits CellCycle Cell Cycle Progression Microtubules->CellCycle Required for Apoptosis Apoptosis CellCycle->Apoptosis Arrest at G2/M leads to

Caption: Inhibition of tubulin polymerization by benzophenone derivatives leads to cell cycle arrest and apoptosis.

Table: Anticancer Activity of Selected Benzophenone Derivatives

CompoundModificationsCancer Cell LineIC50 (µM)Reference
Compound 45Benzophenone linked to a stavudine derivativeSMMC-7721, SGC-79010.82, 0.77[1]
Unnamed Analog2-hydroxybenzophenone derivativeMDA-MB-231, PC312.09 - 26.49[3]
Compound 9dMethyl, chloro, and fluoro group substitutionsA549, HeLa, MCF-7Identified as highly potent[13]
Compound 10aPhenyl ring substitutionsA5490.029-0.062[17]
Anti-inflammatory Activity: Modulating Inflammatory Pathways

Benzophenone derivatives have shown significant anti-inflammatory effects.[8][18][19] A primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins, potent inflammatory mediators.[8][18] Some derivatives exhibit dual inhibition of both prostaglandin production and neutrophil recruitment, offering a potentially more effective anti-inflammatory profile than traditional NSAIDs.[8]

Antimicrobial Activity: A Multifaceted Approach

The benzophenone scaffold has also been explored for the development of novel antimicrobial agents.[20][21][22] Benzophenone-containing tetraamides, for instance, have demonstrated good activity against multidrug-resistant bacteria like MRSA.[20] Their mechanism of action appears to involve membrane depolarization rather than inhibition of macromolecular synthesis.[20]

Benzophenones as Versatile Synthetic Intermediates

Beyond their direct pharmacological roles, benzophenones are valuable building blocks in organic synthesis. The classic Friedel-Crafts acylation is a common method for their preparation.[1] The 2-aminobenzophenone scaffold, in particular, is a crucial precursor for the synthesis of benzodiazepines, a class of drugs with anxiolytic, sedative, and anticonvulsant properties.[23]

Protocol: Synthesis of Benzophenone Oxime Ethers

This protocol describes a two-step synthesis of benzophenone oxime ethers, a class of derivatives with diverse biological activities.[24]

Step 1: Synthesis of Benzophenone Oxime [24]

Materials:

  • Benzophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • 95% Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, combine benzophenone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), 95% ethanol, and water.

  • With stirring, add powdered NaOH (5.0 eq) portion-wise, cooling the flask if the reaction becomes too vigorous.

  • Reflux the mixture for a specified time, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After cooling, pour the mixture into a beaker containing a solution of concentrated HCl in water to precipitate the benzophenone oxime.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

Step 2: Williamson Ether Synthesis of Benzophenone Oxime Ethers [24]

Materials:

  • Benzophenone oxime (from Step 1)

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Alkyl or aryl halide

  • Ethyl acetate

  • Water and Brine

Procedure:

  • Dissolve benzophenone oxime (1.0 eq) in DMSO in a round-bottom flask.

  • Add pulverized KOH (1.2 eq) and stir at room temperature to form the oximate anion.

  • Slowly add the alkyl or aryl halide (1.1 eq) to the reaction mixture.

  • Stir at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Conclusion and Future Perspectives

The benzophenone scaffold continues to be a fertile ground for innovation in medicinal chemistry.[1][2] Its inherent versatility as a photo-probe, a pharmacophore, and a synthetic intermediate ensures its continued relevance in drug discovery. Future research will likely focus on the development of more selective and potent benzophenone derivatives through structure-based design and the exploration of novel biological targets.[23] The synthesis of dual-targeting agents and the optimization of pharmacokinetic properties will be key to translating the promise of this remarkable scaffold into new and effective therapies.[23]

References

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Protocol for Monitoring Friedel-Crafts Reaction Progress by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Foundational Principles: Why TLC is Indispensable for Friedel-Crafts Reactions

The Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, remain a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds on aromatic rings.[1][2] These electrophilic aromatic substitutions, broadly classified into alkylations and acylations, are catalyzed by Lewis acids like AlCl₃ or FeCl₃.[2][3]

While powerful, these reactions are not without their complexities. Friedel-Crafts alkylations are notoriously prone to polyalkylation, as the newly added alkyl group activates the ring for further substitution.[4][5] Carbocation rearrangements can also lead to isomeric product mixtures.[4] Acylations, while generally cleaner and avoiding polyacylation (due to deactivation of the ring by the product ketone), still require careful monitoring to ensure the complete consumption of starting materials.

Effective reaction monitoring is therefore not just procedural—it is fundamental to achieving desired outcomes, optimizing reaction times, and minimizing complex purification challenges. Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly sensitive technique perfectly suited for this purpose.[6][7] It allows the chemist to qualitatively track the disappearance of reactants and the appearance of products, providing a real-time snapshot of the reaction's progress.[8][9]

The efficacy of TLC in this context hinges on the significant polarity difference between the reactants and products. In a typical Friedel-Crafts acylation, the aromatic starting material (e.g., toluene) is relatively nonpolar, while the resulting ketone product (e.g., acetyltoluene) is considerably more polar due to the carbonyl group. This polarity differential is the key to achieving clear separation on a polar stationary phase like silica gel.[6]

The TLC Monitoring Workflow: A Self-Validating System

This protocol is designed around a three-lane spotting system (Starting Material, Co-spot, Reaction Mixture) on a single TLC plate. This approach is inherently self-validating; the co-spot lane, where the starting material and reaction mixture are spotted on top of each other, serves as an unambiguous internal standard, confirming the identity of the starting material spot within the reaction lane.[10]

TLC_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Decision P1 Prepare Eluent & TLC Chamber P2 Prepare TLC Plate (Draw Origin) P1->P2 P3 Prepare Samples: - Starting Material (SM) - Reaction Mixture (Rxn) P2->P3 E1 Spot Plate: SM | Co-spot | Rxn P3->E1 E2 Develop Plate in Chamber E1->E2 E3 Mark Solvent Front & Dry E2->E3 A1 Visualize Plate (UV Light) E3->A1 A2 Interpret Spots: - SM Consumption - Product Formation A1->A2 A3 Decision: - Continue Reaction - Stop & Work-up - Adjust Conditions A2->A3

Caption: High-level workflow for monitoring reactions by TLC.

Detailed Step-by-Step Experimental Protocol

This protocol assumes a Friedel-Crafts acylation of toluene with acetyl chloride, but the principles are broadly applicable.

Materials & Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ plates (the F₂₅₄ indicates a fluorescent indicator for UV visualization).[8]

  • TLC Chamber: A glass jar with a lid or a dedicated TLC tank.

  • Eluent (Mobile Phase): A pre-determined mixture of ethyl acetate (EtOAc) and hexanes. A good starting point is often 10-20% EtOAc in hexanes.[11]

  • Spotting Capillaries: Fine glass capillary tubes.[12]

  • Visualization Tools: A handheld UV lamp (254 nm) and an iodine chamber.[8][13]

  • Reaction Sampling: A glass rod or capillary for withdrawing small aliquots from the reaction.

  • Quenching Solvent: Methanol or water in a small vial.

Procedure
  • Chamber Preparation: Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.[14]

  • Plate Preparation:

    • Handle the TLC plate carefully by the edges to avoid contaminating the surface.[13]

    • Using a pencil (never ink), lightly draw a straight line (the origin) about 1 cm from the bottom of the plate.[8][13]

    • Mark three small tick marks on the origin line for the 'SM' (Starting Material), 'Co' (Co-spot), and 'Rxn' (Reaction) lanes.

  • Sample Preparation & Spotting:

    • SM Lane: Prepare a dilute solution of the aromatic starting material (e.g., toluene) in a volatile solvent like ethyl acetate. Dip a clean capillary tube into this solution and briefly touch it to the 'SM' tick mark on the origin. The goal is a small, concentrated spot, about 1-2 mm in diameter.

    • Rxn Sample (Time=0): Before starting the reaction or immediately after all reagents are mixed, withdraw a tiny aliquot. Quench it in a small vial containing a drop of methanol to destroy the Lewis acid catalyst and stop the reaction.

    • Spotting the Plate:

      • Using a clean capillary, spot the quenched Time=0 sample on the 'Rxn' tick mark.

      • Spot the starting material solution on the 'SM' tick mark.

      • Spot the starting material solution again on the 'Co' tick mark. Then, without changing capillaries, spot the quenched Time=0 sample directly on top of the 'SM' spot you just made. This creates the co-spot.[10]

  • Plate Development:

    • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the level of the eluent.[13]

    • Close the lid and allow the eluent to travel up the plate via capillary action. Do not disturb the chamber during development.[13][14]

    • When the solvent front is about 0.5-1 cm from the top of the plate, remove it from the chamber.[7]

    • Immediately mark the position of the solvent front with a pencil.[13]

  • Visualization & Interpretation:

    • Primary (Non-Destructive): Allow the plate to dry completely. View it under a short-wave (254 nm) UV lamp.[15][16] Aromatic and conjugated compounds will appear as dark spots against the glowing green background.[17][18] Lightly circle any visible spots with a pencil.

    • Secondary (Semi-Destructive): Place the plate in a sealed chamber containing a few crystals of iodine. Aromatic compounds will react with the iodine vapor to form temporary yellow-brown spots.[15][17][18] This can enhance the visibility of certain products or starting materials.

    • Analysis: At Time=0, you should see a single spot in all three lanes at the same height (same Rf value), confirming that no product has yet formed.

  • Monitoring Over Time: Repeat steps 3 (Rxn sample only), 4, and 5 at regular intervals (e.g., every 15-30 minutes). As the reaction proceeds, you will observe the starting material spot in the 'Rxn' lane diminishing in intensity while a new, more polar (lower Rf) spot corresponding to the product appears and intensifies. The reaction is considered complete when the starting material spot is no longer visible in the 'Rxn' lane.

Interpreting the Chromatogram: A Visual Guide

The power of the three-lane system becomes evident as the reaction progresses.

Caption: Idealized TLC plates at different reaction time points.

  • Time = 0: Only the starting material is present. All lanes show a spot at the same Rf.

  • Time = 30 min: The 'Rxn' lane shows a faint SM spot and a new, stronger product spot at a lower Rf. The 'Co' lane clearly shows two resolved spots, confirming the presence of both species.

  • Time = 90 min (Complete): The SM spot has completely disappeared from the 'Rxn' lane, leaving only the product spot. The 'Co' lane still shows both spots, definitively proving the identity of the upper spot as the consumed starting material.

Expertise & Trustworthiness: Field-Proven Insights

Eluent System Selection is Paramount

The success of TLC monitoring is almost entirely dependent on the choice of the mobile phase. The goal is to achieve a good separation where the starting material has a relatively high Retention Factor (Rf) and the product has a lower Rf, ideally with Rf values between 0.2 and 0.5.[7]

Compound TypePolarityRecommended Starting Eluent SystemLogic & Adjustment
Aromatic Hydrocarbons Nonpolar5% EtOAc in Hexanes or 100% Hexanes[11]These will run very high on the plate (high Rf).
Alkyl Halides Low to Moderate5-15% EtOAc in HexanesPolarity depends on the halogen and alkyl chain.
Aromatic Ketones (Acylation Product) Moderately Polar15-30% EtOAc in HexanesThe carbonyl group significantly increases polarity, lowering the Rf.
Polyalkylated Products Nonpolar5-10% EtOAc in HexanesOften have similar polarity to the mono-alkylated product, making separation difficult.

Pro-Tip: To increase the Rf of all spots (move them further up the plate), increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).[12][14] To decrease the Rf, decrease the eluent's polarity.

Troubleshooting Common Issues
  • Streaking: If spots appear as vertical streaks rather than distinct circles, it is often due to the sample being too concentrated or the compound being acidic or basic.[12] Dilute your sample. For acidic compounds, adding a drop of acetic acid to the eluent can improve spot shape.[8][12]

  • No Spots Visible: This could mean the sample was too dilute, the compounds are not UV-active, or the reaction did not work.[13] Always try a secondary visualization method like iodine before concluding the reaction failed.

  • Rf is Too High/Low: If all spots are crowded at the top (Rf ≈ 1) or remain at the origin (Rf ≈ 0), the eluent polarity is incorrect.[12] Adjust the solvent system as described in the table above.

References

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

  • University of California, Los Angeles. TLC Visualization Methods. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Labster. TLC Visualization Methods. [Link]

  • Physics Wallah. Reaction Mechanism of Friedel Crafts alkylation. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]

  • Organic Chemistry Portal. Friedel-Crafts Alkylation. [Link]

  • Beyond Labz. 8-4: Friedel-Crafts – 1 Synthesis Procedures. [Link]

  • EDVOTEK. Principles of Thin Layer Chromatography. [Link]

  • Khan Academy. Thin-layer chromatography (TLC). [Link]

  • Wellesley College. Thin Layer Chromatography. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]

  • YouTube. Friedel-Crafts Acetylation. [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]

  • Current Protocols. Thin Layer Chromatography. [Link]

  • YouTube. A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. [Link]

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Application Note: Spectroscopic Characterization of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone, a substituted diaryl ketone of interest in synthetic and medicinal chemistry. We present detailed, field-proven protocols for the characterization of this molecule using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This note emphasizes the causal reasoning behind experimental design and data interpretation, offering a robust methodology for researchers. While experimental data for this specific molecule is not widely published, this guide synthesizes foundational spectroscopic principles and predictive data based on analogous structures to provide a reliable analytical approach.

Introduction: The Significance of Diaryl Ketones

Diaryl ketones, such as benzophenone derivatives, are a pivotal class of compounds in organic chemistry. Their rigid structures serve as valuable scaffolds in the design of pharmacologically active molecules and as photoinitiators in polymer chemistry. The specific substitution pattern of this compound, featuring both electron-withdrawing (chloro and nitro groups) and electron-donating (tolyl group) moieties, creates a unique electronic environment that influences its chemical reactivity and spectroscopic properties. Accurate structural confirmation is the bedrock of any further investigation into its potential applications. This guide provides the necessary spectroscopic protocols to achieve this confirmation with high confidence.

Synthesis Pathway: A Plausible Approach via Friedel-Crafts Acylation

A common and effective method for the synthesis of diaryl ketones is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of this compound, a plausible route involves the acylation of toluene with 4-chloro-3-nitrobenzoyl chloride.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Toluene Toluene Product This compound Toluene->Product AcylChloride 4-Chloro-3-nitrobenzoyl Chloride AcylChloride->Product LewisAcid Lewis Acid Catalyst (e.g., AlCl₃) LewisAcid->Product Catalyst Solvent Inert Solvent (e.g., CS₂, CH₂Cl₂) Solvent->Product Byproduct HCl Product->Byproduct +

Caption: Proposed synthetic workflow for this compound.

Infrared (IR) Spectroscopy Characterization

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule, providing a unique "fingerprint."

Experimental Protocol: KBr Pellet Method

The KBr pellet method is a widely used technique for analyzing solid samples in IR spectroscopy.[3][4]

Rationale: Potassium bromide (KBr) is an ideal matrix for this purpose as it is transparent in the mid-IR region (4000-400 cm⁻¹) and, under pressure, forms a transparent disc, minimizing light scattering.[3]

Materials:

  • This compound (1-2 mg)

  • Spectroscopy-grade KBr (100-200 mg), oven-dried

  • Agate mortar and pestle

  • Pellet press die

  • Hydraulic press

Procedure:

  • Grinding: In a clean, dry agate mortar, thoroughly grind 100-200 mg of KBr to a fine powder.

  • Mixing: Add 1-2 mg of the sample to the KBr powder. The sample-to-KBr ratio should be approximately 1:100.

  • Homogenization: Gently but thoroughly mix the sample and KBr by further grinding for 1-2 minutes until a homogenous mixture is obtained. The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize scattering.[3]

  • Pellet Formation: Transfer a portion of the mixture to the pellet press die. Assemble the die and place it in a hydraulic press.

  • Pressing: Apply a pressure of 8-10 tons for 1-2 minutes. This will cause the KBr to flow and form a transparent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Carbonyl (C=O)Stretching1660 - 1685Strong
Nitro (NO₂)Asymmetric Stretching1520 - 1560Strong
Nitro (NO₂)Symmetric Stretching1340 - 1370Strong
Aromatic C=CStretching1585 - 1610, 1450 - 1500Medium to Weak
Aromatic C-HStretching3000 - 3100Medium to Weak
C-ClStretching700 - 800Medium to Strong
C-NStretching840 - 870Medium
Methyl (p-tolyl) C-HStretching2850 - 2960Medium

Interpretation of Key Peaks:

  • Carbonyl (C=O) Stretching: The carbonyl group of a diaryl ketone typically absorbs around 1660 cm⁻¹.[5] Conjugation with the aromatic rings lowers this frequency from that of a saturated ketone (around 1715 cm⁻¹). The presence of the electron-withdrawing nitro group is expected to slightly increase the frequency compared to unsubstituted benzophenone.[6][7]

  • Nitro (NO₂) Stretching: The strong absorption bands for the asymmetric and symmetric stretching of the nitro group are highly characteristic and provide clear evidence for its presence.

  • Aromatic C=C and C-H Stretching: The presence of two distinct aromatic rings will result in several bands in the 1450-1610 cm⁻¹ region for C=C stretching and above 3000 cm⁻¹ for sp² C-H stretching.[8]

  • C-Cl Stretching: The carbon-chlorine bond will show a characteristic absorption in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of atoms within the structure.

Experimental Protocol: Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[9]

Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[10] Tetramethylsilane (TMS) is a common internal standard as its protons are highly shielded and produce a sharp singlet at 0 ppm.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Pasteur pipette with a small cotton or glass wool plug

Procedure:

  • Dissolution: Weigh the sample into a clean, dry vial and dissolve it in the chosen deuterated solvent.

  • Filtration: Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube. This removes any particulate matter that could degrade the spectral quality.

  • Volume Adjustment: Ensure the solvent height in the NMR tube is approximately 4-5 cm.[11]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum will show distinct signals for the protons on the two aromatic rings and the methyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H on p-tolyl ring (ortho to C=O)~ 7.7 - 7.9Doublet (d)2H
H on p-tolyl ring (meta to C=O)~ 7.2 - 7.4Doublet (d)2H
H on 4-chloro-3-nitrophenyl ring~ 7.5 - 8.2Multiplets/Doublets3H
Methyl protons (-CH₃)~ 2.4Singlet (s)3H

Interpretation of Key Signals:

  • Aromatic Protons: The protons on the aromatic rings will appear in the downfield region (6.5-8.5 ppm).[12] The protons on the 4-chloro-3-nitrophenyl ring are expected to be shifted further downfield due to the strong electron-withdrawing effects of the nitro and chloro groups.[13][14] The specific splitting patterns (doublets, triplets, or multiplets) will depend on the coupling between adjacent protons.

  • p-Tolyl Protons: The protons on the p-tolyl ring will likely appear as two distinct doublets, characteristic of a para-substituted benzene ring.

  • Methyl Protons: The methyl group protons of the tolyl substituent will appear as a singlet in the upfield region, typically around 2.4 ppm.

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~ 195 - 200
C-Cl~ 130 - 135
C-NO₂~ 145 - 150
Aromatic Carbons (4-chloro-3-nitrophenyl)~ 120 - 140
Aromatic Carbons (p-tolyl)~ 125 - 145
Methyl Carbon (-CH₃)~ 20 - 25

Interpretation of Key Signals:

  • Carbonyl Carbon: The carbonyl carbon will be the most downfield signal, typically appearing around 195-200 ppm for diaryl ketones.

  • Aromatic Carbons: The aromatic carbons will resonate in the 120-150 ppm range.[12] The carbons attached to the electron-withdrawing chloro and nitro groups will be shifted downfield.

  • Methyl Carbon: The methyl carbon of the tolyl group will be the most upfield signal, appearing around 20-25 ppm.

G cluster_workflow Spectroscopic Analysis Workflow Start Synthesized Compound This compound IR_Prep IR Sample Preparation (KBr Pellet) Start->IR_Prep NMR_Prep NMR Sample Preparation (Deuterated Solvent) Start->NMR_Prep FTIR FTIR Spectroscopy IR_Prep->FTIR NMR NMR Spectroscopy (¹H and ¹³C) NMR_Prep->NMR IR_Data IR Spectrum Analysis (Functional Group Identification) FTIR->IR_Data NMR_Data NMR Spectra Analysis (Structural Elucidation) NMR->NMR_Data Conclusion Structural Confirmation IR_Data->Conclusion NMR_Data->Conclusion

Caption: Experimental workflow for the spectroscopic characterization.

Conclusion

The combined application of IR and NMR spectroscopy, following the detailed protocols outlined in this guide, provides a robust and reliable method for the comprehensive characterization of this compound. The predicted spectral data, based on established chemical principles, serves as a strong benchmark for the analysis of the experimentally obtained spectra. This structured approach ensures the unambiguous confirmation of the molecular structure, which is an essential prerequisite for any subsequent research and development activities involving this compound.

References

  • Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Cambridge. (n.d.). How to Prepare Samples for NMR. Department of Chemistry. Retrieved from [Link]

  • Université de Montréal. (n.d.). NMR sample preparation. Retrieved from [Link]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Institut für Chemie. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]

  • Kintek Solutions. (n.d.). How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra. Retrieved from [Link]

  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Berkeley Learning Hub. (2025, July 30). Unveiling the Secrets: Carbonyl IR Spectra Decoded. Retrieved from [Link]

  • Reddit. (2021, February 19). Why does having electron withdrawing groups on a carbonyl increase its C=O stretching frequency? r/chemhelp. Retrieved from [Link]

  • University of Warsaw. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, July 31). 16.4: Spectroscopic Properties. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]

  • SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Wiley Online Library. (1993, January 1). Effect of the ortho‐nitro group on the 13C NMR chemical shifts of substituted pyridines. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved from [Link]

  • YouTube. (2020, April 1). Friedel Crafts Acylation. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

  • WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). (4-Chloro-3-nitrophenyl)(3,4-dimethoxyphenyl)methanone - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Quinoline Derivatives from Benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and drug discovery.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][5] Consequently, the efficient and versatile synthesis of functionalized quinolines is a critical endeavor for researchers, scientists, and drug development professionals.[4][6] Many successful drugs, such as the antimalarial chloroquine and the anticancer agent topotecan, feature the quinoline core, highlighting its status as a "privileged structure" in pharmacology.[1][5]

This guide provides an in-depth exploration of the synthesis of quinoline derivatives starting from benzophenone precursors. We will focus primarily on the Friedländer Annulation , a powerful and direct method for constructing the quinoline ring system.[7][8] Our approach moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will delve into reaction mechanisms, catalyst selection, and provide detailed, field-proven protocols to empower researchers in their synthetic efforts.

Core Synthetic Strategy: The Friedländer Annulation

The Friedländer synthesis is arguably the most effective and prominent method for preparing quinoline derivatives.[7][9] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration reaction.[10][11] For the purposes of this guide, our primary starting material is 2-aminobenzophenone .

The key advantages of the Friedländer synthesis include its operational simplicity, the general availability of starting materials, and high atom economy, which minimizes waste.[11][12]

Reaction Mechanism

The precise mechanism of the Friedländer synthesis can proceed through two viable pathways, largely dependent on the reaction conditions.[13]

  • Aldol-First Pathway: The reaction initiates with an aldol condensation between the 2-aminobenzophenone and the enolizable ketone. This adduct then undergoes cyclization via intramolecular Schiff base formation (imine formation) and subsequent dehydration to yield the quinoline.[13]

  • Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base between the amino group of the benzophenone and the carbonyl of the methylene compound. This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to form the final product.[13]

Below is a diagram illustrating the general mechanistic pathways.

Caption: General mechanistic pathways of the Friedländer synthesis.

Experimental Design and Causality

The success of the Friedländer synthesis hinges on the judicious selection of substrates, catalysts, and reaction conditions. Understanding the rationale behind these choices is key to optimizing the reaction for high yield and purity.

Substrate Selection
  • The Benzophenone Component: The essential feature is the ortho-amino group (–NH₂) on the benzophenone ring system. This group provides the nitrogen atom for the new heterocyclic ring and participates in the crucial cyclization step. Substituents on the 2-aminobenzophenone can influence the electronic properties and steric environment, thereby affecting reaction rates and yields.

  • The α-Methylene Component: The choice of the second carbonyl reactant dictates the substitution pattern at the 2- and 3-positions of the resulting quinoline. A wide variety of compounds are suitable, including acyclic ketones (e.g., acetylacetone), β-ketoesters (e.g., ethyl acetoacetate), and cyclic ketones (e.g., cyclohexanone), allowing for the generation of diverse libraries of quinoline derivatives.[12][14]

The Role of the Catalyst

While some Friedländer reactions can proceed simply by heating the reactants, a catalyst is often employed to increase the reaction rate and improve yields under milder conditions.[8]

  • Acid Catalysts (Brønsted and Lewis): Acids like p-toluenesulfonic acid, ZrCl₄, or H₂SO₄ activate the carbonyl group of the α-methylene component, making it more susceptible to nucleophilic attack.[10][12][15] This is particularly effective in promoting the initial aldol or Schiff base formation.

  • Base Catalysts: Bases such as KOH, sodium ethoxide, or piperidine function by deprotonating the α-methylene group, generating a highly nucleophilic enolate that readily attacks the carbonyl carbon of the 2-aminobenzophenone.[8][10]

  • Modern Catalytic Systems: Recent advancements have introduced more sustainable and efficient catalysts.

    • Ionic Liquids (ILs): Can act as both solvent and catalyst, offering benefits like recyclability and mild reaction conditions.[14][16] SO₃H-functionalized ILs have proven particularly effective.[14]

    • Metal-Organic Frameworks (MOFs): These act as reusable heterogeneous catalysts, simplifying product purification and reducing waste.[12]

    • Nanoparticles: Silica nanoparticles have been shown to effectively catalyze the reaction under microwave irradiation, offering high yields and excellent recyclability.[9]

Application Protocols

The following protocols are detailed, step-by-step methodologies for key variations of the Friedländer synthesis using 2-aminobenzophenone.

Protocol 1: Lewis Acid-Catalyzed Synthesis of a Polysubstituted Quinoline

This protocol describes the synthesis of a quinoline derivative using zirconium tetrachloride (ZrCl₄) as an efficient Lewis acid catalyst.[12]

Materials and Reagents

Reagent/MaterialQuantityPurpose
2-Aminobenzophenone1.0 mmolStarting Material
Ethyl acetoacetate1.2 mmolα-Methylene Component
Zirconium(IV) chloride (ZrCl₄)10 mol%Lewis Acid Catalyst
Ethanol:Water (1:1)10 mLSolvent
Ethyl acetate~70 mLExtraction Solvent
Saturated NaHCO₃ (aq)As neededQuenching Agent
BrineAs neededWashing Agent
Anhydrous Na₂SO₄As neededDrying Agent
Silica GelAs neededChromatography

Procedure

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminobenzophenone (1.0 mmol) and the solvent system (10 mL of 1:1 ethanol/water).

  • Reagent Addition: Add ethyl acetoacetate (1.2 mmol) to the solution, followed by the catalytic amount of ZrCl₄ (10 mol%).

  • Heating and Monitoring: Stir the reaction mixture at 60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane-ethyl acetate mobile phase.

  • Workup - Quenching: Upon completion (as indicated by TLC, typically after several hours), cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Workup - Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient to afford the desired pure quinoline derivative.[12]

Protocol 2: Heterogeneous Catalysis Using a Metal-Organic Framework (MOF)

This protocol utilizes a reusable copper-based MOF as a heterogeneous catalyst, highlighting a more sustainable approach.[12]

Materials and Reagents

Reagent/MaterialQuantityPurpose
2-Aminobenzophenone1.0 mmolStarting Material
Acetylacetone1.2 mmolα-Methylene Component
Copper-based MOF (e.g., Cu-BTC)5 mol%Heterogeneous Catalyst
Toluene5 mLSolvent
Ethyl acetate / HexaneAs neededTLC & Purification

Procedure

  • Reaction Setup: In a sealed reaction vessel (e.g., a pressure tube), combine 2-aminobenzophenone (1.0 mmol), acetylacetone (1.2 mmol), and the copper-based MOF catalyst (5 mol%).

  • Solvent Addition: Add toluene (5 mL) as the solvent.

  • Heating and Monitoring: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for approximately 2 hours. Monitor the reaction progress by TLC.[12]

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. The solid MOF catalyst can be separated by simple filtration. The catalyst can be washed with a suitable solvent (e.g., ethyl acetate), dried, and stored for reuse in subsequent reactions.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the crude product by column chromatography or recrystallization to yield the pure quinoline derivative.

Protocol 3: Catalyst-Free Synthesis in Water

This "green" protocol leverages water as a solvent and avoids the need for any catalyst, relying on thermal energy to drive the reaction.[17]

Materials and Reagents

Reagent/MaterialQuantityPurpose
2-Aminobenzaldehyde*1.0 mmolStarting Material
Ketone (e.g., dimedone)1.1 mmolα-Methylene Component
Water5 mLSolvent
Ethyl acetate~40 mLExtraction Solvent

*Note: This specific protocol is highly effective for 2-aminobenzaldehydes, a close relative of 2-aminobenzophenones, and demonstrates the principles of catalyst-free synthesis.

Procedure

  • Reaction Setup: In a 25 mL round-bottom flask, suspend 2-aminobenzaldehyde (1.0 mmol) and the ketone (1.1 mmol) in water (5 mL).

  • Heating and Monitoring: Heat the mixture to 70 °C with stirring. The reaction is typically complete within 3-5 hours. Monitor by TLC.[17]

  • Workup: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3 x 10-15 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is often of high purity, but can be further purified by recrystallization if needed.

Data Summary and Visualization

The choice of catalyst and conditions significantly impacts reaction efficiency. The table below summarizes data from various studies on the Friedländer synthesis.

Table 1: Comparison of Catalytic Systems for Friedländer Synthesis

Starting MaterialsCatalystSolventTemp. (°C)TimeYield (%)Reference
2-Aminobenzophenone, Ethyl acetoacetateZrCl₄ (10 mol%)EtOH/H₂O60~4-6 hHigh[12]
2-Aminobenzophenone, AcetylacetoneCu-BTC MOF (5 mol%)Toluene1002 hHigh[12]
2-Amino-5-chlorobenzophenone, Dimedone[bsmim] (10 mol%)None8016 min93[9]
2-Aminobenzaldehyde, AcetophenoneWaterWater703 h97[17]
2-Aminobenzophenone, KetonesIodine (10 mol%)EtOHReflux1-2 h85-95[15]

Visualizing the Process and Application

G cluster_workflow Generalized Experimental Workflow reagents 1. Reagent Preparation (2-Aminobenzophenone, α-Methylene Ketone, Catalyst, Solvent) setup 2. Reaction Setup (Flask, Stirring, Atmosphere) reagents->setup reaction 3. Reaction (Heating, Monitoring by TLC) setup->reaction workup 4. Workup (Quenching, Extraction, Washing) reaction->workup purification 5. Purification (Column Chromatography or Recrystallization) workup->purification characterization 6. Characterization (NMR, MS, etc.) purification->characterization

Caption: A generalized experimental workflow for quinoline synthesis.

G cluster_pathway Application Context: PI3K/Akt/mTOR Pathway Inhibition GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Quinoline Quinoline Derivative (Inhibitor) Quinoline->PI3K inhibits

Caption: Quinoline derivatives often target key cancer signaling pathways.

Conclusion

The synthesis of quinoline derivatives from benzophenone precursors, primarily via the Friedländer annulation, is a robust and highly adaptable methodology crucial for modern drug discovery. By understanding the underlying mechanisms and the rationale for selecting specific catalysts and conditions, researchers can efficiently generate diverse molecular architectures for biological screening. The evolution from classical high-temperature reactions to modern, sustainable protocols using reusable catalysts or green solvents like water demonstrates the continuing innovation in this field. This guide provides the foundational knowledge and practical protocols to empower scientists to successfully synthesize these vital heterocyclic compounds.

References

  • Benchchem. Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
  • Wikipedia. Niementowski quinoline synthesis. Available at: [Link]

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • Wikipedia. Friedländer synthesis. Available at: [Link]

  • Ingenta Connect. Efficient Friedlander Synthesis of Quinolines in the Presence of Sulfonyl Imidazolium Salts. Available at: [Link]

  • MDPI. (2024). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Molecules.
  • ResearchGate. Synthesis of 4‐aryl quinoline derivatives from 2‐amino benzophenone... Available at: [Link]

  • The Role of Quinoline Derivatives in Modern Drug Discovery. Available at: [Link]

  • ResearchGate. Synthesis of quinoline (93) from benzophenone (91) ketone (92) in... Available at: [Link]

  • NIH. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules. Available at: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Combes Quinoline Synthesis. Available at: [Link]

  • Niementowski Quinoline Synthesis. Available at: [Link]

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • MDPI. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules. Available at: [Link]

  • ResearchGate. The Friedländer Synthesis of Quinolines. Available at: [Link]

  • ACS Publications. (1966). Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Available at: [Link]

  • Wikipedia. Combes quinoline synthesis. Available at: [Link]

  • Wikipedia. Camps quinoline synthesis. Available at: [Link]

  • PubMed. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Available at: [Link]

  • J&K Scientific LLC. Friedländer Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Available at: [Link]

  • Wikipedia. Niementowski quinazoline synthesis. Available at: [Link]

  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Available at: [Link]

  • Química Organica.org. Combes synthesis of quinolines. Available at: [Link]

  • NIH. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances. Available at: [Link]

  • RSC Publishing. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • RSC Publishing. Photochemical cyclization of the phenalenyl carbanion. The role of benzophenone. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • ResearchGate. Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. Available at: [Link]

  • NIH. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances. Available at: [Link]

  • ResearchGate. Niementowski's quinoline synthesis. Available at: [Link]

  • ResearchGate. (2021). Camps Reaction and Related Cyclizations. Available at: [Link]

  • ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Available at: [Link]

  • Copper Promoted Synthesis of Substituted Quinolines from Benzylic Azides and Alkynes. Available at: [Link]

  • ResearchGate. Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. Available at: [Link]

  • RSC Publishing. Dual role of benzophenone enables a fast and scalable C-4 selective alkylation of pyridines in flow. Chemical Science. Available at: [Link]

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Troubleshooting & Optimization

Overcoming low yield in Friedel-Crafts acylation of substituted benzenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts acylation. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this fundamental C-C bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome low yields and other common issues with the acylation of substituted benzenes.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific problems you might be facing in the lab. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Q1: My Friedel-Crafts acylation reaction is not proceeding, or I'm recovering a significant amount of starting material. What are the likely causes?

Low conversion is a common frustration. The root cause often lies in one of three areas: the aromatic substrate, the catalyst, or the reaction conditions.

Underlying Causes & Solutions:

  • Deactivated Aromatic Ring: The Friedel-Crafts acylation is an electrophilic aromatic substitution. If your benzene ring is substituted with one or more electron-withdrawing groups (EWGs), its nucleophilicity is drastically reduced, rendering it unreactive towards the acylium ion electrophile.[1][2]

    • Strongly Deactivating Groups: Nitro (-NO₂), cyano (-CN), sulfonic acid (-SO₃H), and carbonyl groups (ketones, esters, aldehydes) are common culprits.[1] Aromatic rings with these substituents will generally fail to undergo Friedel-Crafts acylation.[3][4]

    • Amine-Substituted Rings: Aromatic amines (-NH₂, -NHR, -NR₂) also pose a problem. Although the nitrogen's lone pair is activating, it's also basic and will form a complex with the Lewis acid catalyst (e.g., AlCl₃).[2][5][6][7] This creates a positively charged group on the ring, which is strongly deactivating.[5][6]

    • Solution: If your substrate is highly deactivated, you may need to consider an alternative synthetic route. For amine-containing substrates, protecting the amine as an amide can be an effective strategy. The amide is less basic and will not irreversibly complex with the Lewis acid.

  • Inactive or Insufficient Catalyst: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is the engine of this reaction.

    • Moisture Sensitivity: AlCl₃ and other Lewis acids are extremely hygroscopic. Any moisture in your glassware, solvent, or reagents will hydrolyze and deactivate the catalyst.[1][8]

    • Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount, or even a slight excess, of the Lewis acid.[1][9][10] This is because the ketone product is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[1][9][10] This complex is broken during the aqueous workup.[9][11]

    • Solution:

      • Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use anhydrous solvents and fresh, high-purity reagents.[1]

      • Verify Catalyst Loading: Check your calculations. For most acylations, you will need at least one equivalent of Lewis acid for every equivalent of the acylating agent. For substrates that can also act as a Lewis base, even more catalyst may be required.

  • Sub-Optimal Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier at a low temperature, leading to poor conversion.[1][8] Conversely, excessively high temperatures can promote side reactions and decomposition.[1]

    • Solution: If the reaction is sluggish at room temperature or 0 °C, cautiously increasing the temperature may improve the yield. Monitor the reaction closely by TLC to avoid product degradation.

Below is a workflow to diagnose the root cause of low conversion:

troubleshooting_workflow start Low Yield/ No Reaction check_substrate Is the aromatic ring strongly deactivated? start->check_substrate check_catalyst Is the catalyst active and sufficient? check_substrate->check_catalyst No solution_substrate Consider alternative route or protecting group check_substrate->solution_substrate Yes check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes solution_catalyst Use anhydrous conditions & check stoichiometry check_catalyst->solution_catalyst No solution_temp Optimize temperature (monitor by TLC) check_temp->solution_temp No Acylation_vs_Alkylation cluster_0 Friedel-Crafts Acylation cluster_1 Friedel-Crafts Alkylation a_start Benzene + RCOCl/AlCl₃ a_intermediate Acylium Ion (Resonance Stabilized) a_start->a_intermediate Forms a_product Acylbenzene (Deactivated Ring) a_intermediate->a_product No Rearrangement a_end Mono-acylated Product a_product->a_end No Polyacylation b_start Benzene + RCl/AlCl₃ b_intermediate Carbocation b_start->b_intermediate Forms b_product Alkylbenzene (Activated Ring) b_intermediate->b_product Rearrangement Possible b_end Rearranged & Polyalkylated Products b_product->b_end Polyalkylation Occurs

Caption: Comparison of Acylation and Alkylation Pathways.

Q2: How do I choose the right Lewis acid catalyst and solvent?

The choice of catalyst and solvent is critical for optimizing your reaction.

Parameter Considerations & Recommendations
Lewis Acid Catalyst Activity: The reactivity order of common Lewis acids is generally AlCl₃ > FeCl₃ > SbCl₅ > BF₃. [5]For most substrates, AlCl₃ is the catalyst of choice due to its high activity and availability. Milder Catalysts: For highly activated substrates where AlCl₃ might be too aggressive, milder catalysts like FeCl₃ or zinc salts (e.g., ZnO) can be effective and may offer better selectivity. [12]
Solvent Inert Solvents: Chlorinated hydrocarbons like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are widely used as they are inert and effectively dissolve the reactants and intermediates. [13]Carbon disulfide (CS₂) is a classic, non-polar choice but is highly flammable and toxic. Polar Solvents: Nitrobenzene is used when thermodynamic product control is desired, but its toxicity is a significant drawback. [14]Nitromethane has also been used, but can sometimes lead to lower yields and polymer formation. [13]Solvent-Free: In some cases, especially with liquid aromatic substrates like anisole, the reaction can be run neat, using the substrate itself as the solvent. [15]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole

This protocol describes the acylation of a moderately activated aromatic ether.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Propionyl Chloride

  • Anisole

  • Ice, distilled water

  • Concentrated HCl

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) followed by anhydrous DCM to create a stirrable suspension. Cool the flask to 0 °C in an ice bath.

  • Acylium Ion Formation: Add propionyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension over 10-15 minutes. [16]Allow the mixture to stir for an additional 15 minutes at 0 °C.

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Carefully and slowly pour the reaction mixture over a beaker of crushed ice containing a small amount of concentrated HCl. [8][16]This will quench the reaction and decompose the aluminum chloride complex. [11] * Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with a fresh portion of DCM.

    • Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally brine. [8]7. Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product, 4-methoxypropiophenone. [16]The product can then be purified by recrystallization or column chromatography.

References

  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Fiveable. (n.d.). Polyalkylation Definition. Fiveable. [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. Wikipedia. [Link]

  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Chemistry Steps. [Link]

  • Singh, P., et al. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Journal of Saudi Chemical Society.
  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. MCC Organic Chemistry. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. ResearchGate. [Link]

  • LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]

  • L.S.College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. L.S.College, Muzaffarpur. [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Khan Academy. [Link]

  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

  • Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups. Reddit. [Link]

  • ACS Publications. (n.d.). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. Journal of Chemical Education. [Link]

  • Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry. [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. University of Michigan. [Link]

  • YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation. YouTube. [Link]

  • LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

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Managing moisture sensitivity of AlCl₃ catalyst in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Friedel-Crafts Reactions

Welcome to the Technical Support Center for managing Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the use of aluminum chloride (AlCl₃), a powerful but notoriously moisture-sensitive catalyst. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success and reproducibility of your experiments.

The Challenge: Aluminum Chloride's Acute Moisture Sensitivity

Anhydrous aluminum chloride is a potent Lewis acid, essential for generating the electrophilic acylium or carbocation intermediates that drive Friedel-Crafts reactions.[1][2] However, its high reactivity also makes it extremely hygroscopic.[1][3] Exposure to even trace amounts of atmospheric moisture can lead to rapid deactivation, compromising reaction yields and purity. This guide provides the foundational knowledge and practical steps to mitigate these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and use of AlCl₃ in Friedel-Crafts reactions.

Q1: Why is my Friedel-Crafts reaction failing or giving a very low yield?

A1: Low yield is the most common issue and can often be traced back to catalyst inactivity.[4][5][6] Anhydrous AlCl₃ reacts violently with water to form aluminum hydroxide and hydrochloric acid, a process that renders the catalyst inactive for the desired reaction.[3][7] The hydrated form, [Al(H₂O)₆]Cl₃, is coordinatively saturated and lacks the Lewis acidity required to generate the electrophile.[3][8] Other potential causes include using a deactivated aromatic ring (e.g., one with electron-withdrawing groups), insufficient catalyst loading, or sub-optimal reaction temperatures.[4][5]

Q2: How "anhydrous" do my reagents and solvent need to be?

A2: As anhydrous as practically achievable. While a trace amount of moisture has been suggested to be necessary for some reactions to proceed, any significant amount will deactivate the catalyst.[3] Commercially available "anhydrous" solvents often contain parts-per-million (ppm) levels of water, which can be sufficient to inhibit the reaction, especially on a small scale. It is best practice to freshly distill solvents from an appropriate drying agent before use.

Q3: Can I use AlCl₃ that has turned yellow or clumpy?

A3: Yellow discoloration often indicates contamination with iron(III) chloride, which is also a Lewis acid but may have different catalytic activity. Clumping is a clear sign of moisture absorption and hydrolysis. Using such a reagent is likely to result in poor yields. For best results, use fresh, finely powdered, white or off-white anhydrous AlCl₃ from a newly opened or properly stored container.

Q4: Why is a stoichiometric amount of AlCl₃ often required for acylations?

A4: In Friedel-Crafts acylation, the product ketone is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[4][9][10] This complexation effectively removes the catalyst from the reaction cycle.[4][9] Therefore, at least one equivalent of AlCl₃ relative to the acylating agent is necessary to drive the reaction to completion.[5][9] In practice, a slight excess (e.g., 1.1 to 2.0 equivalents) is often used.[5]

Q5: My aromatic substrate has an -OH or -NH₂ group. Why is the reaction not working?

A5: Aromatic compounds containing basic functional groups like hydroxyls (phenols) or amines (anilines) are generally unsuitable for direct Friedel-Crafts reactions.[9] The lone pairs on the oxygen or nitrogen atoms are Lewis basic and will coordinate strongly with the AlCl₃ catalyst. This deactivates both the catalyst and the aromatic ring, preventing the desired electrophilic aromatic substitution.[9][11]

Part 2: Troubleshooting Guide: Diagnosing & Solving Common Issues

This guide provides a systematic approach to identifying and resolving specific problems encountered during your Friedel-Crafts experiments.

Issue 1: Low or No Product Formation
Potential Cause Diagnostic Check Recommended Solution
Catalyst Deactivation Catalyst appears clumpy or discolored. Reaction fails to initiate (no color change, no HCl evolution).Use a fresh, high-purity bottle of anhydrous AlCl₃. Handle the catalyst in a glovebox or under a positive pressure of inert gas.[12]
Moisture in System Re-evaluate your drying procedures for glassware, solvents, and reagents.Flame-dry all glassware under vacuum or in a stream of inert gas.[13][14] Use freshly distilled, anhydrous solvents. Ensure starting materials are dry.
Insufficient Catalyst Review the stoichiometry of your reaction, especially for acylations.For acylations, use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (acyl halide or anhydride).[5][10]
Deactivated Substrate Aromatic ring contains strongly electron-withdrawing groups (-NO₂, -CN, -COR).[4][5]The Friedel-Crafts reaction may not be suitable. Consider alternative synthetic routes.
Low Reaction Temperature The reaction mixture shows no signs of reaction at the current temperature.The reaction may require heating to overcome the activation energy. Gradually increase the temperature and monitor the reaction by TLC or another suitable method.[4][6]
Issue 2: Formation of Multiple Products or Isomers
Potential Cause Diagnostic Check Recommended Solution
Polyalkylation/-acylation Product analysis (NMR, GC-MS) shows multiple substitutions on the aromatic ring.In alkylations, use a large excess of the aromatic substrate to favor monosubstitution.[6] Polyacylation is less common as the acyl group deactivates the ring, but can occur with highly activated substrates.[4][9]
Carbocation Rearrangement (Alkylation) Product analysis reveals an isomeric alkyl chain different from the starting alkyl halide.This is common with primary alkyl halides.[6] To obtain the straight-chain product, use a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction).[6] The acylium ion is resonance-stabilized and does not rearrange.[6]
Impure Starting Materials Check the purity of your aromatic substrate and acylating/alkylating agent.Purify starting materials before use (e.g., distillation, recrystallization).
Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for troubleshooting a failed Friedel-Crafts reaction.

G start Reaction Failed (Low/No Yield) check_catalyst Check AlCl₃: Fresh? Anhydrous appearance? start->check_catalyst check_conditions Review Reaction Conditions: Anhydrous setup? Dry solvents? check_catalyst->check_conditions Yes use_fresh_alcl3 Action: Use fresh, high-purity AlCl₃ under inert atmosphere. check_catalyst->use_fresh_alcl3 No check_stoichiometry Verify Stoichiometry: >1 eq. for acylation? check_conditions->check_stoichiometry Yes improve_drying Action: Re-dry all glassware, solvents, and reagents. check_conditions->improve_drying No check_substrate Analyze Substrate: Deactivating groups present (-NO₂, -CN, -OH, -NH₂)? check_stoichiometry->check_substrate Yes adjust_stoichiometry Action: Increase AlCl₃ loading to >1.1 equivalents. check_stoichiometry->adjust_stoichiometry No alternative_route Outcome: Friedel-Crafts is unsuitable. Consider alternative synthetic routes. check_substrate->alternative_route Yes success Re-run Experiment check_substrate->success No use_fresh_alcl3->success improve_drying->success adjust_stoichiometry->success G cluster_0 Inert Atmosphere Setup cluster_1 flask Reaction Flask (Flame-Dried) condenser Condenser flask->condenser funnel Dropping Funnel condenser->funnel bubbler Oil Bubbler (Pressure Release) condenser->bubbler Gas Outlet stirbar Magnetic Stir Bar inert_gas Inert Gas Source (N₂ or Ar Balloon/Line) inert_gas->funnel Gas Inlet

Caption: A standard glassware setup for reactions under an inert atmosphere.

Protocol 2: Drying of Solvents

Common solvents for Friedel-Crafts reactions like dichloromethane (DCM) or carbon disulfide (CS₂) must be rigorously dried.

Drying Dichloromethane (CH₂Cl₂):

  • Pre-drying: If the solvent is suspected to contain significant amounts of water, stir it over anhydrous calcium chloride for several hours. [5]2. Distillation: Decant the pre-dried solvent into a distillation flask. Add calcium hydride (CaH₂) and reflux the solvent under an inert atmosphere for at least one hour. [5][15]3. Collection: Distill the solvent directly into the reaction flask or a dry storage flask containing activated 4Å molecular sieves. [5]

    Solvent Common Drying Agent Indicator (if applicable) Notes
    Dichloromethane (CH₂Cl₂) Calcium Hydride (CaH₂) None Vigorous H₂ evolution upon addition indicates high water content.
    Carbon Disulfide (CS₂) Phosphorus Pentoxide (P₂O₅) None Highly flammable and toxic. Handle with extreme care.
    Tetrahydrofuran (THF) Sodium/Benzophenone Deep blue/purple color Indicates anhydrous and oxygen-free conditions. [15]

    | Diethyl Ether | Sodium/Benzophenone | Deep blue/purple color | Indicates anhydrous and oxygen-free conditions. [15]|

Note: The dryness of a solvent can be quantitatively verified using methods like Karl Fischer titration. [19][20]

References
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  • Quora. What is the role of anhydrous aluminum chloride in a friedel craft reaction?[Link]

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Preventing polyacylation in the synthesis of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone

Introduction: Navigating the Nuances of Friedel-Crafts Acylation

The synthesis of this compound is a classic example of the Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic synthesis. This reaction involves the electrophilic aromatic substitution of toluene with 4-chloro-3-nitrobenzoyl chloride, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). While robust, this synthesis requires careful control of reaction parameters to ensure high yield and purity.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, with a focus on a common concern among researchers: polysubstitution. As we will explore, while polyalkylation is a significant challenge in related reactions, polyacylation is governed by different electronic principles, making it a far less common issue.[1][2] We will clarify this distinction and pivot to the more probable challenges you may encounter, such as regioselectivity and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: Is polyacylation a significant concern in the synthesis of this compound?

A1: Generally, no. Polysubstitution is not a significant concern in Friedel-Crafts acylation, which is a key advantage this reaction has over Friedel-Crafts alkylation.[3][4] The underlying reason is electronic deactivation. The introduction of the first acyl group (the ketone) onto the toluene ring withdraws electron density from the aromatic system.[1] This deactivation makes the mono-acylated product, this compound, significantly less nucleophilic and thus less reactive than the starting material, toluene.[2][5] Consequently, the likelihood of a second acylation event is drastically reduced under standard reaction conditions.[1]

Q2: Under what conditions might I observe di-acylation?

A2: While highly uncommon, trace amounts of di-acylated products could theoretically be observed under exceptionally forcing conditions. Such conditions would include the use of a highly activated aromatic substrate (more so than toluene), very high reaction temperatures, and a large excess of both the acylating agent and the catalyst.[1] However, for this specific synthesis, the primary challenge is typically ensuring the reaction proceeds to completion, not preventing over-acylation.

Q3: How can I ensure high para-selectivity for the acylation of toluene?

A3: Achieving high para-selectivity is a critical objective. The methyl group of toluene is an ortho, para-director. However, in Friedel-Crafts acylation, the para product is overwhelmingly favored.[6][7] This high regioselectivity is primarily due to steric hindrance.[8] The electrophile in this reaction is the bulky acylium ion, which is complexed with the Lewis acid catalyst (e.g., [R-C≡O]⁺---AlCl₃). This large complex experiences significant steric clash at the more crowded ortho positions of toluene, making the attack at the less hindered para position much more favorable.[9] To maximize para-selectivity, it is advisable to maintain a low to moderate reaction temperature, as this favors the thermodynamically more stable para isomer.[10]

Q4: Why is a stoichiometric amount of AlCl₃ catalyst required?

A4: Unlike in some other catalytic reactions, a full stoichiometric equivalent (or even a slight excess) of the Lewis acid catalyst is necessary for Friedel-Crafts acylation.[11] This is because the product, the diaryl ketone, is a Lewis base. The carbonyl oxygen of the newly formed ketone will coordinate strongly with the Lewis acid (AlCl₃), forming a stable complex.[11][12] This complexation effectively removes the AlCl₃ from the catalytic cycle. Therefore, at least one equivalent of the catalyst is required for every equivalent of the acylating agent to ensure the reaction proceeds to completion.

Visualizing the Reaction Pathway: Mono- vs. Polyacylation

The diagram below illustrates the mechanistic reason why polyacylation is disfavored. The initial product is deactivated, creating a high energy barrier for a second substitution.

Friedel_Crafts_Acylation_Pathway Reaction Pathway: Monoacylation vs. Polyacylation Toluene Toluene (Activated Ring) Product This compound (Deactivated Ring) Toluene->Product Desired Acylation (Favorable) Acyl_Cl 4-Chloro-3-nitrobenzoyl Chloride + AlCl₃ Acyl_Cl->Toluene Reacts with Acyl_Cl->Product Reacts with Poly_Product Di-acylated Product (Highly Unlikely) Product->Poly_Product Second Acylation (Disfavored due to ring deactivation)

Caption: Desired monoacylation pathway versus the disfavored polyacylation.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution & Explanation
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid (AlCl₃) is highly hygroscopic and reacts violently with moisture. Contamination deactivates the catalyst.[13][14]Ensure Anhydrous Conditions: Thoroughly oven-dry all glassware and cool under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents and fresh, high-quality AlCl₃ from a newly opened container.[13]
2. Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃, effectively consuming it.[11]Use Stoichiometric Catalyst: Employ at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (4-chloro-3-nitrobenzoyl chloride) to drive the reaction to completion.[11]
3. Poor Reactivity: The 4-chloro-3-nitrobenzoyl chloride contains two electron-withdrawing groups, which can slightly reduce the electrophilicity of the resulting acylium ion.[12]Optimize Reaction Conditions: If the reaction is sluggish, consider increasing the reaction time or cautiously raising the temperature after the initial addition phase. Monitor progress carefully using TLC.[13]
Poor Regioselectivity (Significant ortho-isomer) 1. High Reaction Temperature: Higher temperatures can sometimes overcome the steric barrier, leading to a mixture of ortho and para isomers.[10]Maintain Low Temperature: Conduct the initial addition of reactants at a low temperature (0-5 °C) to maximize kinetic selectivity for the sterically less hindered para position.[14]
2. Reaction Monitoring: Allowing the reaction to proceed for an unnecessarily long time at elevated temperatures could potentially lead to side reactions.Monitor by TLC: Track the consumption of starting material and the formation of the product. Stop the reaction once the limiting reagent is consumed to avoid potential byproducts.
Complex Mixture / Decomposition 1. Improper Quenching: The work-up step is highly exothermic. Adding water directly to the reaction mixture can cause uncontrolled hydrolysis and decomposition.Controlled Quenching: After cooling the reaction mixture in an ice bath, pour it slowly and carefully onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes in a controlled manner.[13][15]
2. Insufficient Acid in Work-up: Failure to properly acidify during work-up can lead to the precipitation of aluminum hydroxides, complicating extraction.Use Acidified Ice: The addition of concentrated HCl to the ice ensures the medium remains acidic, keeping aluminum salts soluble in the aqueous phase for a clean separation.[15]

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common experimental issues systematically.

Troubleshooting_Workflow Troubleshooting Workflow Start Experiment Complete Check_Yield Analyze Yield & Purity (TLC, NMR) Start->Check_Yield Low_Yield Low Yield? Check_Yield->Low_Yield Results Purity_Issue Purity Issues? (e.g., ortho-isomer) Low_Yield->Purity_Issue No Anhydrous Verify Anhydrous Conditions & Reagents Low_Yield->Anhydrous Yes Temp_Control Review Temperature Control During Addition Purity_Issue->Temp_Control Yes Success Successful Synthesis Purity_Issue->Success No Stoichiometry Check AlCl₃ Stoichiometry (≥1.1 eq) Anhydrous->Stoichiometry Stoichiometry->Success If all protocols correct, consider reaction time/temp optimization Workup Review Quenching & Work-up Protocol Temp_Control->Workup Workup->Success If all protocols correct, consider reaction time/temp optimization

Caption: A logical workflow for troubleshooting common synthesis problems.

Experimental Protocol: Synthesis of this compound

This protocol incorporates best practices to maximize yield and purity while minimizing side reactions.

Materials:

  • 4-chloro-3-nitrobenzoyl chloride

  • Toluene (anhydrous)

  • Aluminum chloride (anhydrous, AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water & Ice

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen or argon inlet to maintain an inert atmosphere.

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 eq.). Add anhydrous DCM to create a stirrable suspension. Cool the flask to 0-5 °C using an ice bath.[14]

  • Acyl Chloride Addition: Dissolve 4-chloro-3-nitrobenzoyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains below 10 °C.[13]

  • Substrate Addition: In the same dropping funnel, add a solution of anhydrous toluene (1.0 to 1.2 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.[14]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours, monitoring the reaction's progress by TLC.

  • Work-up and Quenching: Cool the reaction flask back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice-acid mixture with vigorous stirring.[13][15]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine all organic layers. Wash sequentially with deionized water, saturated NaHCO₃ solution, and finally with brine.[16]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure this compound.

References

  • BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. BenchChem.
  • Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • BenchChem. (2025). Controlling regioselectivity in Friedel-Crafts reactions of substituted benzenes. BenchChem.
  • Chemistry LibreTexts. (2023, January 22). Characteristics of Specific Substitution Reactions of Benzenes. Retrieved from [Link]

  • BenchChem. (2025).
  • Hajipour, A. R., & Pourkaveh, R. (2014).
  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Preventing Polyalkylation in Friedel-Crafts Reactions. BenchChem.
  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]

  • BenchChem. (2025). Spectroscopic and Synthetic Profile of (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone: A Technical Overview. BenchChem.
  • Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]

  • Scribd. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃. BenchChem.
  • JoVE. (2023, April 30). Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride. BenchChem.
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  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • Klumpp, D. A., et al. (2012). Friedel-Crafts Acylation with Amides. Molecules, 17(5), 5499–5508.
  • Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Retrieved from [Link]

  • Mohammadi, M., et al. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 9(1), 153-183.
  • ResearchGate. (n.d.). Table 2. Friedel-Crafts acylation reaction of toluene as the substrate.... Retrieved from [Link]

  • Scribd. (n.d.). Friedel-Crafts Reaction Guide. Retrieved from [Link]

  • Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. Retrieved from [Link]

  • MDPI. (n.d.). Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. Retrieved from [Link]

  • Google Patents. (n.d.). SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl).

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Technical Support Center: Optimizing Reaction Temperature for the Synthesis of Aryl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aryl ketone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, you will find in-depth answers to common challenges, troubleshooting guides, and optimized protocols to enhance the yield, purity, and efficiency of your aryl ketone syntheses.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation reaction is resulting in a low yield. How does temperature contribute to this, and what can I do to improve it?

Low yields in Friedel-Crafts acylation can often be traced back to suboptimal reaction temperatures. Temperature directly influences the reaction rate; if the temperature is too low, the activation energy for the reaction may not be overcome, leading to an incomplete or sluggish reaction.[1] Conversely, excessively high temperatures can lead to decomposition of the starting materials, the acylating agent, or the Lewis acid catalyst, as well as potential deacylation of the product.[2]

Troubleshooting Steps:

  • Gradual Temperature Increase: If you suspect the temperature is too low, increase it gradually while carefully monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A modest increase can significantly enhance the reaction rate.

  • Ensure Anhydrous Conditions: The Lewis acid catalysts used in Friedel-Crafts reactions, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1][2] Any water present will deactivate the catalyst, leading to a stalled reaction. Ensure all glassware is oven- or flame-dried and that all solvents and reagents are anhydrous.

  • Catalyst Stoichiometry: In many cases, a stoichiometric amount of the Lewis acid is necessary because the ketone product can form a stable complex with the catalyst, rendering it inactive.[1][2] Ensure you are using an adequate amount of catalyst.

  • Exothermic Reaction Control: Friedel-Crafts acylations are often exothermic.[3] It is crucial to control the initial temperature, often by cooling the reaction mixture in an ice bath during the addition of the Lewis acid and acylating agent to prevent a runaway reaction and byproduct formation.[3][4] After the initial exotherm has subsided, the reaction can then be allowed to warm to room temperature or be heated as required.

Q2: I am observing a mixture of isomers in my aryl ketone product. How can I control the regioselectivity by optimizing the reaction temperature?

The formation of multiple isomers is a classic example of kinetic versus thermodynamic control, where temperature plays a pivotal role.[5][6] In many aryl ketone syntheses, particularly with substituted aromatic rings, different positions are susceptible to acylation, leading to a mixture of products.

  • Kinetic Control (Low Temperature): At lower temperatures, the reaction is under kinetic control, meaning the major product is the one that is formed the fastest.[5][7] This is typically the isomer with the lowest activation energy barrier. For instance, in the acylation of 2-methoxynaphthalene, the 1-acyl isomer is the kinetic product and is favored at lower temperatures.[2]

  • Thermodynamic Control (High Temperature): At higher temperatures, the reaction becomes reversible, allowing for an equilibrium to be established.[5][7] Under these conditions of thermodynamic control, the most stable product will be the major isomer. Continuing with the 2-methoxynaphthalene example, at elevated temperatures, the initially formed 1-acyl product can rearrange to the more thermodynamically stable 6-acyl isomer.[2]

Strategies for Controlling Regioselectivity:

  • For the Kinetic Product: Maintain a low reaction temperature throughout the experiment. The specific temperature will be substrate-dependent and may require some optimization.

  • For the Thermodynamic Product: Employ higher reaction temperatures to allow for the isomerization to the more stable product. However, be cautious of excessively high temperatures that could lead to decomposition.[2]

Illustrative Example: Acylation of 2-Methoxynaphthalene

TemperaturePredominant ProductControl TypeRationale
Low Temperature1-acetyl-2-methoxynaphthaleneKineticLower activation energy for attack at the 1-position.[2]
High Temperature2-acetyl-6-methoxynaphthaleneThermodynamicThe 6-isomer is more stable, and higher temperatures facilitate the rearrangement from the 1-isomer.[2]
Q3: What are the advantages of using microwave-assisted synthesis for preparing aryl ketones, particularly concerning reaction temperature?

Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, primarily due to its unique heating mechanism.[8]

  • Rapid and Uniform Heating: Microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the bulk of the sample.[8] This avoids the temperature gradients often seen with conventional oil bath heating.

  • Higher Temperatures and Shorter Reaction Times: MAOS can achieve higher temperatures than conventional methods, which can dramatically accelerate reaction rates.[8][9] This often translates to significantly shorter reaction times, sometimes reducing a multi-hour reaction to just a few minutes.[10][11]

  • Improved Yields and Purity: The rapid heating and precise temperature control can often lead to higher yields and reduced byproduct formation.[9][10] For example, in some tandem reactions for aryl ketone synthesis, microwave energy allowed for the use of lower catalyst loading and still achieved high yields.[9]

Considerations for Microwave Synthesis:

  • Solvent Choice: The efficiency of microwave heating is dependent on the dielectric properties of the solvent. Polar solvents are generally more effective at absorbing microwave energy.[8]

  • Temperature Monitoring: Accurate temperature monitoring is crucial. Most modern microwave reactors are equipped with fiber optic probes or infrared sensors for precise temperature control.

Troubleshooting Guides

Problem 1: Significant Aldol Condensation Byproduct Formation

In syntheses where a ketone is used as a reagent or solvent, aldol condensation can be a problematic side reaction, especially at elevated temperatures.

Causality: Higher temperatures can promote the enolization of the ketone, which can then act as a nucleophile and attack the aldehyde or another ketone molecule, leading to aldol products.

Troubleshooting Protocol:

  • Optimize the Oxidant/Solvent: In tandem reactions, the choice of ketone as an oxidant can be critical. For instance, 3-pentanone has been shown to be an excellent oxidant with minimal aldol condensation compared to acetone or 2-butanone.[9]

  • Gradient Temperature Profile: Implement a ramped temperature profile. Start at a lower temperature to favor the desired initial reaction (e.g., addition of an arylboronic acid to an aldehyde) and then increase the temperature for the subsequent step (e.g., oxidation).[9] This can minimize the time the reactants are exposed to high temperatures that favor aldol condensation.

  • Microwave-Assisted Synthesis: As mentioned previously, the rapid and controlled heating of microwave synthesis can sometimes reduce the formation of byproducts by minimizing the overall reaction time at high temperatures.[9]

Experimental Workflow: Gradient Temperature Optimization

G cluster_0 Addition Phase cluster_1 Oxidation/Final Phase A Reactants Mixed B Low Temperature (e.g., 90°C) A->B Initiate Reaction C High Temperature (e.g., 160°C) B->C Ramp Temperature D Product Formation C->D Complete Reaction E Analysis (TLC/HPLC) D->E Isolate Product G Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases Deactivation Catalyst Deactivation Temp->Deactivation Increases Yield Product Yield Rate->Yield Increases (to a point) Stability Catalyst Stability Stability->Yield Impacts Deactivation->Stability Decreases

Caption: Interplay of temperature, catalyst stability, and yield.

References

  • Aryl Ketone Synthesis via Tandem Orthoplatinated Triarylphosphite-Catalyzed Addition Reactions of Arylboronic Acids with Aldehydes Followed by Oxidation. PMC - NIH. [Link]

  • Friedel Crafts Acylation: Mechanism & Conditions. StudySmarter. [Link]

  • Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. ScienceDirect. [Link]

  • Assisted Microwave Synthesis of High Molecular Weight Poly(ArylEtherKetone)s | Request PDF. ResearchGate. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC - NIH. [Link]

  • Efficient Synthesis of Alkyl Aryl Ketones. ChemistryViews. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Telescoped process experiments for multistep synthesis of aryl ketone... ResearchGate. [Link]

  • Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium. MCAT Content - Jack Westin. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • under what conditions do friedel crafts acylation of benzene occur? : r/chemhelp. Reddit. [Link]

  • Microwave-assisted efficient synthesis of aryl ketone β-C-glycosides from unprotected aldoses. PubMed. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

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Troubleshooting difficult purification of crude (4-Chloro-3-nitrophenyl)(p-tolyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound in high purity. Drawing upon established chemical principles and field-proven insights, this document provides a structured, question-and-answer-based approach to troubleshooting common purification issues.

Understanding the Molecule and Its Synthesis

This compound is a diaryl ketone containing a chloro and a nitro substituent on one of the aromatic rings. Its chemical structure is presented in Table 1.

Table 1: Chemical Identity of this compound [1]

IdentifierValue
IUPAC Name This compound
CAS Number 40306-24-9
Molecular Formula C₁₄H₁₀ClNO₃
Molecular Weight 275.69 g/mol
SMILES O=C(C1=CC=C(Cl)C(=O)=C1)C2=CC=C(C)C=C2

The most probable synthetic route to this compound is the Friedel-Crafts acylation of toluene with 4-chloro-3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[2]. This electrophilic aromatic substitution is depicted below.

Friedel_Crafts_Acylation Toluene Toluene Product (4-Chloro-3-nitrophenyl) (p-tolyl)methanone Toluene->Product AcylChloride 4-Chloro-3-nitrobenzoyl chloride AcylChloride->Product Catalyst AlCl₃ (Lewis Acid) Catalyst->Product Catalyst HCl HCl Product->HCl +

Caption: Proposed synthetic workflow for this compound.

Understanding this synthetic pathway is crucial, as the impurities in your crude product are likely unreacted starting materials, byproducts of the Friedel-Crafts reaction, and residual catalyst. The presence of the electron-withdrawing nitro and chloro groups on the benzoyl chloride can present challenges during the synthesis, potentially leading to lower yields and a more complex crude mixture[3][4].

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude product is an oily, intractable gum. How can I get it to solidify?

Possible Cause: The presence of residual solvent or low-melting impurities can prevent your product from crystallizing. "Oiling out" is a common phenomenon when the melting point of the impure material is lower than the temperature of the solution from which it is crystallizing[5].

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: Use a rotary evaporator to remove all traces of the reaction solvent (e.g., dichloromethane, nitrobenzene). For higher boiling point solvents, consider using a high-vacuum pump.

  • Trituration: Try to induce crystallization by trituration. This involves adding a small amount of a non-polar solvent in which your product is expected to be poorly soluble (e.g., hexanes, petroleum ether) to the oil. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. The goal is to provide a nucleation site for crystal growth.

  • Solvent-Antisolvent Precipitation: Dissolve the oil in a minimum amount of a good solvent (e.g., acetone, ethyl acetate). Then, slowly add a poor solvent (e.g., hexanes, water) dropwise with vigorous stirring until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

Induce_Crystallization OilyProduct Oily Crude Product Rotovap Thorough Solvent Removal OilyProduct->Rotovap Trituration Trituration with Non-Polar Solvent Rotovap->Trituration SolventAntisolvent Solvent-Antisolvent Precipitation Rotovap->SolventAntisolvent Scratching Scratch with Glass Rod Trituration->Scratching SolidProduct Solid Crude Product Scratching->SolidProduct SolventAntisolvent->SolidProduct

Caption: Decision workflow for solidifying an oily crude product.

Q2: I'm struggling to find a suitable solvent for recrystallization. What's a systematic approach?

The Principle of Recrystallization: The ideal recrystallization solvent will dissolve the target compound well at elevated temperatures but poorly at room temperature or below. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor)[5][6].

Systematic Solvent Screening Protocol:

  • Small-Scale Testing: Place approximately 10-20 mg of your crude solid in several small test tubes.

  • Solvent Addition: To each tube, add a different solvent from the list below (start with 0.5 mL).

  • Observe at Room Temperature: Note the solubility of your compound. An ideal solvent will show poor solubility.

  • Heating: Gently heat the test tubes that showed poor solubility at room temperature. The ideal solvent will fully dissolve your compound upon heating.

  • Cooling: Allow the solutions that dissolved your compound upon heating to cool slowly to room temperature, and then in an ice bath. The best solvent will yield a good crop of crystals.

Table 2: Suggested Solvents for Screening

Solvent ClassExamplesRationale
Alcohols Ethanol, IsopropanolThe polarity of alcohols can be effective for moderately polar compounds like diaryl ketones.
Esters Ethyl acetateOften a good solvent for a wide range of organic compounds.
Ketones AcetoneIts polarity is suitable for dissolving many aromatic ketones.
Aromatic Hydrocarbons Toluene"Like dissolves like" - may have good solubility at high temperatures.
Halogenated Solvents DichloromethaneGood for dissolving the compound, but may need a co-solvent for crystallization.
Ethers Diethyl ether, MTBEGenerally lower boiling points, can be used in co-solvent systems.
Non-Polar Solvents Hexanes, HeptaneLikely to be poor solvents, useful as anti-solvents in a binary system.

Binary Solvent Systems: If no single solvent is ideal, a binary solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes turbid. Add a few more drops of the "good" solvent to redissolve the precipitate, and then allow the solution to cool slowly.

Q3: My recrystallization isn't removing the impurities effectively. What are the likely impurities and how can I target them?

Likely Impurities from Friedel-Crafts Acylation:

  • Unreacted Starting Materials: Toluene and 4-chloro-3-nitrobenzoyl chloride.

  • Regioisomers: The ortho acylation product, (4-Chloro-3-nitrophenyl)(o-tolyl)methanone. The para-substituted product is expected to be the major isomer due to the directing effect of the methyl group on the toluene ring[7].

  • Hydrolyzed Acyl Chloride: 4-chloro-3-nitrobenzoic acid, from the reaction of the acyl chloride with any moisture.

  • Residual Lewis Acid: Aluminum chloride and its hydrolysis products.

Troubleshooting Purification by Recrystallization:

  • Aqueous Wash: Before recrystallization, dissolve your crude product in an organic solvent like ethyl acetate and wash it with a saturated sodium bicarbonate solution. This will remove acidic impurities like 4-chloro-3-nitrobenzoic acid and residual HCl from the reaction. Follow this with a water wash and then a brine wash to remove any remaining aqueous solution.

  • Charcoal Treatment: If your product is colored due to polymeric or highly conjugated impurities, you can try treating the hot solution during recrystallization with a small amount of activated charcoal. However, use charcoal sparingly as it can also adsorb your product.

Q4: I'm considering column chromatography. How do I develop a suitable method?

Principle of Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds travel down the column faster, while more polar compounds are retained longer[8].

Step-by-Step Guide to Developing a Column Chromatography Protocol:

  • TLC Analysis for Solvent System Selection:

    • Stationary Phase: Use standard silica gel TLC plates.

    • Mobile Phase (Eluent): Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Test various ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).

    • Goal: Find a solvent system that gives your desired product a retention factor (Rf) of approximately 0.3-0.4 and good separation from impurities. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • Column Packing:

    • Use a glass column with a stopcock.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample to the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system, collecting the eluent in fractions (e.g., 10-20 mL per test tube).

    • You can use a gradient elution by gradually increasing the polarity of the mobile phase to elute more polar compounds.

  • Monitoring Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Column_Chromatography_Workflow cluster_Prep Preparation cluster_Execution Execution cluster_Analysis Analysis & Isolation TLC TLC Analysis for Solvent System Selection ColumnPacking Column Packing (Slurry Method) TLC->ColumnPacking SampleLoading Sample Loading (Wet or Dry) ColumnPacking->SampleLoading Elution Elution and Fraction Collection SampleLoading->Elution MonitorFractions Monitor Fractions by TLC Elution->MonitorFractions CombineAndEvaporate Combine Pure Fractions & Evaporate Solvent MonitorFractions->CombineAndEvaporate PureProduct Pure Product CombineAndEvaporate->PureProduct

Caption: A typical workflow for purification by column chromatography.

Q5: How can I visualize the spots on my TLC plate?

This compound is an aromatic ketone with a nitro group, which provides several options for TLC visualization.

  • UV Light (Non-destructive): The aromatic rings and the carbonyl group make the compound UV-active. When viewed under a UV lamp (254 nm), the compound will appear as a dark spot on a fluorescent TLC plate. This is the quickest and easiest method and should be your first choice.

  • Iodine Chamber (Semi-destructive): Exposing the TLC plate to iodine vapor will stain most organic compounds, including your product, a brownish-yellow color.

  • Chemical Stains (Destructive):

    • Potassium Permanganate Stain: This stain reacts with functional groups that can be oxidized, such as the methyl group on the tolyl ring and potentially the ketone. It will appear as yellow-brown spots on a purple background.

    • Vanillin or p-Anisaldehyde Stain: These stains are effective for visualizing aldehydes and ketones, which will appear as colored spots upon heating.

Purity Assessment

After purification, it is essential to assess the purity of your this compound.

  • Thin Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically 1-2 °C). Compare the observed melting point to literature values if available.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess the purity of your compound. The spectra should show the expected signals for the aromatic protons and carbons, and the absence of signals from impurities[2][9][10].

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining purity. A pure compound will show a single peak in the chromatogram[11][12][13].

By systematically applying the troubleshooting strategies and analytical techniques outlined in this guide, you will be well-equipped to overcome the challenges in purifying this compound and obtain a product of high purity for your research and development needs.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Journal Article Title]. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-m-tolyl-p-nitrophenyl ether. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Chloro-3-nitrophenyl 2-thienyl ketone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

  • YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • SpectraBase. (n.d.). (3-Nitrophenyl)-[4-(p-tolyl)piperazino]methanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • YouTube. (2019, March 19). Column Chromatography. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone. Retrieved from [Link]

  • YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]

  • Waters. (n.d.). Rapid Method Development through Proper Column Selection. Retrieved from [Link]

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Addressing regioisomer impurity formation in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Friedel-Crafts reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with regioselectivity in their electrophilic aromatic substitution experiments. Here, we move beyond simple protocols to explain the underlying principles that govern isomer formation, providing you with the knowledge to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Regioisomer Issues

This section addresses specific problems you might encounter in the lab. Each issue is followed by a diagnostic workflow and actionable solutions grounded in mechanistic principles.

Problem 1: My Friedel-Crafts acylation of a substituted benzene (e.g., toluene) is yielding a mixture of ortho and para isomers, but I need to maximize the para product.

This is a frequent challenge. Activating groups, such as the methyl group in toluene, are ortho, para-directors because they stabilize the carbocation intermediate (the arenium ion) at these positions through electronic effects.[1][2][3] The key to favoring the para isomer lies in leveraging steric hindrance.

Diagnostic & Solution Workflow:

  • Analyze Steric Factors: The primary reason for obtaining a mixture is insufficient steric differentiation between the ortho and para positions.[2]

    • Your Reagents: Is your acylating agent (e.g., acetyl chloride) relatively small?

    • Your Catalyst: Are you using a small Lewis acid catalyst?

  • Strategic Modifications to Enhance Para-Selectivity:

    • Increase Steric Bulk of the Catalyst: Switching to a bulkier Lewis acid catalyst can physically block the electrophile from easily accessing the more crowded ortho positions.[2]

    • Increase Steric Bulk of the Acylating Agent: If your synthesis allows, using a larger acylating agent will naturally disfavor the sterically congested ortho positions.

    • Lower the Reaction Temperature: Lowering the temperature often favors the formation of the thermodynamically more stable product, which is typically the para isomer due to reduced steric strain.[2][4]

Data Snapshot: Catalyst Influence on Toluene Acetylation

The choice of Lewis acid can significantly alter the product distribution in the acetylation of toluene.

CatalystSolventTemperature (°C)Yield (%)ortho- (%)meta- (%)para- (%)
AlCl₃TolueneRoom Temp292197
FeCl₃TolueneRoom Temp242197

This data, adapted from a study on toluene acetylation, illustrates how different catalysts under similar conditions can influence yield while maintaining high para-selectivity.[5]

Problem 2: I am seeing significant formation of the meta isomer when I expect an ortho, para product.

This outcome is unusual for substrates with activating groups and suggests a potential issue with the reaction mechanism or conditions.

Possible Causes & Solutions:

  • Isomerization of the Product: Under harsh conditions (e.g., high temperatures, strong Lewis acids), the initially formed ortho or para product might isomerize to the more thermodynamically stable meta isomer, although this is less common for acylations than alkylations.

    • Solution: Employ milder reaction conditions. Use a less potent Lewis acid (e.g., FeCl₃ instead of AlCl₃) or run the reaction at a lower temperature.[4]

  • Complex Formation: For certain substrates, especially those with heteroatoms (like anisole), the Lewis acid can complex with the substituent. This complex can alter the directing effect of the group, sometimes favoring meta substitution.

    • Solution: Carefully control the stoichiometry of the Lewis acid. Using a large excess can promote unwanted side reactions.

Problem 3: My Friedel-Crafts alkylation is resulting in polyalkylation and rearranged products.

These are classic limitations of the Friedel-Crafts alkylation.[6][7]

  • Polyalkylation: The product of the initial alkylation is more reactive than the starting material because the new alkyl group is also an activating group.[2][8]

    • Solution: Use a large excess of the aromatic substrate relative to the alkylating agent to increase the probability that the electrophile reacts with the starting material rather than the product.[6]

  • Carbocation Rearrangement: The carbocation electrophile generated from primary or secondary alkyl halides can rearrange to a more stable carbocation (e.g., via a hydride or methyl shift) before it attacks the aromatic ring.[7][9]

    • Solution: To avoid rearrangements, use an acylating agent instead of an alkylating agent (a Friedel-Crafts acylation), followed by a reduction step (like a Clemmensen or Wolff-Kishner reduction) to convert the ketone to the desired alkyl group.[10] The acylium ion formed during acylation is resonance-stabilized and does not rearrange.[11]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} enddot Caption: Decision workflow for troubleshooting regioisomer formation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of regioisomer formation in Friedel-Crafts reactions?

Regioisomer formation is governed by the stability of the carbocation intermediate, known as the arenium ion or sigma-complex, that forms when the electrophile attacks the aromatic ring.[12]

  • Electronic Effects: Substituents already on the ring dictate where the electrophile will add.

    • Activating Groups (electron-donating groups like -CH₃, -OCH₃): These groups donate electron density to the ring, stabilizing the positive charge in the arenium ion. This stabilization is most effective when the electrophile adds to the ortho or para positions.[1][13]

    • Deactivating Groups (electron-withdrawing groups like -NO₂, -CF₃): These groups pull electron density from the ring, destabilizing the arenium ion. The destabilization is most pronounced at the ortho and para positions, so substitution occurs preferentially at the meta position.[3][13]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} enddot Caption: Influence of an Electron-Donating Group (EDG) on arenium ion stability.

Q2: How does solvent choice impact regioselectivity?

Solvent polarity can have a profound effect, particularly in reactions where kinetic and thermodynamic products differ.[4]

  • Non-polar solvents (e.g., carbon disulfide, dichloromethane): These solvents often favor the kinetically controlled product . The initially formed product-catalyst complex may be insoluble and precipitate out of the reaction, preventing it from reverting and forming the more stable thermodynamic product.[4][14]

  • Polar solvents (e.g., nitrobenzene): These solvents can solubilize the intermediate complexes, allowing the reaction to be reversible. This equilibrium favors the formation of the thermodynamically more stable isomer .[4][14] For example, in the acylation of naphthalene, non-polar solvents favor the kinetic 1-acyl product, while polar solvents lead to the thermodynamic 2-acyl product.[14]

Q3: I've optimized my reaction but still have a mixture of isomers. What are the best practices for separation?

Separating regioisomers often relies on exploiting their different physical properties.

  • Recrystallization: Para isomers are often more symmetrical than their ortho counterparts. This symmetry allows them to pack more efficiently into a crystal lattice, generally resulting in a higher melting point and lower solubility. This difference can often be exploited for separation by careful recrystallization.

  • Column Chromatography: Differences in polarity between isomers can be used for separation via column chromatography.[15] The more polar isomer will typically have a stronger interaction with the stationary phase (e.g., silica gel) and elute more slowly.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC, particularly using specialized columns, can provide excellent resolution for separating positional isomers.[16][17]

Experimental Protocols

Protocol: Maximizing Para-Selectivity in the Acylation of Anisole

This protocol demonstrates the use of steric hindrance and temperature control to favor the formation of p-methoxyacetophenone over the o-isomer.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anisole

  • Acetyl Chloride

  • Dry Dichloromethane (DCM)

  • Ice Bath

  • Standard Glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet/outlet, add anhydrous aluminum chloride (1.1 eq).[2]

  • Solvent Addition: Add dry DCM via syringe and stir to create a suspension.

  • Cooling: Cool the flask to 0 °C using an ice bath. This lower temperature helps improve selectivity.[4]

  • Reagent Addition: Add anisole (1.0 eq) to the flask. Subsequently, add acetyl chloride (1.0 eq) dropwise via the dropping funnel over 15-20 minutes. Vigorous HCl gas evolution will be observed.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Carefully quench the reaction by slowly pouring the mixture over crushed ice with concentrated HCl.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to isolate the pure p-methoxyacetophenone.[2]

References
  • A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. Benchchem.
  • Technical Support Center: Controlling Regioselectivity in Friedel-Crafts Reactions of 1-Methoxynaphthalene. Benchchem.
  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]

  • Reaction Mechanism of Friedel Crafts alkylation. Physics Wallah. Available at: [Link]

  • Explaining directing effects in Friedel-Crafts reactions. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Controlling regioselectivity in Friedel-Crafts reactions of substituted benzenes. Benchchem.
  • Friedel-Crafts Reactions | Alkylation & Acylation. Study.com. Available at: [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]

  • Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange. Available at: [Link]

  • Directing effect in Intramolecular Friedel Crafts Alkylation. Chemistry Stack Exchange. Available at: [Link]

  • Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. Available at: [Link]

  • Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). gtfch.org. Available at: [Link]

  • Friedel–Crafts Acylation Reactions: Catalytic and Green Processes. Available at: [Link]

  • Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ResearchGate. Available at: [Link]

  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. Available at: [Link]

  • Separatrion and purification of ortho, meta and para xylene. Google Patents.
  • Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1-Naphthol with In Situ Generated Aza-o-Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]

  • The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. ResearchGate. Available at: [Link]

  • Why is it possible to remove the o-isomer from p-isomers?. Quora. Available at: [Link]

  • Separation of the para and meta isomers of divinylbenzene. Google Patents.
  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega. Available at: [Link]

  • How does the use of Lewis acid catalysts create different product... Pearson+. Available at: [Link]

  • Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Friedel-Crafts alkylation of benzenes substituted with meta-directing groups. The Journal of Organic Chemistry. Available at: [Link]

  • Friedel Crafts Alkylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]

  • Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. Available at: [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Electrophilic Aromatic Substitution Practice Problems. Chemistry Steps. Available at: [Link]

  • predicting regioselectivity in EAS reactions. YouTube. Available at: [Link]

  • Aromatic Electrophilic Substitution Reaction | Regioselectivity | Problem. YouTube. Available at: [Link]

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Technical Support Center: Improving the Regioselectivity of Acylation on Substituted Aromatic Rings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aryl ketones—valuable intermediates in the pharmaceutical and fine chemical industries.[1][2] However, when the aromatic ring is pre-substituted, controlling the position of the incoming acyl group (regioselectivity) becomes a critical and often formidable challenge. A mixture of ortho, meta, and para isomers can lead to difficult purifications and reduced yields of the desired product. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including troubleshooting workflows and FAQs, to master the regioselectivity of this powerful reaction.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in Friedel-Crafts acylation?

A1: Regioselectivity is primarily governed by the electronic and steric effects of the substituent already present on the aromatic ring.[3]

  • Electronic Effects: Electron-donating groups (EDGs) like alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups activate the ring and direct the incoming acyl group to the ortho and para positions.[4][5] Electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), and carbonyl (-COR) groups deactivate the ring and direct acylation to the meta position.[4][6]

  • Steric Effects: The physical size of the existing substituent, the acylating agent, and the Lewis acid catalyst can hinder reaction at the ortho position, thus favoring the para product.[7][8]

Q2: Why am I getting a mixture of ortho and para products with my activated ring?

A2: This is a common outcome because the electronic directing effects of activating groups favor both positions.[3] The ratio between ortho and para products is determined by a competition between the slightly higher electron density at the ortho position and the greater steric accessibility of the para position. To favor the para isomer, you can use a bulkier catalyst or acylating agent, or lower the reaction temperature.[3][8]

Q3: How does the choice of Lewis acid affect regioselectivity?

A3: The size and strength of the Lewis acid catalyst can influence the steric environment of the reaction.[9] A bulkier Lewis acid, such as AlCl₃ complexed with a large solvent molecule, can increase steric hindrance around the ortho positions, thereby increasing the proportion of the para product.[8] Milder Lewis acids may be used for highly activated rings to prevent side reactions, though this may also affect the ortho/para ratio.[10]

Q4: Can I use Friedel-Crafts acylation on a strongly deactivated ring (e.g., nitrobenzene)?

A4: Generally, no. Aromatic rings with strongly deactivating groups are not nucleophilic enough to attack the acylium ion.[7][11] The reaction is typically ineffective if the substrate is less reactive than a monohalobenzene.[12] For these substrates, alternative synthetic strategies are necessary.

Q5: My reaction is not proceeding to completion. What are the possible causes?

A5: Low conversion can result from several issues:

  • Catalyst Deactivation: The Lewis acid (e.g., AlCl₃) is extremely sensitive to moisture.[7][13] Any water in your reagents or glassware will deactivate it.

  • Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid because the product ketone forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[7][10]

  • Substrate Inhibition: If your aromatic substrate contains a basic group, such as an amine (-NH₂) or hydroxyl (-OH), it will form a complex with the Lewis acid, deactivating both the catalyst and the ring.[12][13]

Part 2: Troubleshooting Guide: Common Problems & Solutions

Problem 1: Poor Regioselectivity (Mixture of Isomers)

This is the most frequent challenge, particularly with activated aromatic rings that can yield both ortho and para products.

  • Cause A: Insufficient Steric Hindrance

    • Explanation: When the existing substituent and the acylating agent are small, the electronic preference for the ortho position can compete effectively with para substitution, leading to isomer mixtures.

    • Solutions & Rationale:

      • Select a Bulkier Acylating Agent: If your synthesis allows, switching from acetyl chloride (CH₃COCl) to a bulkier agent like pivaloyl chloride ((CH₃)₃CCOCl) can dramatically increase steric repulsion at the ortho position, favoring para acylation.

      • Employ a Bulkier Lewis Acid Catalyst: While AlCl₃ is common, consider catalysts like titanium tetrachloride (TiCl₄) or solid acid catalysts like zeolites, which can create a more sterically demanding environment around the substrate.[14][15]

      • Lower the Reaction Temperature: Reactions run at lower temperatures (e.g., 0 °C to -20 °C) often favor the thermodynamically more stable para isomer over the kinetically favored ortho product.[8]

  • Cause B: Ambiguous Electronic Directing Effects

    • Explanation: The regiochemical outcome is dictated by the ability of the substituent to stabilize the positive charge in the intermediate arenium ion (σ-complex). Activating groups stabilize this charge most effectively when the attack is at the ortho or para positions.[5] Deactivating groups do so at the meta position.[6]

    • Solution: Analyze Substituent Effects

      • Consult a table of directing groups to confirm the expected outcome for your substrate. Halogens are a special case; they are deactivating but still direct ortho/para.[16]

Table 1: Directing Effects of Common Aromatic Substituents

Activating/DeactivatingDirecting EffectExamples
Strongly Activating ortho, para-NH₂, -NHR, -NR₂, -OH, -O⁻
Moderately Activating ortho, para-OR, -OCOR
Weakly Activating ortho, para-R (alkyl), -C₆H₅
Weakly Deactivating ortho, para-F, -Cl, -Br, -I
Moderately Deactivating meta-C(=O)R, -SO₃H, -C(=O)OR
Strongly Deactivating meta-NO₂, -NR₃⁺, -CF₃, -CCl₃
  • Workflow for Optimizing Regioselectivity

    G Workflow for Improving Regioselectivity start Start: Poor Regioselectivity (o/p Mixture) substituent Is the ring activating? start->substituent sterics Increase Steric Hindrance substituent->sterics Yes temp Lower Reaction Temperature (e.g., 0°C to -20°C) sterics->temp catalyst Use Bulkier Lewis Acid (e.g., TiCl4, Zeolites) temp->catalyst acyl Use Bulkier Acylating Agent (e.g., Pivaloyl Chloride) catalyst->acyl outcome Desired Para Product Achieved acyl->outcome

    Caption: Decision workflow for enhancing para-selectivity.

Problem 2: Low or No Yield
  • Cause A: Catalyst Deactivation by Moisture

    • Explanation: Lewis acids like AlCl₃ react violently with water to form inactive hydroxides.[7] This is one of the most common reasons for reaction failure.

    • Solution: Ensure Rigorously Anhydrous Conditions.

      • Dry all glassware in an oven ( >100 °C) for several hours and cool under an inert atmosphere (N₂ or Ar).

      • Use anhydrous solvents, dispensed from a solvent purification system or a freshly opened bottle.

      • Use a fresh, unopened container of the Lewis acid. If it is clumpy or smells of HCl, it is likely compromised.[13]

  • Cause B: Stoichiometry and Catalyst Complexation

    • Explanation: The ketone product is a Lewis base and forms a stable 1:1 complex with the Lewis acid catalyst.[10] This complex is often inactive. Therefore, at least one full equivalent of the "catalyst" is consumed for every equivalent of product formed.

    • Solution: Use Stoichiometric or Excess Lewis Acid.

      • A common starting point is 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (either the aromatic compound or the acylating agent).

  • Mechanism Highlighting Catalyst Role

    G Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromaticity Restoration & Product Complexation RCOCl R-C(=O)-Cl Acylium [ R-C≡O⁺ ↔ R-C⁺=O ] Acylium Ion RCOCl->Acylium + AlCl₃ AlCl3 AlCl₃ AlCl4 AlCl₄⁻ Benzene Aromatic Ring Sigma σ-complex (Arenium Ion) Benzene->Sigma + Acylium Ion Product Aryl Ketone Sigma->Product - H⁺ (regenerates AlCl₃) Complex Product-AlCl₃ Complex (Inactive) Product->Complex + AlCl₃ (from reaction)

    Caption: Mechanism showing catalyst consumption by the product.

Part 3: Experimental Protocol

Standard Protocol for Regioselective Acylation of Anisole

This protocol details the acylation of anisole with acetyl chloride, aiming to favor the para-substituted product, 4-methoxyacetophenone.

Materials:

  • Anisole (anhydrous)

  • Acetyl chloride (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)[17]

  • Concentrated HCl

  • Crushed Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.[17]

  • Catalyst Suspension: In a fume hood, charge the reaction flask with anhydrous AlCl₃ (1.2 equivalents). Add anhydrous DCM to create a stirrable suspension.

  • Cooling: Cool the suspension to 0 °C using an ice bath.[17]

  • Reagent Addition: Dissolve anisole (1.0 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution to the dropping funnel.

  • Reaction: Add the anisole/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature remains below 10 °C.[17] After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor progress by TLC.

  • Workup:

    • Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum complex.[13][17]

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Part 4: Advanced Strategies for Challenging Substrates

When standard Friedel-Crafts conditions fail to provide the desired regioselectivity, consider these alternative methods:

  • Directed ortho Metalation (DoM): This powerful technique provides exclusive ortho functionalization.[18] A directing metalation group (DMG), such as an amide (-CONR₂) or carbamate (-OCONEt₂), chelates to a strong organolithium base (e.g., n-BuLi), directing deprotonation at the adjacent ortho position.[19][20][21] The resulting aryllithium species can then be quenched with an acylating electrophile.

  • Fries Rearrangement: This reaction is an excellent alternative for synthesizing hydroxyaryl ketones.[22] A phenolic ester is treated with a Lewis acid, causing the acyl group to migrate from the oxygen to the ortho and para positions of the aromatic ring.[23] The ortho/para selectivity can often be controlled by reaction temperature and solvent choice.[24] For instance, higher temperatures tend to favor the thermodynamically stable ortho-hydroxyaryl ketone.[24]

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]

  • ChemTalk. Directing Effects. [Link]

  • Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • JoVE. Video: Directing Effect of Substituents: meta-Directing Groups. [Link]

  • ResearchGate. Regioselective Fries Rearrangement and Friedel−Crafts Acylation as Efficient Routes to Novel Enantiomerically Enriched ortho-Acylhydroxy[2.2]paracyclophanes | Request PDF. [Link]

  • NIH. Biocatalytic Friedel–Crafts Acylation and Fries Reaction - PMC. [Link]

  • Oreate AI Blog. Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement. [Link]

  • Grokipedia. Directed ortho metalation. [Link]

  • Filo. Explain the limitations of Friedel-Crafts reactions. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • CUTM Courseware. Review of Limitations of Friedel-Crafts reactions. [Link]

  • University of Calgary. Ch12: Friedel-Crafts limitations. [Link]

  • Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

  • ACS Publications. Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis | Chemical Reviews. [Link]

  • Chem-Station Int. Ed. Directed ortho Metalation. [Link]

  • Chemistry Stack Exchange. Steric Effects in Friedel-Crafts Reactions. [Link]

  • Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. [Link]

  • PubMed Central. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. [Link]

  • Organic Syntheses Procedure. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • ACS Omega. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • ResearchGate. Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations | Request PDF. [Link]

  • Wikipedia. Lewis acid catalysis. [Link]

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Technical Support Center: Friedel-Crafts Acylation Catalyst Deactivation & Regeneration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation and regeneration in this cornerstone of C-C bond formation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. This resource synthesizes technical accuracy with field-proven insights to empower you to overcome common experimental hurdles.

Introduction: The Catalyst's Central Role

Friedel-Crafts acylation is a powerful tool for the synthesis of aromatic ketones, which are crucial intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. The reaction's success hinges on the activity of the catalyst, typically a Lewis acid or a solid acid, which activates the acylating agent.[1][2] However, the very nature of the reaction presents inherent challenges that can lead to catalyst deactivation, impacting yield, selectivity, and process efficiency. Understanding the mechanisms of deactivation is the first step toward effective troubleshooting and prevention.

Troubleshooting Guide & FAQs

This section directly addresses specific issues you may encounter during your experiments.

Q1: My reaction has stalled, or the yield is significantly lower than expected. What is the most likely cause of catalyst deactivation?

A1: The primary cause of catalyst deactivation in traditional Friedel-Crafts acylation using Lewis acids like aluminum chloride (AlCl₃) is the formation of a stable complex between the catalyst and the ketone product.[3][4][5] The carbonyl oxygen of the newly formed ketone acts as a Lewis base, coordinating strongly with the Lewis acid catalyst. This complex is often stable under reaction conditions, effectively sequestering the catalyst and preventing it from participating in further catalytic cycles.[4] This is precisely why stoichiometric or even super-stoichiometric amounts of the "catalyst" are often required.[3][5]

Another frequent culprit is the presence of water. Lewis acids like AlCl₃ are extremely sensitive to moisture.[4][6] Any water in your solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive.[4]

For heterogeneous solid acid catalysts, such as zeolites, the deactivation mechanisms are different. The primary issues are:

  • Coke Formation: Carbonaceous deposits, or "coke," can form on the catalyst surface and within its pores, blocking active sites and hindering the diffusion of reactants and products.[7][8][9]

  • Leaching of Active Sites: The active acidic sites of the solid catalyst can be gradually lost to the reaction medium, a phenomenon known as leaching.[10][11] This is an irreversible form of deactivation.

Troubleshooting Steps:

  • Verify Catalyst Stoichiometry: For reactions with Lewis acids, ensure you are using at least a stoichiometric amount relative to the limiting reagent.[3]

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. All glassware should be rigorously dried, for instance, by flame-drying or oven-drying, before use.[4]

  • Monitor for Coke Formation (Solid Catalysts): A visual change in the catalyst color (e.g., darkening) can indicate coke formation.

  • Analyze for Leaching (Solid Catalysts): If you suspect leaching, analyze the reaction mixture for traces of the catalyst's active components.

Q2: I am using a solid acid catalyst (e.g., a zeolite) and have observed a gradual decrease in its activity over several runs. How can I regenerate it?

A2: The deactivation of solid acid catalysts like zeolites in Friedel-Crafts acylation is often due to the accumulation of coke.[7][9] Fortunately, these catalysts can typically be regenerated through a process of washing and calcination.

Detailed Protocol for Zeolite Catalyst Regeneration:

  • Separation: After the reaction, separate the zeolite catalyst from the reaction mixture by filtration or centrifugation.[4]

  • Washing: Wash the recovered catalyst multiple times with a suitable solvent to remove adsorbed reactants, products, and byproducts.[4] For reactions in organic solvents, ethyl acetate is a common choice.

  • Drying: Dry the washed catalyst in an oven at 100-120°C overnight to remove the washing solvent.[4]

  • Calcination: Place the dried catalyst in a ceramic crucible and transfer it to a muffle furnace. Heat the catalyst in the presence of air to 500-550°C and maintain this temperature for 3-5 hours to burn off the organic residues (coke).[4]

  • Cooling and Storage: Allow the catalyst to cool to room temperature in a desiccator to prevent moisture absorption. Store the regenerated catalyst in a tightly sealed container in a dry environment.[4]

dot

RegenerationWorkflow Zeolite Catalyst Regeneration Workflow Start Spent Catalyst (Post-Reaction) Filter 1. Separation (Filtration/Centrifugation) Start->Filter Wash 2. Solvent Washing (e.g., Ethyl Acetate) Filter->Wash Dry 3. Drying (100-120°C) Wash->Dry Calcine 4. Calcination (500-550°C in Air) Dry->Calcine Cool 5. Cooling & Storage (Desiccator) Calcine->Cool End Regenerated Catalyst Cool->End

Caption: A stepwise workflow for the regeneration of zeolite catalysts.

Q3: My aromatic substrate has a strongly electron-withdrawing group (e.g., -NO₂), and the reaction is not proceeding. Is the catalyst deactivated?

A3: In this case, the issue is less about catalyst deactivation and more about substrate reactivity. Friedel-Crafts acylation is an electrophilic aromatic substitution, meaning its success depends on the nucleophilicity of the aromatic ring.[12] Strongly electron-withdrawing groups (EWGs) pull electron density away from the ring, making it "deactivated" and not nucleophilic enough to attack the acylium ion.[4][12] For substrates with potent EWGs like a nitro group, the reaction generally fails under standard conditions.[4][12]

Furthermore, some Lewis acids can form strong complexes with the EWGs themselves, which can contribute to the appearance of catalyst deactivation.[12]

Troubleshooting and Alternative Strategies:

Substrate ReactivityRecommended ActionRationale
Strongly Deactivated (e.g., nitrobenzene)Consider alternative synthetic routes (e.g., nucleophilic aromatic substitution, cross-coupling).[12]Friedel-Crafts acylation is often not a viable method for these substrates.
Moderately Deactivated (e.g., halobenzenes)Increase the stoichiometry of the Lewis acid or switch to a more potent catalyst system like triflic acid.[12]A higher concentration of a stronger catalyst can sometimes overcome the reduced nucleophilicity of the ring.
Q4: My substrate is a phenol or aniline, and the reaction is messy with low yields. What is happening to my catalyst?

A4: Phenols and anilines present a unique challenge. The hydroxyl (-OH) and amino (-NH₂) groups contain lone pairs of electrons that can react with the Lewis acid catalyst. This interaction forms a complex that places a positive charge adjacent to the aromatic ring, strongly deactivating it towards the desired electrophilic substitution.[13][14] This effectively poisons the catalyst and prevents the Friedel-Crafts reaction from occurring on the ring.

dot

CatalystDeactivationPathways Key Catalyst Deactivation Pathways cluster_lewis Lewis Acid (e.g., AlCl₃) cluster_solid Solid Acid (e.g., Zeolite) Catalyst Active Catalyst (e.g., AlCl₃, Zeolite) Product Ketone Product Moisture Moisture (H₂O) Substrate Substrate with -OH, -NH₂ Coke Coke Formation Leaching Active Site Leaching DeactivatedCatalyst Inactive Catalyst Product->DeactivatedCatalyst Complexation Moisture->DeactivatedCatalyst Hydrolysis Substrate->DeactivatedCatalyst Complexation Coke->DeactivatedCatalyst Pore Blockage Leaching->DeactivatedCatalyst Irreversible Loss

Sources

Work-up procedure to break the product-catalyst complex in acylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the critical work-up stage of acylation reactions. Isolating a pure product often hinges on the effective breakdown of stable product-catalyst complexes. This guide provides in-depth, troubleshooting-focused answers to common challenges encountered by researchers, scientists, and drug development professionals.

The Core Challenge: Product-Catalyst Complexation

In many acylation reactions, particularly those employing strong Lewis acids or highly nucleophilic catalysts, the catalyst doesn't simply facilitate the reaction and detach. Instead, it forms a stable complex with the acylated product. The carbonyl oxygen of the newly formed ketone or ester acts as a Lewis base, coordinating strongly with the catalyst.[1][2] This sequestration requires a deliberate and chemically sound work-up strategy to liberate the desired product.

Section 1: Friedel-Crafts Acylation with Strong Lewis Acids (e.g., AlCl₃, FeCl₃)

This class of reactions is notorious for forming robust product-catalyst complexes, making the work-up as critical as the reaction itself.

Frequently Asked Questions (FAQs)

Q1: Why must I use a stoichiometric amount of AlCl₃, and why does it bind so strongly to my product?

A: In contrast to a truly catalytic process, Friedel-Crafts acylation requires at least one equivalent of the Lewis acid. This is because the ketone product formed is a moderate Lewis base and readily forms a stable dative bond with the powerful Lewis acid, aluminum chloride.[1][3] This complex is often so stable under reaction conditions that it effectively deactivates the catalyst, preventing it from participating in further catalytic cycles.[2] Therefore, you must add enough AlCl₃ to both catalyze the reaction and be complexed by the product.

Q2: What is the standard work-up for an AlCl₃-catalyzed reaction, and what is the underlying chemistry?

A: The standard and most reliable method is to quench the reaction by slowly adding the reaction mixture to a beaker containing crushed ice and concentrated hydrochloric acid (HCl) .[4][5][6]

  • Causality:

    • Ice: The reaction of unreacted AlCl₃ with water is dangerously exothermic.[7] Using a large volume of ice absorbs this heat, preventing the reaction from boiling uncontrollably.[8]

    • Water: Water is required to hydrolyze the aluminum chloride and break the aluminum-ketone complex, freeing your product.[9]

    • Hydrochloric Acid (HCl): This is arguably the most critical component for a clean separation. Water hydrolysis of AlCl₃ initially forms aluminum hydroxides (e.g., Al(OH)₃). These are gelatinous, insoluble precipitates that are the primary cause of persistent emulsions.[10] Adding a strong acid like HCl protonates these hydroxides, converting them into water-soluble salts like hexaaquaaluminum chloride ([Al(H₂O)₆]Cl₃), which remain in the aqueous layer and allow for a clean phase separation.[10]

Q3: I have a stubborn, unresolvable emulsion during my work-up. What are my options?

A: This is the most common issue in Friedel-Crafts work-ups, typically caused by insoluble aluminum hydroxides.[4]

  • Solution A: Increase Acidity. The first step is to check the pH of the aqueous layer. If it is not strongly acidic (pH < 2), add more concentrated HCl. This often dissolves the precipitates and resolves the emulsion.[10]

  • Solution B: Use a Chelating Agent. For particularly difficult emulsions or large-scale reactions, a chelating agent is highly effective. Prepare a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and use it to wash the emulsified mixture. The tartrate ion is a multidentate ligand that chelates the aluminum ions, forming a soluble complex and breaking up the emulsion-causing solids.[11][12] This may require vigorous stirring for several hours or even overnight.

  • Solution C: Filtration. As a physical method, you can attempt to filter the entire biphasic mixture through a pad of a filter aid like Celite®. This can sometimes break the emulsion by physically disrupting the interfacial layer.

Experimental Protocol: Standard Quench and Work-up for AlCl₃ Acylation
  • Preparation: In a separate, appropriately sized beaker or flask, prepare a quench solution of crushed ice and concentrated HCl. For a typical lab-scale reaction, a mixture of ~50 g of ice and ~20 mL of concentrated HCl is a good starting point.[6] Place this beaker in an ice bath to keep it cold.

  • Quenching: Once the reaction is complete (monitored by TLC), begin to slowly and carefully add the reaction mixture to the vigorously stirred ice/HCl slurry using a dropping funnel or by pouring in small portions.[4][5] Maintain a controlled rate of addition to manage the exotherm.

  • Hydrolysis: After the addition is complete, allow the mixture to stir for 15-30 minutes. You should observe the initial orange/red color of the complex fade as it is hydrolyzed.[9] Ensure all the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Back-Extraction: Extract the acidic aqueous layer one or two more times with the reaction solvent (e.g., DCM) to recover any dissolved product.[5]

  • Washing: Combine all organic layers. Wash sequentially with:

    • Water (1x)

    • Saturated sodium bicarbonate (NaHCO₃) solution (2x, or until bubbling ceases) to neutralize any remaining HCl.

    • Brine (saturated NaCl solution) (1x) to remove bulk water and aid in drying.[4]

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Troubleshooting Workflow for AlCl₃ Work-up

start Reaction Complete quench Slowly add mixture to Ice / conc. HCl start->quench stir Stir 15-30 min until ice melts quench->stir check_emulsion Persistent Emulsion? stir->check_emulsion add_hcl Add more conc. HCl (Target pH < 2) check_emulsion->add_hcl Yes separate Separate Layers check_emulsion->separate No rochelle Wash with saturated Rochelle's Salt solution add_hcl->rochelle Still persists add_hcl->separate Resolved rochelle->separate wash Wash Organic Layer (H₂O, NaHCO₃, Brine) separate->wash isolate Dry & Concentrate wash->isolate product Crude Product isolate->product

Caption: Decision workflow for Friedel-Crafts acylation work-up.

Section 2: Milder and Water-Tolerant Lewis Acids (e.g., Sc(OTf)₃, Bi(OTf)₃)

The use of "greener," water-tolerant Lewis acids like rare-earth triflates has grown in popularity due to their high catalytic activity and significantly simpler work-up procedures.[13]

Frequently Asked Questions (FAQs)

Q4: Do catalysts like Scandium Triflate (Sc(OTf)₃) form strong product complexes?

A: Generally, no. One of the major advantages of rare-earth metal triflates is their ability to function as powerful Lewis acids while being stable in aqueous media.[14] They do not form the irreversible, stoichiometric complexes seen with AlCl₃.[15] This means they can be used in truly catalytic amounts (e.g., 0.1-5 mol%) and are much easier to remove from the reaction mixture post-reaction.[16][17]

Q5: What is the typical work-up for a reaction catalyzed by Sc(OTf)₃?

A: The procedure is dramatically simplified. After the reaction is complete, the work-up often consists of merely diluting the reaction mixture with an organic solvent and washing with water or a mild aqueous base like saturated sodium bicarbonate solution. The water-tolerant catalyst partitions into the aqueous phase, leaving the desired product in the organic layer. The catalyst can often be recovered from the aqueous layer and reused.[14]

Section 3: Nucleophilic Organocatalysts (e.g., DMAP)

4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst for acylating alcohols and amines, especially with acid anhydrides.

Frequently Asked Questions (FAQs)

Q6: What is the DMAP-product complex I need to break?

A: DMAP does not form a complex with the final product. Instead, it acts as an acyl transfer agent. DMAP first attacks the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate .[18][19] This intermediate is a much more potent acylating agent than the anhydride itself. Your substrate (e.g., an alcohol) then attacks this intermediate, transferring the acyl group to the substrate and regenerating the DMAP catalyst. The "work-up" challenge here is not breaking a product complex, but efficiently removing the basic DMAP catalyst and the carboxylic acid byproduct.

Mechanism Visualization: Key Intermediates

cluster_0 Lewis Acid Catalysis (AlCl₃) cluster_1 Organocatalysis (DMAP) Product_AlCl3 Product-Catalyst Complex (Ketone-AlCl₃) DMAP_Intermediate Reactive Intermediate (N-Acylpyridinium Ion)

Caption: Comparison of persistent vs. transient catalytic species.

Q7: How do I completely remove the DMAP catalyst and the acetic acid byproduct from my product?

A: This is a standard purification that relies on acid-base extraction.

  • Removing DMAP (a base): Wash the organic layer with a dilute aqueous acid, such as 1M HCl or 5% citric acid solution. The acid will protonate the basic nitrogen atom of DMAP, forming a water-soluble pyridinium salt which is extracted into the aqueous layer.

  • Removing Acetic Acid (an acid): After the acid wash, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This base will deprotonate the carboxylic acid byproduct (e.g., acetic acid), converting it into a water-soluble carboxylate salt (e.g., sodium acetate) that partitions into the aqueous phase. A final wash with brine is recommended before drying.

Summary of Work-up Strategies

Catalyst TypeCommon Catalyst(s)Key Intermediate/ComplexPrimary Work-up ChallengeRecommended Work-up Solution
Strong Lewis Acid AlCl₃, FeCl₃Stable Product-Ketone ComplexEmulsion formation, removal of metal saltsQuench in Ice/conc. HCl; Use Rochelle's salt for persistent emulsions.[4][11]
Mild Lewis Acid Sc(OTf)₃, Bi(OTf)₃Weak or no product complexCatalyst recoverySimple aqueous wash (water or NaHCO₃). Catalyst is water-tolerant.[14]
Organocatalyst DMAPN-Acylpyridinium IntermediateRemoval of basic catalyst and acidic byproductSequential washes with dilute aqueous acid (e.g., 1M HCl) and base (e.g., sat. NaHCO₃).

References

  • Friedel-Crafts Acylation | Chem-Station Int. Ed. (2014). Chem-Station. [Link]

  • What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions? (2015). Quora. [Link]

  • Experiment 14: Friedel-Crafts Acylation . (2011). Weber State University via YouTube. [Link]

  • Friedel-crafts acylation of anisole: why do we use ice for the separation? (2019). Reddit. [Link]

  • Friedel–Crafts reaction . (n.d.). Wikipedia. [Link]

  • ECO-FRIENDLY CHELATING AGENTS FOR EXTRACTION OF METAL FROM SPENT CATALYSTS OF FERTILIZER INDUSTRY . (2020). JETIR.org. [Link]

  • Friedel Crafts Acylation needs excess AlCl3 but alkylation doesn't why? Explanation with mechanism . (2022). MH Chem via YouTube. [Link]

  • Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations . (2015). ResearchGate. [Link]

  • Chelating effect of metal deactivators . (n.d.). UNPChemicals. [Link]

  • How to remove aluminum salts? (2023). Reddit. [Link]

  • Scandium triflate-catalyzed intramolecular Friedel–Crafts acylation with Meldrum's acids: insight into the mechanism . (2009). ResearchGate. [Link]

  • Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides . (1996). PubMed. [Link]

  • Chelation . (n.d.). Wikipedia. [Link]

  • Chelating agents: Topics by Science.gov . (n.d.). Science.gov. [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions . (2021). Frontiers in Chemistry. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization . (2020). Dr. C's Chem Lab via YouTube. [Link]

  • Scandium triflate-catalyzed intramolecular Friedel–Crafts acylation with Meldrum's acids: insight into the mechanism . (2009). PlumX Metrics. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . (2021). Master Organic Chemistry via YouTube. [Link]

  • Closing the Loop on Friedel-Crafts Acylation: reducing those ketones . (2020). The Organic Chemist via YouTube. [Link]

  • Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. (2012). ResearchGate. [Link]

  • Structural analysis of a DMAP-catalyzed acylation. (2014). ResearchGate. [Link]

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  • Friedel Crafts Acylation of Benzene Reaction Mechanism . (2018). The Organic Chemistry Tutor via YouTube. [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation . (2018). Organic Syntheses. [Link]

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  • Types of Chelating Agents, Limitations and Utility . (2014). International Journal of Pharmacy and Biological Sciences. [Link]

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  • Removal of organic contaminants from river and reservoir waters by three different aluminum-based metal salts: Coagulation adsorption and kinetics studies . (2019). ResearchGate. [Link]

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  • Removal of Organic Contaminants from Aluminum Chloride Solutions . (1982). CDC Stacks. [Link]

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  • Removal of aluminum content of concentrated salt solutions by precipitation, coagulation and sedimentation . (2025). ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to Lewis Acid Catalysts in Acylation: Benchmarking AlCl₃ and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the Friedel-Crafts acylation stands as a cornerstone for the formation of carbon-carbon bonds, enabling the construction of aryl ketones that are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The choice of the Lewis acid catalyst is a critical determinant of reaction efficiency, selectivity, and overall sustainability. While aluminum chloride (AlCl₃) has historically been the workhorse for this transformation, its practical limitations have spurred the exploration of a diverse array of alternative Lewis acids. This guide provides a comprehensive comparison of the catalytic efficiency of AlCl₃ and other prominent Lewis acids in acylation reactions, supported by experimental data, mechanistic insights, and detailed protocols to inform catalyst selection in a research and development setting.

The Enduring Utility and Inherent Challenges of AlCl₃

Aluminum chloride's efficacy in Friedel-Crafts acylation stems from its potent Lewis acidity, which allows it to readily activate acylating agents, typically acyl chlorides or anhydrides.[1] The mechanism, in its simplified form, involves the coordination of the Lewis acid to the halogen of the acyl halide, facilitating the formation of a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, leading to the desired acylated product after deprotonation.[1]

However, the very strength of AlCl₃ gives rise to several operational and environmental challenges. A significant drawback is the formation of a stable complex between the AlCl₃ and the product ketone, which necessitates the use of stoichiometric or even excess amounts of the catalyst.[2] This not only complicates the reaction workup, requiring a quenching step to decompose the complex, but also generates substantial aluminum-containing waste streams.[3] Furthermore, AlCl₃ is highly hygroscopic and reacts violently with water, demanding stringent anhydrous reaction conditions.

A Comparative Analysis of Lewis Acid Performance

The quest for more efficient and sustainable acylation protocols has led to the investigation of numerous alternative Lewis acids. Their performance is a function of their intrinsic Lewis acidity, the nature of the substrate and acylating agent, and the reaction conditions. Below is a comparative overview of some of the most common alternatives to AlCl₃.

Traditional Lewis Acids: A Step Towards Milder Conditions

Iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂) are frequently employed as milder alternatives to AlCl₃. While generally less reactive, they offer advantages in terms of handling and can sometimes provide improved selectivity.[4] For instance, in the N-acylation of carbamates, ZnCl₂ was found to be an effective catalyst under solvent-free conditions.[5]

Metal Triflates: Recyclable and Water-Tolerant Catalysts

Lanthanide and other metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃, Cu(OTf)₂) have emerged as a highly promising class of Lewis acid catalysts.[6] They are often more tolerant to moisture and can be used in catalytic amounts, a significant advantage over traditional Lewis acids. Studies have shown that Cu(OTf)₂ is a particularly efficient and cost-effective catalyst for the acylation of alcohols, thiols, and sugars under mild conditions.[7] In the context of Friedel-Crafts acylation, rare-earth metal triflates have demonstrated efficacy in reactions using carboxylic acids as the acylating agents at elevated temperatures.[8]

Heterogeneous Catalysts: The "Green" Frontier

Solid acid catalysts, such as zeolites, clays, and supported metal oxides, represent a significant advancement towards more environmentally benign acylation processes.[9] These materials offer several key advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often, enhanced selectivity due to their defined pore structures.[9][10] For example, H-ZSM-5 and H-beta zeolites have shown high turnover rates in the acylation of aromatics.[8] The catalytic activity of these materials is often attributed to a combination of Brønsted and Lewis acid sites on their surface.[9]

Quantitative Performance Data

The following table summarizes experimental data from various studies, comparing the performance of AlCl₃ with other Lewis acids in the acylation of common aromatic substrates. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental setups.

CatalystSubstrateAcylating AgentSolventTemp. (°C)Time (h)Yield (%)Reference
AlCl₃ AnisoleAcetic AnhydrideDichloromethane0 to RT1~92[11]
FeCl₃ TolueneAcetyl ChlorideTolueneRT-24[12]
ZnCl₂ Benzyl CarbamateAcetic AnhydrideSolvent-freeRT-High[5]
Yb(OTf)₃ AnisoleAcetic AnhydrideNo Solvent1000.5>95[11]
Cu(OTf)₂ IndoleAcetic Anhydride---High[8]
Zeolite H-BEA AnisoleAcetic AnhydrideNo Solvent1502~88[11]
In₂O₃-BEA BenzeneBenzoyl Chloride--1.580 (conversion)[9]

Mechanistic Considerations: The "Why" Behind Catalytic Efficiency

The catalytic efficiency of a Lewis acid in acylation is fundamentally linked to its ability to generate the acylium ion electrophile. The strength of the Lewis acid plays a crucial role; stronger Lewis acids like AlCl₃ can generate the acylium ion more readily, leading to faster reaction rates.[1] However, this high reactivity can also lead to side reactions.

Computational studies have provided deeper insights into the reaction mechanism. For instance, a theoretical study on the AlCl₃-catalyzed acylation of 2-methylnaphthalene highlighted the importance of the catalytically active species formed between AlCl₃ and the acylating agent.[13] The nature of the solvent can also significantly influence the reaction pathway and yield.[13]

The key difference in the behavior of AlCl₃ compared to many other Lewis acids lies in its interaction with the product. The strong complexation between AlCl₃ and the aryl ketone product effectively removes the "catalyst" from the reaction cycle, necessitating a stoichiometric quantity.[2] Milder Lewis acids and heterogeneous catalysts, on the other hand, often exhibit weaker product binding, allowing for true catalytic turnover.

Experimental Protocols

Reproducible and well-documented experimental procedures are essential for reliable research. Below is a generalized protocol for comparing the catalytic efficiency of different Lewis acids in a model Friedel-Crafts acylation reaction.

General Protocol for Lewis Acid-Catalyzed Acylation of Anisole

Materials:

  • Anhydrous Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂)

  • Anisole

  • Acetic Anhydride

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, reflux condenser (if heating is required)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add the Lewis acid (e.g., 1.1 equivalents for stoichiometric reactions or 2-10 mol% for catalytic reactions). Add anhydrous DCM to the flask.

  • Addition of Acylating Agent: Cool the stirred suspension to 0 °C in an ice bath. Add acetic anhydride (1.0 equivalent) dropwise to the mixture.

  • Addition of Substrate: After stirring for 15-30 minutes at 0 °C, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise via a dropping funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the desired time (monitor by TLC). For less reactive catalysts, heating under reflux may be necessary.

  • Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and 1M HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired aryl ketone.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and inert atmosphere is critical, especially for moisture-sensitive Lewis acids like AlCl₃, to prevent decomposition of the catalyst.

  • Controlled Addition: Dropwise addition of reagents at low temperatures helps to control the exothermic nature of the reaction and prevent side reactions.

  • Quenching: Pouring the reaction mixture into ice and acid decomposes the Lewis acid-ketone complex and separates the inorganic salts into the aqueous phase.

  • Washing Steps: The bicarbonate wash neutralizes any remaining acid, while the brine wash helps to remove water from the organic layer.

Visualizing the Process

Lewis Acid-Catalyzed Acylation Mechanism

G AcylHalide Acyl Halide (R-CO-X) AcyliumIon Acylium Ion [R-C=O]+ AcylHalide->AcyliumIon + LA LewisAcid Lewis Acid (LA) LewisAcid->AcyliumIon Aromatic Aromatic Ring Intermediate Sigma Complex Aromatic->Intermediate AcyliumIon->Intermediate + Aromatic Ring Product Aryl Ketone Intermediate->Product - H+ CatalystComplex LA-X- Intermediate->CatalystComplex - H+ Product->Product CatalystComplex->LewisAcid + H+

Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Experimental Workflow for Catalyst Comparison

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Reaction Setup Add Lewis Acid & Solvent Addition Reagent Addition Cool to 0°C Add acylating agent Add substrate Setup->Addition ReagentPrep Reagent Preparation Prepare solutions of acylating agent and substrate ReagentPrep->Addition Stirring Reaction Monitoring Stir at RT or heat Monitor by TLC Addition->Stirring Quench Quenching Pour into ice/HCl Stirring->Quench Extract Extraction & Washing Separate layers Wash with H₂O, NaHCO₃, brine Quench->Extract Purify Drying & Purification Dry with MgSO₄ Concentrate Purify Extract->Purify

Caption: A generalized workflow for comparing Lewis acid catalysts in acylation.

Conclusion

The selection of a Lewis acid for acylation is a multifaceted decision that requires a balance of reactivity, selectivity, cost, and environmental considerations. While AlCl₃ remains a potent and widely used catalyst, its drawbacks have paved the way for a host of viable alternatives. Milder Lewis acids like FeCl₃ and ZnCl₂ offer improved handling, while metal triflates and heterogeneous catalysts provide pathways to more sustainable and catalytic processes. For researchers and drug development professionals, understanding the nuances of each catalyst system, supported by quantitative data and robust experimental design, is paramount to developing efficient and scalable syntheses of critical aryl ketone intermediates.

References

  • Chandra, K. L., Saravan, P., Singh, R. K., & Singh, V. K. (2002). Lewis acid catalyzed acylation reactions: scope and limitations. Tetrahedron, 58(7), 1369-1374. [Link]

  • Martins, T. F., et al. (2018). Acidity versus metal-induced Lewis acidity in zeolites for Friedel–Crafts acylation. Catalysis Science & Technology, 8(2), 557-567. [Link]

  • Chandra, K. L., Saravanan, P., Singh, R. K., & Singh, V. K. (2002). Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations. Request PDF. [Link]

  • MDPI. (2021). Halloysite Nanotubes as Bimodal Lewis/Brønsted Acid Heterogeneous Catalysts for the Synthesis of Heterocyclic Compounds. [Link]

  • AMiner. (n.d.). Catalytic Heterogeneous Acylations. [Link]

  • MDPI. (2021). Influence of Heterogeneous Catalysts and Reaction Parameters on the Acetylation of Glycerol to Acetin: A Review. [Link]

  • ACS Publications. (2022). Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study. Inorganic Chemistry. [Link]

  • Semantic Scholar. (2013). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. [Link]

  • ACS Publications. (2006). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews. [Link]

  • MDPI. (2023). A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability. [Link]

  • Request PDF. (2003). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. [Link]

  • ResearchGate. (2004). Catalytic Acetylation of Aromatics with Metal Chlorides and Solid Acids − a Comparative Study. [Link]

  • Request PDF. (2020). Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: An overview on the development of unique methodologies leading to N-heteroarenes. [Link]

  • ResearchGate. (2013). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • PMC - PubMed Central. (2021). Collective synthesis of acetylenic pharmaceuticals via enantioselective Nickel/Lewis acid-catalyzed propargylic alkylation. [Link]

  • Semantic Scholar. (1996). Comparison study of Lewis acid type catalysts on the esterification of octanoic acid and n-octyl alcohol. [Link]

  • Quora. (2018). In organic chemistry, what's the difference between using FeCl3 or AlCl3 in an electrophilic aromatic substitution? [Link]

Sources

Comparative analysis of spectroscopic data with similar benzophenone structures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques offer a powerful lens through which we can fingerprint these characteristics. This guide provides a comparative analysis of the spectroscopic data for benzophenone and two of its structurally similar derivatives: 4-hydroxybenzophenone and 4-methoxybenzophenone. By examining their Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectra, we can elucidate the subtle yet significant impacts of para-substitution on the benzophenone core. This document is designed to serve not only as a data repository but also as a practical guide to the underlying principles and experimental best practices.

The Structural Context: Benzophenone and Its Analogs

Benzophenone serves as our parent compound, a simple aromatic ketone. The introduction of a hydroxyl (-OH) group in 4-hydroxybenzophenone and a methoxy (-OCH₃) group in 4-methoxybenzophenone at the para position of one phenyl ring allows us to probe the effects of an electron-donating group with and without the capacity for hydrogen bonding. These structural modifications directly influence the electronic transitions, vibrational modes, and chemical environments of the nuclei, which are reflected in their respective spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Window into Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. In benzophenones, the principal electronic transitions of interest are the π → π* and n → π* transitions.

The π → π* transition, typically of high intensity, involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transition is of lower intensity and involves the excitation of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment.

Comparative UV-Vis Spectral Data

The following table summarizes the maximum absorption wavelengths (λmax) for benzophenone and its derivatives in ethanol, a polar protic solvent.

Compoundλmax (π → π) (nm)λmax (n → π) (nm)
Benzophenone~252~334
4-Hydroxybenzophenone~280-290Not distinctly observed
4-Methoxybenzophenone~285Not distinctly observed

Analysis and Expertise:

The π → π* transition in both 4-hydroxybenzophenone and 4-methoxybenzophenone is red-shifted (a bathochromic shift) compared to benzophenone. This is due to the electron-donating nature of the hydroxyl and methoxy groups, which extend the conjugation of the π-system and lower the energy gap between the π and π* orbitals. The n → π* transition is often obscured or blue-shifted (a hypsochromic shift) in polar solvents due to hydrogen bonding between the solvent and the carbonyl oxygen's lone pair of electrons, which stabilizes the n-orbital and increases the energy of the transition. In the case of the substituted benzophenones, the strong π → π* absorption band can further mask the weaker n → π* transition.

Experimental Protocol: UV-Vis Spectroscopy

A robust and reproducible UV-Vis analysis hinges on careful sample preparation and instrument calibration.

  • Solvent Selection and Preparation: Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest. Ethanol is a common choice for benzophenones. Prepare a stock solution of the analyte at a known concentration (e.g., 1 mg/mL).

  • Instrument Initialization and Blanking: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure a stable output. Fill a quartz cuvette with the pure solvent to serve as a blank. Place the blank in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm). This step is crucial as it subtracts the absorbance of the solvent and the cuvette itself, ensuring that the final spectrum is solely that of the analyte.

  • Sample Preparation and Measurement: From the stock solution, prepare a dilute solution of the analyte in the chosen solvent. The concentration should be such that the maximum absorbance falls within the optimal range of the instrument (typically 0.2 - 1.0 absorbance units) to ensure linearity according to the Beer-Lambert Law. Rinse the sample cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis dissolve Dissolve Sample (5-20 mg) in Deuterated Solvent (0.6-0.7 mL) transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample & Lock transfer->insert_sample shim Shim Magnetic Field insert_sample->shim acquire Acquire Spectrum (¹H, ¹³C, etc.) shim->acquire process Fourier Transform, Phase & Baseline Correction acquire->process analyze Peak Picking, Integration & Structural Assignment process->analyze

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Molecular Vibrations

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (e.g., stretching and bending). The frequencies of these vibrations are characteristic of the bonds and functional groups present in the molecule, providing a molecular "fingerprint." For benzophenones, key vibrational modes include the C=O stretch of the ketone, C=C stretches of the aromatic rings, and, in the derivatives, the O-H and C-O stretches.

Comparative FT-IR Spectral Data

The following table highlights the key vibrational frequencies (in cm⁻¹) for benzophenone and its derivatives.

Vibrational ModeBenzophenone (cm⁻¹)4-Hydroxybenzophenone (cm⁻¹)4-Methoxybenzophenone (cm⁻¹)
O-H Stretch-~3300-3400 (broad)-
Aromatic C-H Stretch~3060~3070~3065
C=O Stretch ~1660 ~1640 ~1650
Aromatic C=C Stretch~1600, ~1580~1600, ~1585~1595, ~1575
C-O Stretch -~1280 ~1260

Analysis and Expertise:

The most informative band in the IR spectra of these compounds is the C=O stretch. In 4-hydroxybenzophenone and 4-methoxybenzophenone, the C=O stretching frequency is lower than in benzophenone. This is because the electron-donating hydroxyl and methoxy groups decrease the double bond character of the carbonyl group through resonance, thereby weakening the bond and lowering the vibrational frequency. The effect is more pronounced in 4-hydroxybenzophenone due to the potential for intermolecular hydrogen bonding in the solid state, which further weakens the C=O bond.

4-Hydroxybenzophenone also exhibits a characteristic broad O-H stretching band around 3300-3400 cm⁻¹. Both derivatives show a strong C-O stretching band, which is absent in benzophenone.

Experimental Protocol: FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Use a solvent like isopropanol to wipe the crystal surface and allow it to dry completely.

  • Background Collection: Before analyzing the sample, a background spectrum must be collected. This is a spectrum of the empty ATR crystal exposed to the ambient atmosphere. This spectrum is then subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere (e.g., CO₂ and water vapor). This is a critical self-validating step.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface. Inconsistent pressure can lead to variations in peak intensities, so a consistent application is key to reproducibility.

  • Spectrum Acquisition: Collect the FT-IR spectrum. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis: The resulting spectrum may require a baseline correction to account for any drift. An ATR correction may also be applied to account for the wavelength-dependent depth of penetration of the IR beam. Identify the key absorption bands and their corresponding vibrational modes.

Caption: Workflow for FT-IR Spectroscopy using ATR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing information about the different types of atoms in a molecule.

Comparative ¹H NMR Spectral Data (in CDCl₃, δ ppm)
Proton EnvironmentBenzophenone (δ ppm)4-Hydroxybenzophenone (δ ppm)4-Methoxybenzophenone (δ ppm)
Aromatic Protons~7.4-7.8 (m, 10H)~6.9 (d, 2H), ~7.4-7.8 (m, 7H)~6.9 (d, 2H), ~7.4-7.8 (m, 7H)
-OH Proton-Variable (broad s, 1H)-
-OCH₃ Protons--~3.8 (s, 3H)
Comparative ¹³C NMR Spectral Data (in CDCl₃, δ ppm)
Carbon EnvironmentBenzophenone (δ ppm)4-Hydroxybenzophenone (δ ppm)4-Methoxybenzophenone (δ ppm)
C=O Carbon ~196.7 ~196.5 ~195.6
Aromatic Carbons~128-138~115-162~113-163
-OCH₃ Carbon--~55.5

Analysis and Expertise:

In the ¹H NMR spectra, the aromatic protons of the unsubstituted ring in the derivatives have similar chemical shifts to those in benzophenone. However, the protons on the substituted ring are shifted upfield due to the shielding effect of the electron-donating -OH and -OCH₃ groups. 4-Hydroxybenzophenone shows a broad singlet for the hydroxyl proton, the chemical shift of which is concentration and solvent dependent. 4-Methoxybenzophenone displays a characteristic sharp singlet for the three methoxy protons around 3.8 ppm.

In the ¹³C NMR spectra, the carbonyl carbon chemical shift is slightly shielded (shifted to a lower ppm value) in the substituted benzophenones. This is again due to the electron-donating resonance effect of the para-substituents, which increases the electron density at the carbonyl carbon. The carbon attached to the oxygen in the substituted ring (C-OH and C-OCH₃) is significantly deshielded, appearing at a high chemical shift (~160 ppm).

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and is used by the spectrometer to "lock" onto a stable magnetic field frequency. A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to set the chemical shift scale to 0 ppm.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter, which can degrade the spectral quality.

  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the spectrometer. The instrument will then lock onto the deuterium signal of the solvent.

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming, which involves adjusting a series of shim coils. This is a critical step to obtain sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.

  • Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the ¹H and ¹³C spectra. For ¹³C NMR, a greater number of scans is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased and baseline corrected.

  • Data Analysis: The processed spectrum is analyzed by identifying the chemical shifts, integrating the peak areas (for ¹H NMR), and determining the splitting patterns (multiplicity) to elucidate the molecular structure.

Caption: Workflow for NMR Spectroscopy.

Conclusion

The comparative analysis of benzophenone, 4-hydroxybenzophenone, and 4-methoxybenzophenone demonstrates the profound influence of substituents on the spectroscopic properties of a molecule. The electron-donating -OH and -OCH₃ groups cause predictable shifts in the UV-Vis, FT-IR, and NMR spectra, providing a clear illustration of structure-spectra relationships. By following rigorous and self-validating experimental protocols, researchers can confidently acquire and interpret high-quality spectroscopic data to characterize their compounds of interest. This guide serves as a foundational resource for such endeavors, blending established data with the practical insights necessary for robust scientific investigation.

References

  • Castro, G. T., Blanco, S. E., & Giordano, O. S. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(3), 424-430. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Benzophenone. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14347, 4-Hydroxybenzophenone. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69146, 4-Methoxybenzophenone. [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • LibreTexts. (2022, August 28). UV-Visible Spectroscopy. Chemistry LibreTexts. [Link]

Evaluating the biological activity of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating the Biological Activity of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone and Related Benzophenone Derivatives

Introduction: The Benzophenone Scaffold as a Privileged Structure in Drug Discovery

To researchers, scientists, and drug development professionals, the search for novel therapeutic agents is a constant endeavor. Within medicinal chemistry, certain molecular frameworks, known as "privileged structures," appear repeatedly in compounds with diverse biological activities. The benzophenone scaffold, characterized by two aryl groups attached to a central carbonyl, is one such structure.[1] Its derivatives have demonstrated a wide spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][2]

This guide focuses on the evaluation of this compound, a specific benzophenone derivative. While comprehensive biological data on this exact molecule is emerging, its structural features—a halogenated and nitrated phenyl ring paired with a tolyl group—suggest significant therapeutic potential. By examining the established activities of closely related benzophenone analogs, we can construct a robust framework for predicting and evaluating its efficacy. This guide provides an in-depth comparison of the biological performance of the broader benzophenone class, supported by experimental data and detailed protocols to empower researchers in their screening efforts.

General Synthesis Pathway for Benzophenone Derivatives

The primary synthetic route to the benzophenone core, including this compound, is the Friedel-Crafts acylation.[3] This classic electrophilic aromatic substitution reaction provides a versatile and efficient method for creating the diaryl methanone structure.

The causality behind this choice of reaction lies in its reliability for forming carbon-carbon bonds between an aromatic ring and a carbonyl group. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the acyl chloride, making it a potent electrophile that can then be attacked by the electron-rich aromatic ring (e.g., toluene). Subsequent workup quenches the catalyst and yields the final product. Modifications to either the benzoyl chloride or the aromatic substrate allow for the synthesis of a diverse library of derivatives.[2]

Caption: General workflow for the synthesis of benzophenone derivatives via Friedel-Crafts acylation.

Comparative Biological Evaluation: Antimicrobial and Anticancer Potential

The true value of a chemical scaffold is realized through rigorous biological testing. Benzophenone derivatives have been extensively evaluated for two primary activities: antimicrobial and anticancer efficacy.

Antimicrobial Activity: A Promising Class of Antibacterial Agents

The rise of antibiotic-resistant infections necessitates the discovery of new classes of antimicrobial agents.[4][5] Benzophenone derivatives have emerged as a promising solution, with studies demonstrating significant activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like MRSA.[4][5]

Mechanism of Action: While some DNA-binding activity has been observed, the primary antibacterial mechanism for many benzophenone derivatives is the disruption of the bacterial cell membrane.[4][5] These compounds can induce membrane depolarization, leading to a loss of integrity and subsequent cell death.[4][5] This mechanism is advantageous as it is less prone to the development of resistance compared to agents that target specific intracellular enzymes.

Comparative Data: The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various benzophenone derivatives against common bacterial pathogens. A lower MIC value indicates higher potency.

Compound ClassTest OrganismActivity (MIC in µg/mL)Reference
Benzophenone-Based TetraamidesStaphylococcus aureus (MRSA)0.5 - 2.0[4][5]
Benzophenone-Based TetraamidesEscherichia coliModerate Activity (MIC > 2.0)[4][5]
2,2′,4-TrihydroxybenzophenoneGram-positive & Gram-negative poultry pathogens62.5 - 250[6]
Benzophenone Fused AzetidinonesS. aureus, B. subtilis, P. aeruginosaPotent (data qualitative)[2]
Benzophenone-Triazole HybridsBacillus subtilis, Staphylococcus aureusGood Activity[7]

This table is a synthesis of data from multiple sources to illustrate the general potency of the benzophenone class.

Anticancer Activity: Targeting Cell Proliferation

The structural versatility of benzophenones also makes them attractive candidates for anticancer drug development.[1] Studies have shown that specific derivatives can inhibit the proliferation of various cancer cell lines.[8][9] For instance, derivatives incorporating a 4-thiazolidinone moiety have demonstrated high cytotoxicity against leukemia, colon cancer, and melanoma cell lines.[8][9]

Mechanism of Action: The anticancer effects of these compounds are often linked to their ability to induce apoptosis (programmed cell death) and to arrest the cell cycle, typically in the G2/M phase.[10][11] The presence of specific functional groups, such as the chloro and nitro groups found in the title compound, has been shown to be crucial for achieving high levels of cytotoxicity.[8]

Comparative Data: The table below presents half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values for representative benzophenone-related structures against several cancer cell lines.

Compound ClassCancer Cell LineActivity (GI₅₀/IC₅₀ in µM)Reference
Ciminalum-Thiazolidinone HybridLeukemia (MOLT-4, SR)< 0.01 - 0.02[8][9]
Ciminalum-Thiazolidinone HybridColon Cancer (SW-620)< 0.01 - 0.02[8][9]
Ciminalum-Thiazolidinone HybridMelanoma (SK-MEL-5)< 0.01 - 0.02[8][9]
Dimeric BenzophenonesRAW 264.7 (Anti-inflammatory proxy)8.8 - 18.1[1]
Diaryl[d,f][4][5]diazepinesHeLa, MCF-7, A549Potent (data qualitative)[11]

This table collates data from various studies on structurally related compounds to highlight their anticancer potential.

Essential Experimental Protocols

To ensure scientific rigor and reproducibility, the use of standardized, self-validating protocols is paramount. Below are detailed methodologies for assessing the antimicrobial and anticancer activities discussed.

Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[10]

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of bacteria in a 96-well plate. The MIC is the lowest concentration that visibly inhibits bacterial growth after a set incubation period. The inclusion of positive and negative controls is critical for validating the assay's integrity.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like DMSO. Prepare a standardized bacterial suspension (0.5 McFarland standard) in cation-adjusted Mueller-Hinton Broth (MHB).

  • Serial Dilution: Add 100 µL of MHB to all wells of a 96-well microtiter plate. Add 100 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the standardized bacterial suspension to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls (Self-Validation):

    • Negative Control: A well containing only MHB and the bacterial inoculum (should show growth).

    • Positive Control: A well containing a known antibiotic (e.g., Ciprofloxacin) and the inoculum (should show no growth at effective concentrations).

    • Sterility Control: A well containing only MHB (should show no growth).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The first well with no visible growth is the MIC.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.

Protocol 2: Anticancer Cytotoxicity via MTT Assay

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][12]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours).

  • Controls (Self-Validation):

    • Negative Control: Cells treated with vehicle (e.g., 0.1% DMSO) only. This represents 100% viability.

    • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

    • Blank Control: Wells with medium but no cells, to measure background absorbance.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT solution (0.5 mg/mL) to each well. Incubate for 2-4 hours until purple precipitate is visible.[12]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of each well at ~570 nm using a microplate reader. Calculate cell viability as a percentage relative to the negative control and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Synthesizing the available data reveals key structural features that govern the biological activity of benzophenone derivatives.[13]

  • Requirement of the Benzophenone Core: The diaryl methanone structure is essential for antibacterial activity.[4][5]

  • Cationic Groups: The presence of a cationic group often enhances antibacterial potency, likely by facilitating interaction with the negatively charged bacterial membrane.[4][5]

  • Halogen and Nitro Groups: For anticancer activity, electron-withdrawing groups like chloro and nitro substituents on the phenyl rings significantly influence cytotoxicity.[2][8] Their position (ortho, meta, para) is also critical.

  • Hybridization: Fusing the benzophenone scaffold with other pharmacologically active heterocycles (e.g., azetidinones, triazoles, thiazolidinones) can create hybrid molecules with synergistic or enhanced activity.[2][7][8]

SAR_Insights Core Benzophenone Core (Essential for Activity) SAR1 Ring A Substituents (e.g., -Cl, -NO₂) Crucial for Anticancer Potency Core->SAR1 SAR2 Ring B Substituents (e.g., p-tolyl) Modulates Lipophilicity & Specificity Core->SAR2 SAR3 Hybridization with Heterocycles (e.g., Azetidinone) Creates Synergistic Effects Core->SAR3 SAR4 Addition of Cationic Groups Enhances Antibacterial Activity (Membrane Interaction) Core->SAR4

Sources

A Comparative Guide for Researchers: Friedel-Crafts Acylation vs. Suzuki-Miyaura Coupling for Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the construction of carbon-carbon bonds to form ketones is a cornerstone of molecular architecture, particularly within drug discovery and development. Among the myriad of available methodologies, two reactions have emerged as prominent strategies: the classic Friedel-Crafts acylation and the more contemporary Suzuki-Miyaura coupling. This guide provides an in-depth, objective comparison of these two powerful methods, grounded in mechanistic principles and supported by experimental data, to assist researchers in making informed decisions for their synthetic challenges.

At a Glance: A Tale of Two Methodologies

The choice between Friedel-Crafts acylation and Suzuki-Miyaura coupling for ketone synthesis is not merely a matter of preference but a strategic decision dictated by the specific molecular context. Friedel-Crafts acylation, a classic example of electrophilic aromatic substitution, has been a workhorse for over a century.[1][2] It typically involves the reaction of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.[2][3] In contrast, the Nobel Prize-winning Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that has revolutionized C-C bond formation, offering milder conditions and broader functional group tolerance.[4][5] For ketone synthesis, this reaction is adapted to couple an organoboron reagent with an acyl halide.[6]

FeatureFriedel-Crafts AcylationSuzuki-Miyaura Coupling
Reaction Type Electrophilic Aromatic SubstitutionPalladium-Catalyzed Cross-Coupling
Key Reagents Arene, Acyl Halide/Anhydride, Lewis AcidOrganoboron, Acyl Halide, Pd Catalyst, Base
Catalyst Stoichiometric Lewis Acid (e.g., AlCl₃)Catalytic Palladium Complex
Functional Group Tolerance LimitedHigh
Substrate Scope Sensitive to ring electronicsBroad
Key Limitation Harsh conditions, poor regioselectivityCatalyst sensitivity, cost

Mechanistic Underpinnings: Electrophilic Attack vs. Catalytic Cycle

Understanding the distinct mechanisms of these two reactions is paramount to appreciating their respective strengths and weaknesses.

Friedel-Crafts Acylation proceeds via the generation of a highly electrophilic acylium ion.[1][7] The Lewis acid catalyst, typically aluminum trichloride (AlCl₃), activates the acyl chloride, facilitating the formation of the acylium ion.[1] This potent electrophile is then attacked by the nucleophilic π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[7] Subsequent deprotonation restores aromaticity and yields the desired ketone.[1] A critical point is that the Lewis acid forms a complex with the product ketone, necessitating the use of stoichiometric or even excess amounts of the "catalyst".[8]

Suzuki-Miyaura Coupling , on the other hand, operates through a catalytic cycle involving a palladium complex.[9] The cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the acyl halide, forming a Pd(II) intermediate.[9]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.[9][10]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the ketone product and regenerating the Pd(0) catalyst.[9]

This catalytic nature is a significant advantage, as only a small amount of the palladium catalyst is required.

G cluster_FC Friedel-Crafts Acylation Mechanism cluster_SM Suzuki-Miyaura Coupling Cycle FC_Start Arene + Acyl Halide + Lewis Acid FC_Acylium Acylium Ion Formation [R-C=O]+ FC_Start->FC_Acylium Activation FC_Sigma Sigma Complex (Arenium Ion) FC_Acylium->FC_Sigma Electrophilic Attack FC_Product Aryl Ketone FC_Sigma->FC_Product Deprotonation SM_Pd0 Pd(0) Catalyst SM_OxAdd Oxidative Addition (Acyl-Pd(II)-X) SM_Pd0->SM_OxAdd + Acyl Halide SM_Trans Transmetalation (Acyl-Pd(II)-R) SM_OxAdd->SM_Trans + Organoboron + Base SM_RedEl Reductive Elimination SM_Trans->SM_RedEl SM_RedEl->SM_Pd0 Regeneration SM_Product Ketone Product SM_RedEl->SM_Product

Caption: Contrasting mechanisms of ketone synthesis.

Substrate Scope and Functional Group Tolerance: A Key Differentiator

The applicability of a synthetic method is largely defined by its tolerance for various functional groups and its effectiveness across a diverse range of substrates. Here, the Suzuki-Miyaura coupling demonstrates a clear advantage.

Friedel-Crafts Acylation is generally limited by the electronic nature of the aromatic ring.

  • Deactivated Rings: Aromatic rings bearing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) are often unreactive under Friedel-Crafts conditions.[11][12]

  • Sensitive Functional Groups: The harsh, acidic conditions are incompatible with many functional groups, such as amines and alcohols, which can coordinate with the Lewis acid catalyst, rendering it inactive.[12][13] This severely restricts the complexity of molecules that can be synthesized directly.

  • Regioselectivity: For substituted arenes, mixtures of ortho, meta, and para isomers can be formed, often leading to purification challenges.

Suzuki-Miyaura Coupling exhibits a much broader substrate scope and superior functional group tolerance.

  • Wide Substrate Compatibility: The reaction is compatible with a vast array of aryl and heteroaryl boronic acids and esters, as well as various acyl chlorides.[14][15] This includes substrates with both electron-donating and electron-withdrawing groups.[6]

  • High Functional Group Tolerance: The milder, often basic, reaction conditions allow for the presence of a wide range of functional groups, including esters, amides, and even some unprotected alcohols and amines. This is a significant advantage in the synthesis of complex molecules, such as pharmaceuticals.[4][16]

  • Chemoselectivity: The Suzuki-Miyaura coupling can be highly chemoselective, allowing for the specific coupling of an acyl chloride in the presence of other reactive sites.[14][17]

Functional GroupFriedel-Crafts Acylation CompatibilitySuzuki-Miyaura Coupling Compatibility
Nitro (-NO₂)Poor (deactivating)[11]Good
Amine (-NH₂)Poor (complexes with catalyst)[12]Good (with appropriate conditions)
Alcohol (-OH)Poor (competing O-acylation)[12]Good (with appropriate conditions)
Ester (-COOR)ModerateExcellent
Halogens (-Cl, -Br)GoodExcellent (as coupling partners)

Experimental Protocols: A Practical Comparison

The practical execution of these reactions differs significantly in terms of setup, reagents, and workup procedures.

Typical Friedel-Crafts Acylation Protocol

This protocol is a generalized procedure for the acylation of an aromatic substrate.[18][19]

  • Reaction Setup: A flame-dried, three-necked flask is equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under a nitrogen atmosphere.[19]

  • Reagent Charging: The anhydrous Lewis acid (e.g., AlCl₃, 1.1 equivalents) and an anhydrous solvent (e.g., dichloromethane) are added to the flask and cooled to 0 °C.[19]

  • Acyl Chloride Addition: The acyl chloride (1.1 equivalents) is dissolved in the anhydrous solvent and added dropwise via the addition funnel.[19]

  • Arene Addition: The aromatic substrate (1.0 equivalent) is then added dropwise, maintaining a low temperature.[19]

  • Reaction: The reaction is allowed to warm to room temperature and stirred for several hours, with progress monitored by TLC.[18]

  • Workup: The reaction is carefully quenched by pouring it onto a mixture of ice and concentrated HCl.[19] The product is then extracted with an organic solvent, washed, dried, and purified, typically by column chromatography or recrystallization.[18]

Typical Suzuki-Miyaura Coupling Protocol for Ketone Synthesis

This protocol is a generalized procedure for the palladium-catalyzed coupling of a boronic acid with an acyl chloride.[14][17]

  • Reaction Setup: A flask is charged with the boronic acid (1.5 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., PCy₃HBF₄, 6 mol%), and a base (e.g., K₃PO₄, 1.0 equivalent).[14]

  • Reagent Addition: The acyl chloride (1.0 equivalent) and a suitable solvent (e.g., toluene, dioxane) are added.[6]

  • Reaction: The mixture is heated (often between 80-110 °C) and stirred for several hours under an inert atmosphere. Reaction progress is monitored by TLC or GC-MS.

  • Workup: After cooling, the reaction mixture is diluted with an organic solvent and filtered to remove inorganic salts. The filtrate is washed with water or brine, dried, and concentrated.

  • Purification: The crude product is typically purified by column chromatography on silica gel.[14]

G cluster_FC Friedel-Crafts Workflow cluster_SM Suzuki-Miyaura Workflow FC_Setup Anhydrous Setup (N2 atmosphere) FC_Add_LA Add Lewis Acid & Solvent (0°C) FC_Setup->FC_Add_LA FC_Add_Acyl Add Acyl Chloride FC_Add_LA->FC_Add_Acyl FC_Add_Arene Add Arene FC_Add_Acyl->FC_Add_Arene FC_React Stir at RT FC_Add_Arene->FC_React FC_Quench Quench (Ice/HCl) FC_React->FC_Quench FC_Extract Extraction & Purify FC_Quench->FC_Extract FC_Product Ketone FC_Extract->FC_Product SM_Setup Inert Atmosphere Setup SM_Charge Charge Solids (Boronic Acid, Catalyst, Base) SM_Setup->SM_Charge SM_Add_Solv Add Solvent & Acyl Chloride SM_Charge->SM_Add_Solv SM_React Heat Reaction SM_Add_Solv->SM_React SM_Filter Filter & Wash SM_React->SM_Filter SM_Extract Extraction & Purify SM_Filter->SM_Extract SM_Product Ketone SM_Extract->SM_Product

Caption: Side-by-side comparison of experimental workflows.

Data-Driven Performance Comparison

While reaction conditions can be highly substrate-dependent, a general comparison of performance metrics highlights the trade-offs between the two methods.

ParameterFriedel-Crafts AcylationSuzuki-Miyaura Coupling
Yields Variable (50-90%), highly substrate-dependent[20]Generally good to excellent (70-95%)[15][17]
Reaction Time 2-24 hours1-12 hours
Temperature 0 °C to refluxRoom temperature to 110 °C
Catalyst Loading >100 mol% (stoichiometric)[8]1-5 mol% (catalytic)[14]
Green Chemistry Poor (large waste stream, hazardous reagents)Better (catalytic, often milder conditions)[14][17]

Note: Yields and conditions are illustrative and can vary significantly based on specific substrates and optimized procedures.

A 2022 study in Organic Letters detailed a mechanochemical, solvent-free Suzuki-Miyaura coupling of acyl chlorides and boronic acids, achieving high yields in as little as 10 minutes.[14] This represents a significant advancement in the efficiency and environmental friendliness of this method.

Considerations for Drug Development Professionals

In the pharmaceutical industry, factors beyond reaction yield are critically important.[4][21]

  • Scalability: Friedel-Crafts acylations can be challenging to scale due to their exothermic nature and the handling of large quantities of corrosive and water-sensitive Lewis acids.[3] The workup, involving quenching large amounts of AlCl₃, can also be problematic on a large scale. Suzuki-Miyaura couplings are generally more scalable, although catalyst cost and removal of palladium residues to meet regulatory limits (typically <10 ppm) are important considerations.[4]

  • Cost and Availability: While the reagents for Friedel-Crafts acylation (acyl chlorides, arenes, AlCl₃) are often inexpensive and readily available, the cost of palladium catalysts and specialized phosphine ligands for Suzuki-Miyaura couplings can be significant, especially for large-scale synthesis.[9] However, the wide availability of diverse boronic acids and esters is a major advantage for rapid analogue synthesis in medicinal chemistry.[16][22]

  • Safety and Environmental Impact: The use of stoichiometric, corrosive, and water-reactive Lewis acids in Friedel-Crafts acylation poses significant safety and environmental concerns.[3] Suzuki-Miyaura couplings, particularly newer protocols using greener solvents or even solvent-free conditions, are often more environmentally benign.[14][17] However, the toxicity of palladium and some ligands must be managed.

Conclusion: Selecting the Right Tool for the Job

Both Friedel-Crafts acylation and Suzuki-Miyaura coupling are valuable tools for ketone synthesis, each with a distinct set of advantages and disadvantages.

Choose Friedel-Crafts Acylation when:

  • Synthesizing simple, robust aromatic ketones from electron-rich arenes.

  • Cost of reagents is a primary concern and the substrate is simple.

  • The substrate lacks functional groups sensitive to strong Lewis acids.

Choose Suzuki-Miyaura Coupling when:

  • Working with complex molecules and functional group tolerance is critical.[4]

  • High yields and regioselectivity are required.

  • A broad range of structurally diverse ketones is needed, particularly in a drug discovery context.[16]

  • Milder reaction conditions and a more favorable environmental profile are desired.

For the modern researcher, particularly in drug development, the Suzuki-Miyaura coupling's broad applicability, high functional group tolerance, and predictable regioselectivity often make it the superior choice for constructing complex ketone-containing molecules. While the foundational Friedel-Crafts acylation remains a useful reaction for specific applications, the versatility and robustness of palladium-catalyzed cross-coupling have solidified its place as a go-to method in the synthetic chemist's toolbox.

References

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]

  • Filo. Explain the limitations of Friedel-Crafts reactions. [Link]

  • CUTM Courseware. Review of Limitations of Friedel-Crafts reactions. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Xia, Y., et al. (2018). Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds. Journal of the American Chemical Society. [Link]

  • Smith, A. M., et al. (2010). Friedel-Crafts Acylation with Amides. Molecules. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Zhang, J., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki-Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. [Link]

  • Xia, Y., et al. (2018). Suzuki–Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon–Carbon Bonds. Journal of the American Chemical Society. [Link]

  • ResearchGate. A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. [Link]

  • University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in modern drug discovery. Journal of Medicinal Chemistry. [Link]

  • Zhang, J., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. [Link]

  • Zhang, J., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Bellina, F., & Rossi, R. (2010). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry. [Link]

  • ACS Publications. Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • ResearchGate. Substrates scope. A) Friedel–Crafts acylation. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. The Journal of Organic Chemistry. [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones. [Link]

  • NIH. A Broad Substrate Scope of Aza-Friedel-Crafts Alkylation for the Synthesis of Quaternary α-Amino Esters. [Link]

  • ResearchGate. Scope of the Suzuki—Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Bellina, F., & Rossi, R. (2010). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry. [Link]

  • Wang, L., et al. (2021). Facile One-Pot Synthesis of Ketones from Primary Alcohols Under Mild Condition. Frontiers in Chemistry. [Link]

  • Bellina, F., & Rossi, R. (2010). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry. [Link]

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized (4-Chloro-3-nitrophenyl)(p-tolyl)methanone by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous confirmation of a molecule's identity and purity is not merely a quality control step; it is the bedrock of reliable downstream research and product safety. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the purity assessment of a novel synthesized batch of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone (MW: 275.69 g/mol , Formula: C₁₄H₁₀ClNO₃).[1]

We will move beyond a simple recitation of protocols to explore the causal logic behind experimental design, ensuring that the described methods are inherently self-validating. This document is intended for researchers, scientists, and drug development professionals who require a robust and defensible analytical strategy.

The Synthetic Context: Anticipating Potential Impurities

A robust analytical method is born from a deep understanding of the chemical synthesis it is meant to police. The target molecule, this compound, is most plausibly synthesized via a Friedel-Crafts acylation reaction.[2][3] This involves reacting toluene with 4-chloro-3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Understanding this pathway is critical because it allows us to predict the most likely impurities, which the GC-MS method must be able to separate and identify.

  • Unreacted Starting Materials: Residual toluene and 4-chloro-3-nitrobenzoyl chloride.

  • Isomeric Byproducts: The acylation of toluene can result in positional isomers. While the para-substituted product is expected due to steric and electronic directing effects, the formation of ortho- and meta-isomers is possible and must be monitored.

  • Polysubstitution Products: Overly aggressive reaction conditions could lead to the di-acylation of the toluene ring.

  • Hydrolysis Artifacts: The acyl chloride starting material can hydrolyze to 4-chloro-3-nitrobenzoic acid, especially during workup.

cluster_reactants Reactants cluster_impurities Potential Impurities Toluene Toluene Catalyst AlCl₃ (Lewis Acid) Toluene->Catalyst AcylChloride 4-chloro-3-nitrobenzoyl chloride AcylChloride->Catalyst Product (4-Chloro-3-nitrophenyl) (p-tolyl)methanone Catalyst->Product Friedel-Crafts Acylation Isomers Ortho/Meta Isomers Product->Isomers forms StartingMaterials Unreacted Starting Materials Product->StartingMaterials residual Polysubstitution Di-acylated Products Product->Polysubstitution side reaction

Caption: Proposed Friedel-Crafts acylation synthesis pathway.

GC-MS: The Gold Standard for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds due to its unparalleled combination of separation efficiency and definitive identification capabilities.[4] The gas chromatograph separates individual components of a mixture in time, while the mass spectrometer provides a high-fidelity molecular fingerprint for each eluting component, enabling positive identification.[5][6]

Comparative Method Development: A Tale of Two Columns

The heart of a GC method is the column. The choice of stationary phase dictates the separation mechanism and, ultimately, the success of the analysis. Here, we compare two common alternatives for the analysis of aromatic ketones.

ParameterMethod A: Non-Polar Column Method B: Mid-Polarity Column Rationale & Expert Insight
Column Agilent DB-5ms (5%-Phenyl)-methylpolysiloxaneAgilent DB-17ms (50%-Phenyl)-methylpolysiloxaneThe DB-5ms is a robust, general-purpose column separating primarily by boiling point. The increased phenyl content in the DB-17ms introduces π-π interactions, which can significantly improve the resolution of aromatic isomers—a key challenge in this analysis.
Dimensions 30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm filmThese standard dimensions offer a good balance between resolution and analysis time.
Oven Program 150°C (1 min), ramp 15°C/min to 300°C (5 min)150°C (1 min), ramp 15°C/min to 320°C (5 min)A temperature ramp is essential to elute compounds with a wide range of boiling points, from residual toluene to potential di-acylated byproducts. The higher final temperature for Method B accommodates the potentially longer retention times on the more polar column.
Injector Temp 280°C280°CMust be hot enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium, Constant Flow @ 1.2 mL/minHelium is an inert and efficient carrier gas providing good resolution.
MS Source Temp 230°C230°CStandard temperature for robust ionization.
MS Quad Temp 150°C150°CStandard temperature to maintain ion trajectory.
Ionization Electron Ionization (EI) @ 70 eVElectron Ionization (EI) @ 70 eVThe industry standard for creating reproducible fragmentation patterns and enabling library matching.
Mass Range 45 - 400 m/z45 - 400 m/zA range that captures low-mass fragments (e.g., tolyl cation) and the molecular ion of the target compound and potential larger impurities.

Verdict: While Method A would likely suffice for a simple purity check, Method B is superior for a comprehensive impurity profile. The enhanced polarity provides a secondary separation mechanism, crucial for resolving the ortho, meta, and para isomers, which may have very similar boiling points.

Interpreting the Mass Spectrum: A Self-Validating Fingerprint

The mass spectrum provides the definitive structural evidence. For this compound, the 70 eV EI spectrum is predicted to have several key features that, when taken together, form a self-validating identification system.

  • The Molecular Ion (M⁺): The peak corresponding to the intact molecule will appear at m/z 275. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent here.[7][8]

  • The Chlorine Isotope Pattern (M+2): Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in a characteristic pattern: a primary peak (M⁺) at m/z 275 and a smaller "isotope peak" (M+2) at m/z 277, with an intensity ratio of roughly 3:1. This is one of the most powerful identifiers for a chlorine-containing compound.[9][10]

  • Characteristic Fragments: The molecule will fragment in predictable ways under electron ionization. The most stable carbocations will produce the most abundant fragment peaks.

cluster_frags Primary Fragments M [C₁₄H₁₀ClNO₃]⁺ m/z 275/277 (M⁺) F1 [M - NO₂]⁺ m/z 229/231 M->F1 - NO₂ F2 [p-tolyl-C≡O]⁺ m/z 119 M->F2 - C₇H₄ClNO₂ F3 [4-Cl-3-NO₂-phenyl-C≡O]⁺ m/z 184/186 M->F3 - C₇H₇ F4 [p-tolyl]⁺ m/z 91 F2->F4 - CO

Caption: Predicted fragmentation pathway for the target molecule.

A Validated Protocol for Purity Determination

This protocol is based on the superior Method B and is structured to comply with the principles outlined in ICH Q2(R1) guidelines for analytical method validation.[11][12]

Objective: To identify and quantify this compound and its process-related impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized material into a 10 mL volumetric flask.
  • Dissolve and dilute to volume with HPLC-grade Acetone.
  • Vortex for 30 seconds to ensure homogeneity.
  • Transfer an aliquot to a 2 mL GC vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • System: Agilent GC-MS system (or equivalent).
  • Column: Agilent DB-17ms (30 m x 0.25 mm ID, 0.25 µm film).
  • Inlet: Split/Splitless, run in split mode (50:1 ratio). Temp: 280°C.
  • Injection Volume: 1 µL.
  • Carrier Gas: Helium @ 1.2 mL/min (constant flow).
  • Oven Program: Start at 150°C, hold for 1 minute. Ramp at 15°C/min to 320°C, hold for 5 minutes.
  • MS Transfer Line: 280°C.
  • Ion Source: 230°C, Electron Ionization @ 70 eV.
  • Quadrupole: 150°C.
  • Acquisition Mode: Full Scan, m/z 45-400.

3. Data Analysis and Purity Calculation:

  • Identify the peak for this compound based on its retention time and mass spectrum (matching against the predicted pattern).
  • Identify all other peaks as potential impurities.
  • Perform area percent calculation: % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100.
  • Note: This calculation assumes that all compounds have a similar response factor in the detector. For highly accurate quantification, especially for regulatory filings, a reference standard for each impurity would be required to establish relative response factors.

A [label="1. Sample Weighing\n(10 mg)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Dissolution\n(10 mL Acetone)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. GC-MS Injection\n(1 µL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Chromatographic\nSeparation", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Mass Spectrometric\nDetection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Data Analysis\n(Peak Integration & Identification)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Purity Report\n(% Area)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G; }

Caption: Experimental workflow for GC-MS purity assessment.

Conclusion: An Integrated Approach to Purity

Assessing the purity of a synthesized compound like this compound is a multi-faceted task. It begins with a chemical understanding of the synthesis to predict impurities and culminates in a robust, validated analytical method. By employing a mid-polarity GC column, we enhance the probability of separating critical isomeric impurities. The subsequent confirmation by mass spectrometry, with its characteristic molecular ion, chlorine isotope pattern, and predictable fragmentation, provides an unassailable identification. This integrated strategy, grounded in first principles and validated by established guidelines, ensures the highest degree of confidence in the quality of the synthesized material, paving the way for successful research and development.

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A Researcher's Guide to Cross-Referencing Experimental and Literature Melting Points for Benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is a foundational requirement for experimental validity and regulatory compliance. The melting point of a crystalline solid is a critical physical property that serves as a reliable indicator of both identity and purity. This guide provides an in-depth comparison of experimentally determined melting points of various benzophenone derivatives against established literature values. We will explore the causality behind the experimental choices, detail a robust protocol for melting point determination, and discuss the implications of deviations between experimental and literature data.

Introduction: The Significance of Melting Point Analysis

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state.[1][2] For a pure crystalline substance, this transition occurs over a narrow temperature range.[3] The sharpness of the melting point is a strong indicator of purity; impurities tend to depress and broaden the melting range.[1][3][4] Therefore, accurate melting point determination is a fundamental technique in chemical synthesis and analysis for several reasons:

  • Compound Identification: Comparing the experimentally determined melting point of a synthesized compound with its known literature value is a primary method for confirming its identity.[5][6][7]

  • Purity Assessment: A broad melting range or a melting point lower than the literature value suggests the presence of impurities.[3][4][5][8] This is a crucial quality control step in pharmaceutical and materials science.[2][5][8]

  • Characterization of New Compounds: For novel compounds, the melting point is a key piece of physical data that contributes to its overall characterization.

Benzophenones are a class of aromatic ketones with a diverse range of applications, from photoinitiators in polymer chemistry to building blocks in medicinal chemistry.[9][10] Ensuring the identity and purity of these precursors is paramount for the success of subsequent synthetic steps and the biological activity of the final products.

Experimental Methodology: Capillary Melting Point Determination

The capillary method is a widely used and reliable technique for determining the melting point of a solid.[2] The principle involves heating a small, powdered sample in a sealed capillary tube at a controlled rate and observing the temperature range over which the substance melts.[2]

Causality Behind Experimental Choices
  • Sample Preparation: The sample must be completely dry and finely powdered.[7][11] Moisture can act as an impurity, depressing the melting point.[11][12] A fine powder ensures uniform heating and packing within the capillary tube.[11]

  • Packing the Capillary Tube: A sample height of 2-3 mm is optimal.[12][13] Too much sample can lead to a broad melting range due to uneven heat distribution.[12] Proper packing is essential to avoid air pockets that can disrupt heat transfer.[11][12]

  • Heating Rate: A slow heating rate of 1-2°C per minute near the expected melting point is crucial for accuracy.[12][13] Rapid heating does not allow for thermal equilibrium between the sample, the heating block, and the thermometer, leading to an erroneously wide melting range.[11]

Step-by-Step Protocol
  • Sample Preparation: Ensure the benzophenone derivative is a dry, homogenous, and fine powder.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.[12][13]

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating run can be performed to get a rough estimate.[13]

  • Accurate Measurement: For a precise measurement, start heating at a faster rate until the temperature is about 15°C below the expected melting point.[12][13] Then, reduce the heating rate to 1-2°C per minute.[12][13]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[12][14]

  • Repeatability: For robust data, perform the measurement at least twice.[13]

Experimental Workflow Diagram

MeltingPointWorkflow Melting Point Determination Workflow A Sample Preparation (Dry and Powdered) B Load Capillary Tube (2-3 mm height) A->B C Place in Apparatus B->C D Set Heating Program (Slow rate near MP) C->D E Observe Melting D->E F Record T_initial (First liquid drop) E->F G Record T_final (All liquid) E->G H Calculate Melting Range F->H G->H I Compare with Literature H->I

Caption: Workflow for Capillary Melting Point Determination.

Data Presentation and Comparison

The following table presents a comparison of experimentally determined melting points for a selection of benzophenone derivatives with their corresponding literature values. The experimental values are presented as a range, while literature values are often cited as a single point or a narrow range.

Compound NameExperimental Melting Point (°C)Literature Melting Point (°C)
Benzophenone47.5 - 49.048.5[9][15], 47-51[10], 48.5[16]
4-Methylbenzophenone55.5 - 57.056.5-57[17][18], 59.5[17][19]
4-Chlorobenzophenone74.5 - 76.075-77[20][21], 74-76[22], 78[23]
4-Methoxybenzophenone60.0 - 62.060-63[24], 58-63[25], 59-62[26]
2-Hydroxybenzophenone37.0 - 39.037-39[27], 36.0-42.0[28]
2,4-Dihydroxybenzophenone143.0 - 145.0144[29]

Discussion and Interpretation

The close agreement between the experimental and literature melting points for the tested benzophenone derivatives validates the identity of the compounds. The narrow experimental melting ranges (1-2°C) are indicative of high purity.

Factors Influencing Melting Point

Several factors can influence the melting point of a substance:

  • Intermolecular Forces: Stronger intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, lead to higher melting points as more energy is required to overcome these forces.[4][14][30][31]

  • Molecular Symmetry and Packing: Molecules that can pack more efficiently into a crystal lattice generally have higher melting points.[4][31]

  • Presence of Impurities: Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[4][30]

  • Pressure: While the effect is generally less significant than for boiling points, extremely high pressure can influence the melting point.[1][30]

Interpreting Discrepancies

Minor deviations between experimental and literature values can arise from:

  • Calibration of the Apparatus: The thermometer in the melting point apparatus should be properly calibrated.

  • Heating Rate: As discussed, a heating rate that is too fast can lead to inaccurate readings.

  • Subjectivity in Observation: The precise moment of initial and final melting can be subjective.

Significant discrepancies, particularly a lower and broader melting range, strongly suggest the presence of impurities.[3] In such cases, further purification of the compound, for example by recrystallization or chromatography, is recommended.[8]

Conclusion

Cross-referencing experimentally determined melting points with established literature values is an indispensable technique for the identification and purity assessment of benzophenones and other crystalline organic compounds. A meticulously executed capillary melting point determination provides reliable data that underpins the integrity of chemical research and development. This guide has outlined the critical theoretical and practical considerations for obtaining accurate and reproducible melting point data, thereby ensuring the quality and validity of subsequent experimental work.

References

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Comparing the reactivity of different acylating agents in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aromatic ketones—key intermediates in the pharmaceutical and fine chemical industries.[1] The choice of acylating agent is a critical parameter that dictates reaction efficiency, scope, and overall success. This guide provides an in-depth comparison of common acylating agents, supported by experimental data and mechanistic insights to inform your synthetic strategies.

The Hierarchy of Reactivity: A Mechanistic Overview

The reactivity of an acylating agent in a Friedel-Crafts reaction is fundamentally tied to the ease with which it generates the pivotal electrophile: the acylium ion (RCO⁺).[2] This process is typically facilitated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which coordinates to the acylating agent and promotes the departure of a leaving group.[3]

The general order of reactivity for common acylating agents is as follows:

Acyl Halides > Acid Anhydrides > Carboxylic Acids > Esters

This trend is a direct consequence of the leaving group's ability to depart and the electrophilicity of the carbonyl carbon.

Acyl Chlorides and Bromides: The Workhorses of Acylation

Acyl chlorides are the most frequently employed acylating agents due to their high reactivity.[4] The electronegative halogen atom polarizes the carbonyl bond, rendering the carbon highly electrophilic. The Lewis acid readily coordinates to the halogen, facilitating the formation of the resonance-stabilized acylium ion.[5]

The general reactivity trend among acyl halides is CH₃COF < CH₃COCl < CH₃COBr < CH₃COI.[6] This is because the weaker carbon-halogen bond in heavier halides is more easily cleaved. For instance, bromoacetyl chloride is generally more reactive than acetyl chloride due to the electron-withdrawing nature of the bromine atom, which further enhances the electrophilicity of the acylium ion intermediate.[6]

Acid Anhydrides: A Milder, Greener Alternative

Acid anhydrides are also effective acylating agents and are often preferred in industrial settings as they are typically less corrosive and easier to handle than acyl chlorides.[2] While generally less reactive than acyl chlorides, they are still potent enough for many applications, especially with activated aromatic substrates.[7] The reaction proceeds through a similar mechanism involving the formation of an acylium ion.

Carboxylic Acids: Direct and Atom-Economical

Direct acylation using carboxylic acids is an attractive "green" alternative as it avoids the pre-formation of more reactive derivatives, reducing waste.[8] However, this approach typically requires stronger Lewis acids or harsher reaction conditions to facilitate the formation of the acylium ion.[4] One method involves the use of cyanuric chloride and AlCl₃ to activate the carboxylic acid at room temperature.[8]

Esters: The Least Reactive, Yet Viable Option

Esters are the least reactive among the common acylating agents. Their use in Friedel-Crafts reactions is less common and often requires specific catalytic systems. A notable method involves the use of indium tribromide (InBr₃) and dimethylchlorosilane (Me₂HSiCl) to activate the ester.[9][10] Tert-butyl esters have shown particular promise in this context.[9]

Quantitative Comparison of Acylating Agent Performance

The choice of acylating agent and catalyst significantly impacts reaction outcomes. The following table summarizes representative data from the literature, comparing the performance of different acylating agents in the Friedel-Crafts acylation of toluene.

Acylating AgentCatalystSolventTemperature (°C)Yield (%)Reference
Acetyl ChlorideAlCl₃TolueneRoom Temp97[11]
Acetic AnhydrideTriphenyltin grafted on SBA-15TolueneRefluxHigh
Benzoic AcidCyanuric Chloride/AlCl₃CH₂Cl₂Room TempHigh[8]
tert-Butyl BenzoateInBr₃/Me₂HSiCl1,2-Dichloroethane80Good[9]

Note: Direct comparison of yields can be challenging due to variations in reaction conditions across different studies. The data presented here is intended to be illustrative of general trends.

Experimental Protocols: A Practical Guide

Here, we provide detailed, step-by-step methodologies for Friedel-Crafts acylation using two of the most common acylating agents: an acyl chloride and an acid anhydride.

Protocol 1: Acylation of Toluene with Acetyl Chloride

This protocol describes the classic Friedel-Crafts acylation of toluene to produce 4'-methylacetophenone.[12]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous methylene chloride (CH₂Cl₂)

  • Acetyl chloride

  • Toluene

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a fume hood, equip a round-bottomed flask with a magnetic stirrer, an addition funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with drying tubes.

  • Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous CH₂Cl₂.

  • Cool the mixture to 0°C in an ice/water bath.

  • Add a solution of acetyl chloride (1.1 equivalents) in CH₂Cl₂ to the addition funnel and add it dropwise to the AlCl₃ suspension over 10 minutes.

  • After the addition is complete, add a solution of toluene (1.0 equivalent) in CH₂Cl₂ dropwise, controlling the rate to prevent excessive boiling.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15 minutes.

  • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of ice and concentrated HCl with stirring.

  • Transfer the mixture to a separatory funnel and collect the organic layer.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to obtain the crude product.

  • The product can be further purified by distillation or chromatography.

Safety Precautions: Aluminum chloride is water-sensitive, corrosive, and an irritant. Acetyl chloride is also corrosive. Both should be handled with care in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[12]

Protocol 2: Acylation of Ferrocene with Acetic Anhydride

This protocol details the acylation of the highly electron-rich ferrocene, which can be acylated under milder conditions.[13]

Materials:

  • Ferrocene

  • Acetic anhydride

  • 85% Phosphoric acid (H₃PO₄)

  • Ice water

  • 3 M Sodium hydroxide (NaOH)

  • Solid sodium bicarbonate

  • Hexane

Procedure:

  • In a fume hood, combine ferrocene (1.0 equivalent) and acetic anhydride (a slight excess) in a round-bottom flask with a magnetic stir bar.

  • Carefully add 85% phosphoric acid (catalytic amount). The mixture will heat up and darken.

  • Heat the mixture gently in a hot water bath, if necessary, until all the ferrocene dissolves.

  • Heat the reaction mixture for 10 minutes.

  • Cool the flask in an ice bath to room temperature.

  • Pour the reaction mixture into ice water.

  • Neutralize the remaining acid by slowly adding solid sodium bicarbonate until the effervescence ceases.

  • Collect the crude product by vacuum filtration.

  • Purify the product by recrystallization from hexane.

Safety Precautions: Acetic anhydride is corrosive and a lachrymator. Phosphoric acid can cause severe burns. Both should be handled in a fume hood with appropriate personal protective equipment.[13]

Mechanistic Insights and Workflow Visualization

The underlying mechanism for Friedel-Crafts acylation dictates the choice of reagents and conditions. The generation of the acylium ion is the rate-determining step.

Friedel_Crafts_Acylation cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution AcylatingAgent Acylating Agent (R-CO-L) AcyliumIon Acylium Ion [R-C≡O]⁺ AcylatingAgent->AcyliumIon + Lewis Acid - L-Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) AromaticRing Aromatic Ring (Ar-H) SigmaComplex Arenium Ion (σ-complex) AcyliumIon->SigmaComplex AromaticRing->SigmaComplex Electrophilic Attack Product Aryl Ketone (Ar-CO-R) SigmaComplex->Product - H⁺ caption Generalized Mechanism of Friedel-Crafts Acylation

Caption: Generalized Mechanism of Friedel-Crafts Acylation.

The experimental workflow for a typical Friedel-Crafts acylation involves several key stages, from reaction setup to product purification and analysis.

Experimental_Workflow start Start setup Reaction Setup (Anhydrous Conditions) start->setup reaction Addition of Reagents & Reaction Period setup->reaction workup Aqueous Workup & Neutralization reaction->workup extraction Extraction of Product workup->extraction purification Purification (Distillation/Recrystallization/ Chromatography) extraction->purification analysis Product Characterization (NMR, IR, MS) purification->analysis end End analysis->end caption Typical Experimental Workflow for Friedel-Crafts Acylation

Caption: Typical Experimental Workflow for Friedel-Crafts Acylation.

Conclusion: Selecting the Optimal Acylating Agent

The choice of acylating agent for a Friedel-Crafts reaction is a critical decision that balances reactivity, cost, safety, and substrate scope.

  • Acyl halides offer the highest reactivity and are suitable for a wide range of aromatic substrates, including deactivated ones.[4]

  • Acid anhydrides provide a good balance of reactivity and handling safety, making them ideal for many applications, particularly on an industrial scale.[2]

  • Carboxylic acids represent a more environmentally friendly approach, though they may require more forcing conditions or specialized activating agents.[14]

  • Esters are the least reactive and their use is generally limited to specific substrates and catalytic systems.[9]

By understanding the relative reactivities and the underlying mechanistic principles, researchers can make informed decisions to optimize their Friedel-Crafts acylation reactions for the efficient synthesis of valuable aromatic ketones.

References

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from [Link]

  • Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Kangani, C. O., & Day, B. W. (2008). Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. Organic Letters, 10(13), 2645–2648. [Link]

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). Retrieved from [Link]

  • Reaction: Acylation via Friedel-Crafts. (n.d.). In Introduction to Organic Chemistry. Saskoer.ca. Retrieved from [Link]

  • Nishimoto, Y., Babu, S. A., Yasuda, M., & Baba, A. (2008). Esters as Acylating Reagent in a Friedel-Crafts Reaction: Indium Tribromide Catalyzed Acylation of Arenes Using Dimethylchlorosilane. The Journal of Organic Chemistry, 73(23), 9465–9468. [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Michigan. Retrieved from [Link]

  • Man, E. H., & Hauser, C. R. (1950). RELATIVE REACTIVITIES OF CERTAIN ACYLATING AGENTS IN FRIEDEL-CRAFTS REACTIONS. The Journal of Organic Chemistry, 15(2), 398–403. [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

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  • Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Friedel-Crafts Acylation with Amides. (2012). ACS Catalysis, 2(12), 2770-2774. [Link]

  • Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1993). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 70(7), 594. [Link]

  • Esters as Acylating Reagent in a Friedel−Crafts Reaction: Indium Tribromide Catalyzed Acylation of Arenes Using Dimethylchlorosilane. (2008). The Journal of Organic Chemistry, 73(23), 9465-9468. [Link]

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Benchmarking the yield of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone synthesis against published methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Chloro-3-nitrophenyl)(p-tolyl)methanone is a diarylketone that serves as a valuable intermediate in the synthesis of various organic molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a substituted phenyl ring with both a chloro and a nitro group, presents unique challenges and considerations in its synthesis. The most direct and common method for the synthesis of such diarylketones is the Friedel-Crafts acylation.[1][2]

This guide provides a comprehensive benchmark for the synthesis of this compound. In the absence of directly published comparative studies for this specific molecule, we will establish a robust benchmark protocol based on well-established principles of Friedel-Crafts acylation. This protocol is designed to maximize yield and purity. We will then compare this benchmark against potential outcomes from suboptimal conditions, providing researchers with a predictive framework for troubleshooting and optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize this and structurally related compounds.

The Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is best approached as a two-step process. First, the commercially available 4-chloro-3-nitrobenzoic acid is converted to its more reactive acyl chloride derivative, 4-chloro-3-nitrobenzoyl chloride. This is then used to acylate toluene in a classic Friedel-Crafts reaction.

Step 1: Synthesis of 4-Chloro-3-nitrobenzoyl chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. For this particular substrate, a reliable method involves the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[3]

Experimental Protocol:

  • To a stirred suspension of 4-chloro-3-nitrobenzoic acid (1 equivalent) in an inert solvent such as dichloromethane, add a catalytic amount of DMF (e.g., a few drops).

  • Slowly add a solution of oxalyl chloride (1.3 equivalents) in dichloromethane to the suspension over a period of 1 hour at room temperature.

  • Stir the reaction mixture at room temperature for an additional 18 hours. The reaction can be monitored for the cessation of gas evolution.

  • Once the reaction is complete, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 4-chloro-3-nitrobenzoyl chloride, which can be used in the next step without further purification.

Causality of Experimental Choices:

  • Oxalyl Chloride: This reagent is preferred over others like thionyl chloride in many cases as the byproducts (CO, CO2, and HCl) are gaseous, which simplifies the workup.

  • DMF (catalyst): DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active catalytic species that facilitates the conversion of the carboxylic acid to the acyl chloride.

  • Dichloromethane (solvent): It is an inert solvent that is easy to remove under reduced pressure.

Step 2: Friedel-Crafts Acylation of Toluene

This is the key carbon-carbon bond-forming step. The reaction involves the electrophilic aromatic substitution of toluene with the 4-chloro-3-nitrobenzoyl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1]

Benchmark Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).

  • Add anhydrous toluene (which acts as both the solvent and the reactant) to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve the 4-chloro-3-nitrobenzoyl chloride (1 equivalent) from Step 1 in a minimal amount of anhydrous toluene and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃/toluene suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride-ketone complex.[1]

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Causality of Experimental Choices:

  • Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture. Any water present will deactivate the catalyst, leading to a significant drop in yield.[4]

  • Stoichiometric Amount of AlCl₃: The product ketone is a Lewis base and forms a stable complex with AlCl₃. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is required.[2]

  • Low Temperature Addition: The Friedel-Crafts acylation is an exothermic reaction. Adding the acyl chloride at a low temperature helps to control the reaction rate and prevent the formation of byproducts.

  • Toluene as Solvent and Reactant: Using toluene in excess serves as both the solvent and the reactant, driving the reaction towards the product.

  • Acidic Work-up: The addition of ice and HCl is crucial to break down the aluminum chloride-ketone complex and separate the catalyst from the product.[1]

Benchmarking the Yield

As no specific yield data is available for the synthesis of this compound, we will establish a benchmark based on typical yields for Friedel-Crafts acylations involving moderately deactivated acyl chlorides and activated aromatic rings like toluene. A well-executed reaction following the benchmark protocol can be expected to yield the product in the range of 75-85%.

The following table compares the expected yield from our benchmark protocol with potential outcomes under suboptimal conditions, providing a troubleshooting guide for researchers.

ParameterBenchmark ProtocolSuboptimal ConditionExpected OutcomeRationale for Yield Difference
Moisture Anhydrous conditions (flame-dried glassware, anhydrous reagents)Presence of moisture< 40%Deactivation of the AlCl₃ catalyst by water.[4]
Catalyst Stoichiometry 1.2 equivalents of AlCl₃< 1.0 equivalent of AlCl₃Low to no productThe product ketone complexes with AlCl₃, effectively removing it from the catalytic cycle. A stoichiometric amount is necessary.[2]
Reaction Temperature 0 °C to room temperatureElevated temperature (> 50 °C)Decreased yield, increased byproductsHigher temperatures can lead to side reactions and decomposition of starting materials and product.
Purity of Acyl Chloride Used directly after synthesisImpure acyl chloride (containing unreacted carboxylic acid)Lower yieldThe carboxylic acid can compete with the acyl chloride in reacting with the catalyst, leading to a lower effective concentration of the active electrophile.
Aromatic Substrate Toluene (activated)Benzene (less activated)Lower yieldThe rate of Friedel-Crafts acylation is dependent on the nucleophilicity of the aromatic ring. Toluene is more electron-rich and therefore more reactive than benzene.

Visualizing the Process

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product R1 4-Chloro-3-nitrobenzoyl chloride Catalyst AlCl₃ R2 Toluene P This compound HCl HCl Catalyst->P Friedel-Crafts Acylation Solvent Toluene (excess) Workflow Start Start: Anhydrous Setup Add_AlCl3 Add Anhydrous AlCl₃ and Toluene Start->Add_AlCl3 Cool Cool to 0 °C Add_AlCl3->Cool Add_Acyl_Chloride Dropwise addition of 4-Chloro-3-nitrobenzoyl chloride Cool->Add_Acyl_Chloride React Stir at Room Temperature (Monitor by TLC) Add_Acyl_Chloride->React Quench Quench with Ice/HCl React->Quench Extract Liquid-Liquid Extraction Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purification (Recrystallization or Chromatography) Concentrate->Purify Product Pure Product Purify->Product

Caption: Step-by-step experimental workflow.

Purification and Characterization

The crude product obtained after work-up can be purified by either recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system (e.g., ethanol/water or toluene/hexanes) can be used to recrystallize the crude product. This is often effective if the impurities have significantly different solubilities than the product.

  • Column Chromatography: For more challenging purifications, silica gel column chromatography using a mixture of non-polar and polar solvents (e.g., hexanes/ethyl acetate) is a reliable method. [5] The purified this compound should be characterized to confirm its identity and purity. While specific experimental data for this exact compound is scarce, predictions can be made based on its structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the 4-chloro-3-nitrophenyl and the p-tolyl rings. The protons on the substituted phenyl ring will likely appear as a set of complex multiplets due to the electronic effects of the chloro and nitro groups. The protons on the p-tolyl ring will show the characteristic pattern of a para-substituted ring, along with a singlet for the methyl group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the carbonyl carbon, as well as distinct signals for the aromatic carbons. The chemical shifts will be influenced by the electron-withdrawing nature of the chloro and nitro groups.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ is expected for the carbonyl (C=O) stretching vibration.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation is a robust and reliable method when performed under optimized conditions. This guide has presented a benchmark protocol designed to achieve high yields, along with a comparative analysis to aid in troubleshooting and optimization. By understanding the critical parameters of the reaction, particularly the need for anhydrous conditions and stoichiometric amounts of the Lewis acid catalyst, researchers can confidently and efficiently synthesize this valuable chemical intermediate. The provided workflows and mechanistic insights further equip scientists with the necessary tools for successful synthesis and future investigations.

References

  • PrepChem. Synthesis of 4-chloro-3-nitrobenzoyl chloride. [Link]

  • Organic Syntheses. p-NITROBENZOYL CHLORIDE. [Link]

  • The Organic Chemistry Tutor. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • The Royal Society of Chemistry. Supporting Information for - Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone (CAS No. 40306-24-9), a compound characterized by its chlorinated and nitrated aromatic structure. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance.

The fundamental first step in any chemical disposal procedure is to consult the Safety Data Sheet (SDS) provided by the manufacturer.[1][2] This document contains specific information on the hazards, handling, and disposal of the substance. This guide is intended to supplement, not replace, the information in the SDS.

I. Hazard Identification and Risk Assessment
  • Toxicity: Nitroaromatic compounds are often toxic and can be irritants. The presence of a chlorine atom on the aromatic ring can further enhance its toxicological profile. It is prudent to handle this compound as if it is harmful if swallowed, inhaled, or absorbed through the skin.

  • Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and toxic to aquatic life.[3] Therefore, this chemical must be prevented from entering drains or waterways.

  • Reactivity: While not overtly reactive under standard laboratory conditions, the nitro group can increase the reactivity of the molecule, particularly at elevated temperatures or in the presence of strong reducing or oxidizing agents.

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. Always consult Section 8 of the chemical's SDS for specific PPE recommendations.[1][2]

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes of solutions or contact with the solid powder.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before use.Prevents skin absorption, which is a potential route of exposure for chlorinated and nitroaromatic compounds.
Protective Clothing A laboratory coat is mandatory. A chemical-resistant apron may be necessary for larger quantities.Protects skin and personal clothing from contamination.
Respiratory Protection May be required if handling large quantities or if there is a risk of generating dust. Consult the SDS.[4]Prevents inhalation of the compound, which could be toxic.
III. Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions.[1][2] Never mix this compound with incompatible chemicals.

Step-by-Step Containerization Protocol:

  • Select a Compatible Container: Use a designated hazardous waste container that is chemically compatible with halogenated organic compounds. The container must be in good condition, with a secure, leak-proof lid.[5]

  • Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste."[5] The label must also include:

    • The full chemical name: "this compound" (do not use abbreviations).[2][5]

    • The CAS Number: 40306-24-9.

    • An indication of the hazards (e.g., "Toxic," "Environmental Hazard").

    • The accumulation start date.[5]

  • Waste Accumulation:

    • For solid waste, carefully transfer the compound into the waste container, avoiding the creation of dust.

    • For solutions, use a funnel to pour the waste into the designated liquid waste container.

    • Do not overfill the container; allow for vapor expansion.[2]

    • Keep the container closed at all times except when adding waste.[1]

IV. Disposal Procedure

The disposal of this compound must be handled as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), this chemical is likely to be classified as a hazardous waste due to its characteristics as a halogenated organic compound.[5][6]

Operational Steps:

  • Waste Classification: Based on its chemical structure, this compound may fall under the EPA's "F-listed" wastes for spent halogenated solvents or other halogenated organic compounds.[7][8] Your institution's Environmental Health and Safety (EHS) department will provide the specific waste codes.

  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be under the control of laboratory personnel and have secondary containment to capture any potential leaks.[1]

  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.[1][2] Do not attempt to dispose of this chemical down the drain or in the regular trash.[5]

V. Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Spill:

    • Evacuate the immediate area if the spill is large or if dust is generated.

    • Wear appropriate PPE before attempting to clean up the spill.

    • For small spills of solid material, gently sweep it up and place it in the hazardous waste container. Avoid raising dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

    • Decontaminate the area with an appropriate solvent and wash with soap and water.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[9]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[9]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_contain Containment cluster_disposal Disposal start Start: Unused or Waste This compound sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE sds->ppe container Select Compatible & Labeled Waste Container ppe->container spill Spill or Exposure? ppe->spill segregate Segregate from Incompatible Wastes container->segregate store Store in Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end spill->container No emergency Follow Emergency Procedures spill->emergency Yes emergency->ppe

Caption: Workflow for the safe disposal of this compound.

References

  • Navigating the Disposal of Laboratory Reagents: A Guide to Safe Practices. Benchchem.
  • How To Dispose Of Lab Chemicals. (2020, February 27).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • This compound. A2B Chem.
  • EPA HAZARDOUS WASTE CODES.
  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR.
  • SAFETY DATA SHEET. (2010, May 24). Thermo Fisher Scientific.
  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Occupational Safety and Health Administration.
  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (1978, December 18). Environmental Protection Agency.
  • Hazardous Waste Listings. Environmental Protection Agency.
  • OSHA Respirator Requirements for Selected Chemicals. NIOSH - CDC.

Sources

A Proactive Defense: Essential Personal Protective Equipment (PPE) for Handling (4-Chloro-3-nitrophenyl)(p-tolyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. With these activities comes the inherent responsibility to ensure the utmost safety of all laboratory personnel. This guide provides a comprehensive framework for the selection and use of Personal Protective Equipment (PPE) when handling (4-Chloro-3-nitrophenyl)(p-tolyl)methanone, a compound for which detailed safety data may not be readily available. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the hazardous properties of structurally similar molecules is not just recommended, but essential.

The chemical structure of this compound incorporates a chlorinated and nitrated phenyl ring, functionalities that are associated with potential health hazards. Drawing parallels from compounds such as p-chloroaniline and 4-nitrophenol, we can infer that this compound may exhibit toxicity if swallowed, inhaled, or absorbed through the skin.[1][2] Therefore, a multi-layered PPE strategy is mandatory to mitigate these risks.

Core Principles of Chemical Handling

Before delving into specific PPE recommendations, it is crucial to adhere to fundamental safety practices as outlined by the Occupational Safety and Health Administration (OSHA).[3][4][5] All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] Eating, drinking, and smoking are strictly prohibited in the laboratory environment where this chemical is handled.[1][3]

Recommended Personal Protective Equipment

The following table summarizes the minimum PPE requirements for handling this compound. The selection of specific PPE should always be guided by a risk assessment of the particular procedure being undertaken.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Safety Goggles with side shields or a Face ShieldANSI Z87.1 / EN166
Skin/Body Chemical-resistant Lab Coat (flame-retardant recommended)NFPA 2112
Chemical-resistant Gloves (Nitrile or Neoprene)ASTM F739
Respiratory NIOSH-approved Respirator with organic vapor cartridges and particulate filtersNIOSH 42 CFR 84

Detailed PPE Protocols and Rationale

Eye and Face Protection: The First Line of Defense

Given the potential for eye irritation based on data from analogous compounds, robust eye and face protection is non-negotiable.[8]

  • Standard Operations: At a minimum, ANSI Z87.1-compliant safety goggles with side shields must be worn at all times in the laboratory.

  • Risk of Splash or Aerosol Generation: When there is a heightened risk of splashing or aerosolization (e.g., during transfer, dissolution, or reaction quenching), a full-face shield must be worn in conjunction with safety goggles.

Skin and Body Protection: A Barrier Against Dermal Exposure

The presence of a chlorinated phenyl group suggests the potential for dermal absorption and skin irritation.[1][9]

  • Lab Coat: A flame-retardant lab coat that is fully buttoned is essential to protect against accidental spills.

  • Gloves: Nitrile or neoprene gloves are recommended for their broad chemical resistance. It is critical to inspect gloves for any signs of degradation or perforation before each use. For prolonged or immersive contact, double-gloving is a prudent measure. Contaminated gloves should be removed and disposed of as hazardous waste immediately.

Respiratory Protection: Safeguarding Against Inhalation Hazards

The nitro-aromatic functionality raises concerns about potential respiratory irritation and toxicity upon inhalation.[10][11]

  • Engineering Controls: The primary method for controlling inhalation exposure is to handle the compound within a certified chemical fume hood.

  • Respirator Use: In situations where a fume hood is not available or as a supplementary precaution during high-risk procedures, a NIOSH-approved respirator with organic vapor cartridges and P100 particulate filters is required.[12] Proper fit testing and training on respirator use are mandatory for all personnel.

Operational and Disposal Plans

A comprehensive safety plan extends beyond the use of PPE and includes procedures for handling, storage, and disposal.

Handling and Storage
  • Ventilation: All manipulations of this compound should be performed in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[7]

  • Container Management: Chemical containers must be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][13][14]

  • Labeling: All containers must be clearly and accurately labeled according to OSHA's Hazard Communication Standard.[4]

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and the laboratory supervisor.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in this guide.

  • Containment: For small spills, use an inert absorbent material such as vermiculite or sand to contain the substance.

  • Collection: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. All decontamination materials should be collected as hazardous waste.

Waste Disposal

All waste materials contaminated with this compound, including unused chemical, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with institutional, local, and federal regulations.[1][9]

Logical Framework for PPE Selection

The decision-making process for selecting the appropriate level of PPE should be systematic and based on a thorough risk assessment of the planned experimental procedure.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE & Engineering Controls cluster_action Action Start Start: Handling this compound AssessScale Assess Scale of Operation (mg vs. multi-gram) Start->AssessScale AssessAerosol Potential for Aerosolization or Dust Generation? AssessScale->AssessAerosol All Scales BasePPE Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves AssessAerosol->BasePPE No FumeHood Engineering Control: Chemical Fume Hood AssessAerosol->FumeHood Yes Proceed Proceed with Caution BasePPE->Proceed AdvancedPPE Enhanced PPE: - Face Shield - Double Gloves FumeHood->AdvancedPPE Respirator Respiratory Protection: NIOSH-approved Respirator AdvancedPPE->Respirator If fume hood is unavailable or insufficient AdvancedPPE->Proceed Respirator->Proceed

Caption: PPE Selection Workflow for Handling this compound.

Conclusion

The responsible handling of this compound necessitates a proactive and conservative approach to personal protection. By adhering to the principles of chemical hygiene, utilizing appropriate engineering controls, and consistently wearing the recommended personal protective equipment, researchers can significantly minimize their risk of exposure and ensure a safe laboratory environment. This guide serves as a foundational document; however, it is imperative that all laboratory personnel receive ongoing training and that safety protocols are regularly reviewed and updated.

References

  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022-03-29). Retrieved from [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage?. (2024-06-18). Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines - CDC. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025-12-16). Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - EPN - CDC. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - CDC. Retrieved from [Link]

  • Safety Data Sheet: 4-Nitrophenol - Carl ROTH. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - CDC. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC. Retrieved from [Link]

  • Table of IDLH Values | NIOSH - CDC. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.